molecular formula C17H38NO4P B12401585 Dodecylphosphocholine-d25

Dodecylphosphocholine-d25

Numéro de catalogue: B12401585
Poids moléculaire: 376.61 g/mol
Clé InChI: QBHFVMDLPTZDOI-MTUKZWNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dodecylphosphocholine-d25 is a useful research compound. Its molecular formula is C17H38NO4P and its molecular weight is 376.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H38NO4P

Poids moléculaire

376.61 g/mol

Nom IUPAC

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,16D2

Clé InChI

QBHFVMDLPTZDOI-MTUKZWNMSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C

SMILES canonique

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Origine du produit

United States

Foundational & Exploratory

Dodecylphosphocholine-d25: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Detergent in Membrane Protein Research and Drug Development

Dodecylphosphocholine-d25 (DPC-d25) is a deuterated version of the zwitterionic detergent Dodecylphosphocholine (DPC). Its primary application lies in the field of structural biology, specifically in Nuclear Magnetic Resonance (NMR) spectroscopy studies of membrane proteins. The substitution of hydrogen atoms with deuterium (B1214612) in the dodecyl chain makes DPC-d25 invaluable for minimizing solvent-related signals in NMR experiments, thereby enhancing the resolution and quality of the data obtained for the protein of interest. This technical guide provides a comprehensive overview of DPC-d25, including its chemical and physical properties, detailed experimental protocols for its use, and its emerging applications in drug development.

Core Properties and Specifications

Dodecylphosphocholine and its deuterated analogs are crucial for solubilizing and stabilizing membrane proteins in a state that mimics their native lipid bilayer environment. The choice between the non-deuterated, partially deuterated (d25), and fully deuterated (d38) forms depends on the specific requirements of the experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds.

Identifier This compound Dodecylphosphocholine (DPC) Dodecylphosphocholine-d38
CAS Number 861924-55-2[1][2][3]29557-51-5[1][4]130890-78-7[5][6]
Molecular Formula C₁₇H₁₃D₂₅NO₄P[3]C₁₇H₃₈NO₄P[4]C₁₇D₃₈NO₄P[5]
Molecular Weight 376.62 g/mol [1][3]351.46 g/mol [7]389.7 g/mol [5]
Isotopic Purity 98 atom % D[1][2]Not Applicable≥99% deuterated forms (d1-d38)[5][6]
Property Value Conditions
Critical Micelle Concentration (CMC) of DPC ~1.1 mM - 1.5 mM[4][8][9]In aqueous solution
Solubility (DPC-d38) DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml[5][6]Room Temperature
Solubility (DPC) H₂O: 100 mg/mL, DMSO: 32.5 mg/mL[10]Ultrasonic and warming may be required for DMSO[10]
Solubility (DPC-d25) 10 mM in DMSO[3]Room Temperature

Experimental Protocols

The utility of this compound is most evident in its application in NMR spectroscopy for the structural analysis of membrane proteins. Below are detailed methodologies for key experiments.

Protocol 1: Solubilization and Reconstitution of a Membrane Protein for Solution NMR Spectroscopy

This protocol outlines the steps for preparing a membrane protein sample with DPC-d25 for analysis by solution NMR.

Materials:

  • Purified membrane protein (lyophilized)

  • This compound (DPC-d25)

  • Hexafluoro-i-propanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES, pH 6.0, with 10% D₂O)

  • Sonicator

  • Lyophilizer

  • NMR tubes

Methodology:

  • Co-dissolution in Organic Solvent:

    • Weigh the appropriate amounts of the lyophilized membrane protein and DPC-d25. A typical starting point is a molar ratio of 1:100 (protein:detergent).

    • Dissolve the protein and DPC-d25 together in HFIP. This organic solvent ensures complete denaturation and subsequent uniform mixing of the protein and detergent.

    • Sonicate the solution for 10-15 minutes to ensure homogeneity.

  • Lyophilization:

    • Freeze the HFIP solution containing the protein and DPC-d25 using liquid nitrogen.

    • Lyophilize the frozen mixture overnight to remove the HFIP. The resulting product should be a dry, fluffy powder.

  • Reconstitution in NMR Buffer:

    • Carefully dissolve the lyophilized powder in the desired NMR buffer. This step should be done slowly, with gentle vortexing to aid dissolution and promote the formation of protein-detergent micelles.

    • The final concentration of the protein for NMR studies is typically in the range of 0.1 to 1.0 mM.

  • Sample Preparation for NMR:

    • Transfer the reconstituted sample into a high-quality NMR tube.

    • Centrifuge the NMR tube at a low speed to remove any aggregates.

    • The sample is now ready for NMR data acquisition.

G cluster_prep Sample Preparation protein Lyophilized Membrane Protein dissolve Co-dissolve and Sonicate protein->dissolve dpc This compound dpc->dissolve hfip Hexafluoro-i-propanol (HFIP) hfip->dissolve lyophilize Lyophilize dissolve->lyophilize reconstitute Reconstitute lyophilize->reconstitute nmr_buffer NMR Buffer nmr_buffer->reconstitute nmr_sample Final NMR Sample reconstitute->nmr_sample G cluster_drug_delivery Drug Encapsulation Workflow dpc_buffer DPC in Buffer (> CMC) mix Mix and Stir dpc_buffer->mix drug Drug Compound drug->mix encapsulation Self-Assembly and Drug Encapsulation mix->encapsulation purification Purification (e.g., Dialysis) encapsulation->purification final_product Drug-Loaded Micelles purification->final_product G cluster_cell_interaction DPC Interaction with Caco-2 Cells dpc Dodecylphosphocholine (DPC) tight_junctions Tight Junctions dpc->tight_junctions modulates permeability Paracellular Permeability tight_junctions->permeability affects teer Transepithelial Electrical Resistance (TEER) tight_junctions->teer affects

References

Dodecylphosphocholine-d25: A Technical Guide to Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of dodecylphosphocholine (B1670865) (DPC), serving as a practical reference for its deuterated analogue, dodecylphosphocholine-d25 (DPC-d25). Due to the isotopic substitution of hydrogen with deuterium, the physicochemical properties, including the CMC, of DPC-d25 are expected to be nearly identical to those of DPC. This document compiles quantitative data, details experimental protocols for CMC determination, and presents a visual workflow for one of the key methodologies.

Core Concept: Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of a surfactant. It is defined as the concentration above which surfactant molecules self-assemble to form micelles. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. The formation of micelles is a critical phenomenon in various applications, including the solubilization of membrane proteins for structural studies, drug delivery systems, and in vitro diagnostics, making the precise knowledge of a detergent's CMC essential.

Quantitative Data: Critical Micelle Concentration of Dodecylphosphocholine

The CMC of dodecylphosphocholine is influenced by several factors, including temperature and the ionic strength of the solution. The data compiled from various studies are summarized in the table below.

CMC (mM)Temperature (°C)Solvent/BufferMethod of DeterminationReference
~1.5Not SpecifiedAqueous SolutionNot Specified[1]
1.1Not SpecifiedNot SpecifiedNot Specified[2]
1.0Not SpecifiedAqueous SolutionNot Specified[3]
1.4925PBSNot Specified[4]
0.9125Pure WaterSurface Tensiometry and Neutron Reflection[2]
1.5Not SpecifiedWaterIsothermal Titration Calorimetry (ITC)[3]

Experimental Protocols for CMC Determination

Several robust experimental techniques are employed to determine the CMC of surfactants like Dodecylphosphocholine. The principle behind these methods is the detection of a sharp change in a physical property of the surfactant solution as the concentration crosses the CMC.

Surface Tension Measurement

This is a classic and widely used method for CMC determination.

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration as the surfactant monomers adsorb at the air-water interface. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus concentration curve occurs.

Detailed Methodology:

  • Preparation of Surfactant Solutions: A series of solutions with varying concentrations of Dodecylphosphocholine are prepared in the desired solvent (e.g., deionized water or a specific buffer).

  • Tensiometer Setup: A tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) is calibrated according to the manufacturer's instructions.

  • Measurement: The surface tension of each solution is measured, starting from the lowest concentration. The system should be allowed to equilibrate at a constant temperature for each measurement.

  • Data Analysis: The surface tension values are plotted against the logarithm of the Dodecylphosphocholine concentration.

  • CMC Determination: The plot will show two linear regions. The CMC is determined from the intersection of the two lines.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

Principle: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene, is added to the surfactant solutions. Below the CMC, the probe is in a polar aqueous environment and exhibits a certain fluorescence intensity. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a significant change in its fluorescence properties (e.g., an increase in fluorescence intensity or a change in the emission spectrum). The CMC is determined from the inflection point of the curve when plotting the fluorescence property against the surfactant concentration.[5][6][7][8][9]

Detailed Methodology:

  • Probe and Surfactant Preparation: A stock solution of the fluorescent probe (e.g., DPH in a suitable organic solvent like THF) and a series of Dodecylphosphocholine solutions are prepared.

  • Sample Preparation: A small, constant amount of the probe stock solution is added to each of the Dodecylphosphocholine solutions. The final concentration of the probe should be very low to avoid self-quenching.

  • Spectrofluorometer Setup: The excitation and emission wavelengths are set according to the specific fluorescent probe being used. For DPH, typical excitation and emission wavelengths are 358 nm and 430 nm, respectively.[5]

  • Fluorescence Measurement: The fluorescence intensity of each sample is measured.

  • Data Analysis: A graph of fluorescence intensity versus Dodecylphosphocholine concentration is plotted.

  • CMC Determination: The plot will show a sigmoidal curve or two intersecting lines. The CMC is determined from the point of sharpest change or the intersection of the linear fits to the two regions of the curve.[5]

Conductivity Measurement

This method is suitable for ionic or zwitterionic surfactants.

Principle: The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some counter-ions, leads to a change in the slope of the conductivity versus concentration plot.

Detailed Methodology:

  • Solution Preparation: A series of Dodecylphosphocholine solutions of varying concentrations are prepared in deionized water.

  • Conductivity Meter Setup: A calibrated conductivity meter with a temperature-controlled cell is used.

  • Measurement: The conductivity of each solution is measured at a constant temperature.

  • Data Analysis: The conductivity is plotted against the Dodecylphosphocholine concentration.

  • CMC Determination: The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the point of intersection of these two lines.

Mandatory Visualization

Experimental_Workflow_for_CMC_Determination_by_Surface_Tension cluster_prep 1. Solution Preparation cluster_measurement 2. Surface Tension Measurement cluster_analysis 3. Data Analysis and CMC Determination prep1 Prepare DPC Stock Solution prep2 Create a Series of Dilutions prep1->prep2 meas2 Measure Surface Tension of Each Dilution prep2->meas2 meas1 Calibrate Tensiometer meas1->meas2 analysis1 Plot Surface Tension vs. log(Concentration) meas2->analysis1 analysis2 Identify Two Linear Regions analysis1->analysis2 analysis3 Determine Intersection Point (CMC) analysis2->analysis3

Caption: Workflow for CMC determination using the surface tension method.

This guide provides foundational knowledge and practical protocols for determining the critical micelle concentration of Dodecylphosphocholine, which can be directly applied to its deuterated form, DPC-d25. Accurate CMC determination is crucial for the effective use of this detergent in research and development.

References

An In-depth Technical Guide to the Micellar Properties of Dodecylphosphocholine (DPC) and the Influence of Deuteration (DPC-d25)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the micellar characteristics of dodecylphosphocholine (B1670865) (DPC), a zwitterionic surfactant crucial for the solubilization and structural analysis of membrane proteins. A particular focus is placed on the properties of its deuterated analogue, DPC-d25, which is frequently employed in nuclear magnetic resonance (NMR) and small-angle neutron scattering (SANS) studies. This document synthesizes key quantitative data, details common experimental protocols for characterization, and presents visual workflows to aid in experimental design and data interpretation.

Quantitative Micellar Properties of DPC and DPC-d25

Dodecylphosphocholine self-assembles in aqueous solutions above its critical micelle concentration (CMC) to form stable, generally spherical or slightly ellipsoidal micelles. These structures provide a membrane-mimetic environment essential for the study of integral membrane proteins. While extensive data exists for non-deuterated DPC, specific experimental values for DPC-d25 are less common in the literature. The data presented below for DPC-d25 are inferred from the known effects of alkyl chain deuteration on surfactant self-assembly, which generally leads to slightly increased hydrophobicity. This can result in a lower CMC and potentially a larger aggregation number.

Table 1: Summary of Quantitative Micellar Data for DPC and Inferred Properties for DPC-d25

ParameterDPC (Non-deuterated)DPC-d25 (Deuterated Alkyl Chain)Key References
Aggregation Number (Nagg) 54 - 56Expected to be slightly higher than DPC[1]
Critical Micelle Concentration (CMC) 1.1 - 1.5 mMExpected to be slightly lower than DPC[2]
Micelle Shape Spherical to slightly prolate ellipsoidSpherical to slightly prolate ellipsoid[3]
Radius of Gyration (Rg) ~16.0 - 17.0 ÅExpected to be similar to or slightly larger than DPC[4]
Hydrodynamic Radius (Rh) ~25 ÅExpected to be similar to or slightly larger than DPC[5]

Note on Deuteration Effects: The substitution of hydrogen with deuterium (B1214612) in the alkyl chain of a surfactant can subtly alter its physicochemical properties. Deuterium is slightly more polarizable and has a larger van der Waals radius than protium, which can lead to stronger London dispersion forces and thus increased hydrophobicity. This enhanced hydrophobicity can favor micellization at a lower concentration (lower CMC) and potentially lead to the formation of slightly larger aggregates. However, these effects are generally modest.

Experimental Protocols for Micelle Characterization

The determination of micelle size and aggregation number relies on a suite of biophysical techniques. Below are detailed methodologies for two of the most powerful and commonly used methods: Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles in solution. By measuring the scattering of a neutron beam as it passes through the sample, one can obtain a scattering curve that is then fitted to a mathematical model to extract structural parameters.

Experimental Workflow for SANS Analysis of DPC-d25 Micelles

SANS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare DPC-d25 solutions in D2O above the CMC (e.g., 10-100 mM) prep_buff Prepare matching D2O buffer for background subtraction load_sample Load sample and buffer into quartz cuvettes prep_sol->load_sample Transfer to Instrument instrument_setup Set up SANS instrument: - Select appropriate q-range (e.g., 0.005 - 0.5 Å⁻¹) - Set neutron wavelength (e.g., 6 Å) measure_sample Measure scattering from DPC-d25 solution measure_buffer Measure scattering from D2O buffer measure_empty Measure scattering from empty cuvette data_reduction Data Reduction: - Subtract empty cell and buffer scattering - Normalize to absolute scale measure_empty->data_reduction Process Data model_fitting Fit scattering data to a core-shell model (e.g., core-shell ellipsoid) extract_params Extract Parameters: - Core and shell radii - Aggregation number - Polydispersity

Caption: SANS experimental workflow for DPC-d25 micelle characterization.

Methodology Details:

  • Sample Preparation:

    • Prepare a stock solution of DPC-d25 in D₂O at a concentration well above the expected CMC (e.g., 100 mM). D₂O is used as the solvent to provide contrast against the deuterated alkyl chains of DPC-d25.

    • Prepare a series of dilutions from the stock solution in D₂O to the desired concentrations for analysis.

    • Prepare a matching D₂O buffer solution for background subtraction. It is critical that the buffer composition is identical to that of the sample, excluding the surfactant.

  • Data Acquisition:

    • Load the DPC-d25 solutions and the matching buffer into quartz banjo cells (typically 1-2 mm path length).

    • Set the SANS instrument parameters. A typical configuration would cover a scattering vector (q) range of approximately 0.005 to 0.5 Å⁻¹, which is suitable for resolving the size and shape of DPC micelles. The neutron wavelength is often set between 5 and 8 Å.

    • Sequentially measure the scattering intensity from the sample, the matching buffer, the empty sample cell, and a solid standard for detector sensitivity calibration.

  • Data Analysis:

    • Perform data reduction by subtracting the empty cell and buffer scattering from the sample scattering data. The data is then normalized to an absolute scale (cm⁻¹) using the standard measurement.

    • The reduced scattering data, I(q) vs. q, is then fitted to a mathematical model. For DPC micelles, a core-shell ellipsoid model is often appropriate.[3]

      • The core represents the hydrophobic deuterated alkyl chains.

      • The shell represents the hydrophilic phosphocholine (B91661) headgroups.

    • The fitting procedure, often performed with software like SasView or NIST Igor Pro macros, yields parameters such as the equatorial and polar radii of the core and the thickness of the shell.

    • From these geometric parameters and the known molecular volume of the DPC-d25 monomer, the aggregation number (Nagg) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying micelle formation and determining the aggregation number. Pulsed-field gradient (PFG) NMR is particularly powerful for measuring the self-diffusion coefficients of the surfactant monomers and the micelles.

Logical Flow for Aggregation Number Determination by PFG-NMR

PFG_NMR_Logic start Prepare DPC-d25 solutions in D2O at varying concentrations (below and above CMC) measure_diffusion Measure self-diffusion coefficients (D) of DPC-d25 at each concentration using a PFG-NMR experiment start->measure_diffusion plot_data Plot diffusion coefficient (D) vs. 1/[DPC-d25] measure_diffusion->plot_data analyze_plot Identify two linear regions: - Slow diffusion (micelles) - Fast diffusion (monomers) plot_data->analyze_plot determine_cmc Determine CMC from the intersection of the two linear regions analyze_plot->determine_cmc calc_radii Calculate hydrodynamic radii (Rh) of monomer and micelle using Stokes-Einstein equation analyze_plot->calc_radii calc_agg_num Calculate Aggregation Number (Nagg) from the ratio of the volumes (Nagg = (Rh_micelle / Rh_monomer)³) calc_radii->calc_agg_num

Caption: Logical workflow for determining CMC and aggregation number using PFG-NMR.

Methodology Details:

  • Sample Preparation:

    • Prepare a series of DPC-d25 samples in D₂O at various concentrations, ensuring the range spans from below to well above the expected CMC.

  • NMR Data Acquisition:

    • Utilize a high-resolution NMR spectrometer equipped with a pulsed-field gradient unit.

    • Perform a PFG-stimulated echo (STE) or a convection-compensated STE experiment to measure the self-diffusion coefficient of the DPC-d25 molecules at each concentration. The intensity of a specific DPC-d25 resonance (e.g., the terminal methyl group of the alkyl chain) is monitored as a function of the gradient strength.

  • Data Analysis:

    • The decay of the NMR signal intensity (I) as a function of the gradient strength (g) is fitted to the Stejskal-Tanner equation to extract the diffusion coefficient (D).

    • Plot the measured diffusion coefficient (D) as a function of the inverse of the total surfactant concentration (1/[DPC-d25]).

    • The plot will typically show two distinct linear regions. At low concentrations (high 1/[DPC-d25]), the diffusion is fast, corresponding to the diffusion of individual DPC-d25 monomers. At high concentrations (low 1/[DPC-d25]), the diffusion is significantly slower, representing the diffusion of the much larger micelles.

    • The CMC can be estimated from the concentration at which the transition between these two regimes occurs.

    • The hydrodynamic radii (Rh) of the monomer and the micelle can be calculated from their respective diffusion coefficients using the Stokes-Einstein equation: D = kBT / (6πηRh) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • The aggregation number (Nagg) can then be estimated by assuming the volume of the micelle is the sum of the volumes of the constituent monomers: Nagg = (Rh,micelle / Rh,monomer)³

Conclusion

This technical guide provides a foundational understanding of the micellar properties of DPC and its deuterated analogue DPC-d25. While direct experimental data for DPC-d25 remains sparse, the established characteristics of DPC provide a robust baseline, and the known effects of deuteration allow for informed estimations. The detailed experimental workflows for SANS and NMR provide researchers with a practical framework for the characterization of these critical membrane-mimetic systems, facilitating their effective use in the structural and functional studies of membrane proteins. It is recommended that for precise work, the micellar properties of each new batch of DPC-d25 be characterized under the specific experimental conditions to be used.

References

Dodecylphosphocholine-d25: A Technical Guide for Structural Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine-d25 (DPC-d25) is a deuterated zwitterionic detergent that has become an invaluable tool in the structural biologist's arsenal, particularly for the study of membrane proteins. Its unique properties make it highly suitable for solubilizing and stabilizing these challenging biomolecules in a state amenable to high-resolution structural analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the applications of DPC-d25 in structural biology, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Core Applications in Structural Biology

DPC-d25 is primarily utilized as a membrane mimetic to extract integral membrane proteins from their native lipid bilayer environment and maintain their structure and function in an aqueous solution. The deuteration of the dodecyl chain (the "d25" designation) significantly reduces the proton signal from the detergent in ¹H-NMR experiments, thereby enhancing the signal-to-noise ratio of the protein of interest and simplifying spectral analysis.[1][2]

The main applications of DPC-d25 include:

  • Solubilization and Stabilization of Membrane Proteins: DPC is an effective detergent for disrupting biological membranes and forming mixed micelles with membrane proteins, thereby keeping them soluble in aqueous buffers.[1]

  • Solution NMR Spectroscopy: The use of DPC-d25 is particularly advantageous in solution NMR studies of membrane proteins. By minimizing the detergent's contribution to the ¹H-NMR spectrum, researchers can more easily observe and assign the resonances of the protein itself.[1][2] This is crucial for determining the three-dimensional structure and dynamics of membrane proteins in a near-native state.

  • Membrane Mimetics for Functional Studies: DPC-d25 micelles provide a simplified and controllable model of a cell membrane, allowing for the functional characterization of reconstituted membrane proteins.

Quantitative Data for Experimental Design

The successful application of DPC-d25 hinges on a thorough understanding of its physicochemical properties and the use of appropriate concentrations in experimental setups. The following tables summarize key quantitative data for DPC and provide examples of its use in NMR studies.

PropertyValueSource
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mM[3]
Aggregation Number 56 ± 5
Micelle Molecular Weight ~19.7 kDa

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC). Note: These values are for the non-deuterated form of DPC, but are expected to be very similar for DPC-d25.

ApplicationProteinPeptide/Protein ConcentrationDPC-d38 ConcentrationTechnique
Residual Dipolar Couplings (RDCs)EL3-TM7-CT40 (GPCR fragment)0.25 mM200 mMNMR Spectroscopy
Structure DeterminationEL3-TM7-CT40 (GPCR fragment)0.5 mM300 mMNMR Spectroscopy

Table 2: Exemplary Concentrations of Deuterated DPC Used in NMR Studies. Note: This data is for the fully deuterated d38 variant, which serves as a close proxy for d25 in terms of concentration optimization.

Experimental Protocols

The following sections provide detailed methodologies for the solubilization of membrane proteins using DPC-d25 and the preparation of samples for NMR analysis.

Membrane Protein Solubilization with DPC-d25

This protocol outlines a general procedure for the extraction and solubilization of a target membrane protein from a cell membrane preparation. Optimization of detergent concentration, temperature, and incubation time is often necessary for each specific protein.

Materials:

  • Membrane fraction containing the protein of interest

  • DPC-d25

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)

  • Homogenizer

  • Ultracentrifuge

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Resuspend Membranes: Thaw the membrane pellet on ice and resuspend it in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Homogenize the suspension to ensure uniformity.

  • Detergent Addition: Prepare a 10% (w/v) stock solution of DPC-d25 in the Solubilization Buffer. Add the DPC-d25 stock solution to the membrane suspension to achieve the desired final concentration (typically starting at 1-2% w/v, which is well above the CMC).

  • Incubation: Gently mix the suspension at 4°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in DPC-d25 micelles.

  • Purification: Proceed with purification of the protein-detergent complex using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion), ensuring that the buffers used contain DPC-d25 at a concentration above its CMC (e.g., 1.5-2.0 mM).

NMR Sample Preparation with DPC-d25

This protocol describes the preparation of a membrane protein sample solubilized in DPC-d25 for solution NMR analysis.

Materials:

  • Purified protein-DPC-d25 complex

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O or 100% D₂O)

  • NMR tubes

Procedure:

  • Buffer Exchange: Exchange the buffer of the purified protein-DPC-d25 complex into the desired NMR Buffer. This can be achieved through dialysis or by using centrifugal concentrators. Ensure the final DPC-d25 concentration remains well above the CMC.

  • Concentration: Concentrate the protein sample to the desired concentration for NMR, typically in the range of 0.1 to 1.0 mM.

  • Final Preparation: Transfer the final sample to a high-quality NMR tube.

  • Data Acquisition: Acquire NMR data at the desired temperature. It is crucial to optimize acquisition parameters for membrane proteins in detergent micelles.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate key workflows in the application of DPC-d25 for structural biology.

Membrane_Protein_Solubilization start Start: Membrane Pellet resuspend Resuspend in Solubilization Buffer start->resuspend add_dpc Add DPC-d25 Stock (to final concentration > CMC) resuspend->add_dpc incubate Incubate with Gentle Mixing (e.g., 4°C for 1-4h) add_dpc->incubate centrifuge Ultracentrifugation (100,000 x g, 1h, 4°C) incubate->centrifuge supernatant Collect Supernatant (Solubilized Protein) centrifuge->supernatant pellet Discard Pellet (Insoluble Material) centrifuge->pellet purify Purification (Chromatography) supernatant->purify end End: Purified Protein-DPC-d25 Complex purify->end

Workflow for Membrane Protein Solubilization using DPC-d25.

NMR_Sample_Preparation start Start: Purified Protein-DPC-d25 Complex buffer_exchange Buffer Exchange into NMR Buffer (with DPC-d25 > CMC) start->buffer_exchange concentrate Concentrate Sample (0.1 - 1.0 mM Protein) buffer_exchange->concentrate transfer Transfer to NMR Tube concentrate->transfer acquire NMR Data Acquisition transfer->acquire end End: High-Resolution Structural Data acquire->end

Workflow for Preparing a DPC-d25 Solubilized Protein Sample for NMR.

Solubilization_Optimization start Start: Low Solubilization Yield or Protein Instability check_dpc Vary DPC-d25 Concentration (e.g., 0.5% to 5% w/v) start->check_dpc check_temp Modify Incubation Temperature (e.g., 4°C, RT) check_dpc->check_temp [No Improvement] success Successful Solubilization and Stability check_dpc->success [Improved] check_time Adjust Incubation Time (e.g., 30 min to overnight) check_temp->check_time [No Improvement] check_temp->success [Improved] check_buffer Alter Buffer Composition (pH, salt concentration) check_time->check_buffer [No Improvement] check_time->success [Improved] check_buffer->success [Improved]

Decision Tree for Optimizing Membrane Protein Solubilization.

References

A Technical Guide to the Physical Properties of Dodecylphosphocholine-d25 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dodecylphosphocholine-d25 (DPC-d25) micelles. DPC is a zwitterionic detergent widely employed in membrane protein structural biology and drug delivery due to its ability to form stable micelles that mimic biological membranes. The deuterated form, DPC-d25, where the dodecyl chain is deuterated, is particularly valuable for neutron scattering and certain Nuclear Magnetic Resonance (NMR) studies. This guide summarizes key quantitative data, details common experimental protocols for characterization, and provides visual workflows for these methodologies.

Core Physical Properties of DPC Micelles

While specific data for DPC-d25 is limited in publicly available literature, its physical properties are expected to be very similar to that of non-deuterated Dodecylphosphocholine (DPC). Deuteration of the alkyl chain primarily affects the neutron scattering length density, with minor impacts on parameters like the critical micelle concentration (CMC) and aggregation number. The data presented below is for DPC and is considered a close approximation for DPC-d25.

Physical PropertyValueMethod of DeterminationNotes
Critical Micelle Concentration (CMC) 1.0 - 1.5 mMMultiple (e.g., fluorescence spectroscopy, surface tensiometry, NMR)The CMC is the concentration above which micelles spontaneously form. It can be influenced by temperature, pH, and ionic strength[1][2].
Aggregation Number (Nagg) 50 - 70Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), NMR, Fluorescence QuenchingThe number of DPC monomers per micelle. This can increase with detergent concentration[1][3].
Radius of Gyration (Rg) 16 - 17 ÅSmall-Angle Neutron Scattering (SANS), Molecular Dynamics SimulationsRepresents the root-mean-square distance of the atoms from the micelle's center of mass[4].
Hydrodynamic Radius (Rh) ~25 ÅDynamic Light Scattering (DLS), Pulsed-Field Gradient NMRRepresents the effective radius of the hydrated micelle as it diffuses in solution.
Micelle Shape Spherical to slightly prolate ellipsoidSmall-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS)The shape is generally considered spherical but can exhibit slight elongation.

Experimental Protocols for Micelle Characterization

The characterization of DPC-d25 micelles relies on a suite of biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles. The use of DPC-d25 is particularly advantageous in SANS due to the high scattering contrast between the deuterated alkyl chains and a non-deuterated solvent (e.g., H₂O).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of DPC-d25 in the desired buffer (e.g., phosphate-buffered saline) made with D₂O or a specific H₂O/D₂O mixture to achieve desired solvent contrast.

    • Prepare a series of dilutions from the stock solution. Concentrations should span a range above the CMC (e.g., 5 mM to 100 mM).

    • For contrast variation studies, prepare samples in a range of H₂O/D₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O) to selectively highlight different parts of the micelle (headgroup vs. tail).

  • Instrument Configuration:

    • A typical SANS instrument configuration would cover a q-range of approximately 0.003 to 0.5 Å⁻¹, where q is the scattering vector.

    • This q-range can be achieved using multiple detector distances and neutron wavelengths.

  • Data Acquisition:

    • Acquire scattering data for each sample concentration and contrast.

    • Also, acquire data for the respective solvent blanks for background subtraction.

    • Data is typically collected on a 2D detector and then radially averaged to produce a 1D scattering profile of intensity (I) versus q.

  • Data Analysis and Modeling:

    • The scattering data is analyzed by fitting it to a mathematical model. For DPC micelles, a core-shell model is commonly used, representing the hydrophobic core and the hydrophilic shell.

    • The fitting procedure yields parameters such as the core radius, shell thickness, and the scattering length densities of the core and shell, from which the aggregation number and solvent content can be derived[5].

G SANS Experimental Workflow for DPC-d25 Micelle Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve DPC-d25 in H₂O/D₂O buffer prep2 Prepare concentration series prep1->prep2 prep3 Prepare contrast variation series prep2->prep3 acq1 Set instrument configuration (q-range) prep3->acq1 acq2 Measure sample scattering acq1->acq2 acq3 Measure solvent background acq2->acq3 an1 Radial averaging of 2D data acq3->an1 an2 Background subtraction an1->an2 an3 Fit data to core-shell model an2->an3 an4 Extract physical parameters an3->an4

SANS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information on the dynamics, composition, and size of micelles. Perdeuterated DPC is often used in NMR studies of micelle-bound peptides or proteins to reduce interfering signals from the detergent[6].

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized DPC-d25 in the desired buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0) containing 10% D₂O for the lock signal.

    • The final concentration should be well above the CMC, typically in the range of 150-300 mM for structural studies of solubilized molecules[6][7].

    • For Pulsed-Field Gradient (PFG) NMR experiments to determine hydrodynamic radius, a concentration series can be prepared.

  • NMR Experiments:

    • ¹H NMR: A simple 1D ¹H spectrum can be used to confirm the presence of micelles and assess the sample quality.

    • Pulsed-Field Gradient (PFG) NMR: This technique measures the translational diffusion coefficient of the micelles. A series of spectra are acquired with varying gradient strengths. The attenuation of the signal is related to the diffusion coefficient.

    • Relaxation Experiments (T₁ and T₂): Measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information about the dynamics of the DPC molecules within the micelle.

  • Data Analysis:

    • Diffusion Coefficient: The diffusion coefficient (D) is determined by fitting the signal decay in the PFG-NMR experiment to the Stejskal-Tanner equation.

    • Hydrodynamic Radius (Rh): The hydrodynamic radius is calculated from the diffusion coefficient using the Stokes-Einstein equation: Rh = kBT / (6πηD), where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • Aggregation Number: The aggregation number can be estimated from the hydrodynamic radius, assuming a spherical shape and knowing the volume of a single DPC molecule.

G NMR Experimental Workflow for DPC-d25 Micelle Characterization cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve DPC-d25 in buffered D₂O prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire 1D ¹H spectrum prep2->acq1 acq2 Run PFG-NMR experiment acq1->acq2 acq3 Measure T₁/T₂ relaxation acq2->acq3 an1 Determine diffusion coefficient acq2->an1 an3 Analyze relaxation data for dynamics acq3->an3 an2 Calculate hydrodynamic radius an1->an2 an4 Estimate aggregation number an2->an4 an3->an4

NMR Experimental Workflow
Dynamic Light Scattering (DLS)

DLS is a rapid and non-invasive technique for measuring the hydrodynamic size distribution of particles in solution, making it well-suited for routine characterization of micelle preparations[8].

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of DPC-d25 in the desired buffer.

    • Filter the solution using a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles[9].

    • Prepare a series of dilutions to check for concentration-dependent effects on micelle size.

  • Instrument Setup and Measurement:

    • Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes.

    • Set the measurement parameters, including the solvent viscosity and refractive index, temperature, and scattering angle (often 90° or 173° for backscatter instruments).

    • Perform multiple runs for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.

    • From the autocorrelation function, a diffusion coefficient is determined.

    • The hydrodynamic diameter (dH) is then calculated using the Stokes-Einstein equation.

    • The size distribution and polydispersity index (PDI) are also reported, providing information on the homogeneity of the micelle population. A PDI below 0.2 generally indicates a monodisperse sample.

G DLS Experimental Workflow for DPC-d25 Micelle Characterization cluster_prep Sample Preparation cluster_acq DLS Measurement cluster_analysis Data Analysis prep1 Dissolve DPC-d25 in buffer prep2 Filter solution into cuvette prep1->prep2 acq1 Thermal equilibration in instrument prep2->acq1 acq2 Set measurement parameters acq1->acq2 acq3 Acquire scattering data acq2->acq3 an1 Calculate autocorrelation function acq3->an1 an2 Determine diffusion coefficient an1->an2 an3 Calculate hydrodynamic diameter and PDI an2->an3

DLS Experimental Workflow

Conclusion

DPC-d25 micelles are an invaluable tool in biophysical research, particularly for studies involving membrane-associated molecules. Understanding their core physical properties is essential for the design and interpretation of experiments. This guide provides a summary of these properties and detailed workflows for their characterization using SANS, NMR, and DLS. While the data presented is primarily for non-deuterated DPC, it serves as a robust starting point for researchers working with DPC-d25. It is recommended to perform in-house characterization to confirm the specific properties of the DPC-d25 being used in any given experiment.

References

Methodological & Application

Application Notes and Protocols for Dodecylphosphocholine-d38 in Membrane Protein NMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Membrane proteins represent a significant portion of the proteome and are the targets of more than half of all modern drugs.[1] However, their hydrophobic nature and requirement for a membrane-like environment pose significant challenges for structural and functional studies. Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying membrane protein structure, dynamics, and interactions at atomic resolution.[2] A critical aspect of these studies is the choice of a suitable membrane mimetic that can solubilize the protein while maintaining its native fold and function.[3]

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely used for solution NMR studies of membrane proteins because it forms relatively small micelles, which tumble rapidly enough in solution to yield high-resolution spectra.[2][4] The use of perdeuterated Dodecylphosphocholine (DPC-d38) is particularly advantageous. The low natural abundance of deuterium (B1214612) (²H) means that DPC-d38 is essentially "invisible" in ¹H NMR experiments, eliminating overwhelming signals from the detergent that would otherwise obscure the signals from the protein of interest.[5][6] This results in significantly improved spectral quality, resolution, and sensitivity, enabling the detailed structural analysis of membrane proteins.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DPC-d38 for membrane protein NMR studies.

Physicochemical Properties and Advantages

Understanding the properties of DPC-d38 is crucial for experimental design. The key advantage of using the deuterated form is the reduction of spectral interference in NMR.

Advantages of DPC-d38 in Membrane Protein NMR:

  • Elimination of Background Signals: Using fully deuterated detergents is critical for ¹H NMR as it removes the intense proton signals from the detergent itself, which would otherwise mask the much weaker signals from the membrane protein.[5][6]

  • Improved Spectral Resolution: Deuteration reduces strong dipole-dipole interactions and eliminates potential proton relaxation pathways that contribute to line broadening. This leads to sharper signals and higher spectral resolution.[5][6][7][8]

  • Enhanced Sensitivity: By reducing relaxation rates, deuteration can lead to improved signal-to-noise ratios, which is especially important for large protein-micelle complexes.[5][6]

  • Enables Advanced NMR Experiments: The simplified spectra obtained with deuterated detergents facilitate the application of more complex NMR pulse sequences required for structure determination and dynamics studies.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for DPC-d38, essential for planning experiments.

ParameterValueSource(s)Notes
Chemical Formula C₁₇D₃₈NO₄P[9][10]Perdeuterated form of Dodecylphosphocholine.
Formula Weight 389.7 g/mol [9][10]
Critical Micelle Conc. (CMC) ~1.5 mM[9][10]This is the concentration above which DPC molecules self-assemble into micelles. Protein solubilization must occur well above the CMC.
Purity ≥95-99% Deuterated Forms[10]High level of deuteration is critical for minimizing background proton signals.
Typical NMR Concentration 200 - 300 mM[11]High concentrations are used to ensure the formation of a stable and homogenous population of protein-detergent micelles.
Solubility Soluble in Ethanol, DMSO, DMF, and PBS (pH 7.2)[9][10]Stock solutions can be prepared in various solvents before being added to the protein sample. For NMR, dissolution in the final aqueous buffer is required.

Experimental Workflow and Protocols

The successful preparation of a membrane protein sample in DPC-d38 micelles for NMR analysis involves several critical steps, from initial solubilization to the final NMR sample preparation.

Diagram: Experimental Workflow for NMR Sample Preparation

G cluster_prep Phase 1: Protein Preparation cluster_exchange Phase 2: Detergent Exchange cluster_nmr Phase 3: NMR Sample Preparation Prot_Exp 1. Membrane Protein Expression & Purification Solubilize 2. Solubilize Protein in a Primary Detergent (e.g., DDM) Prot_Exp->Solubilize Mix 4. Mix Protein with Excess DPC-d38 Solubilize->Mix DPC_Stock 3. Prepare DPC-d38 Stock Solution DPC_Stock->Mix Dialysis 5. Remove Primary Detergent (e.g., via Dialysis) Mix->Dialysis Concentrate 6. Concentrate Protein-Micelle Complex Dialysis->Concentrate Buffer_Ex 7. Buffer Exchange into Final NMR Buffer (with D₂O) Concentrate->Buffer_Ex NMR_Tube 8. Transfer to NMR Tube & Add Reference Buffer_Ex->NMR_Tube NMR_Acq 9. NMR Data Acquisition NMR_Tube->NMR_Acq

Caption: Workflow for preparing a DPC-d38 solubilized membrane protein sample for NMR analysis.

Protocol 1: Detergent-Mediated Reconstitution into DPC-d38 Micelles

This protocol describes the process of transferring a purified membrane protein from a typically harsh extraction detergent (like DDM or LDAO) into DPC-d38 micelles suitable for NMR.

Materials:

  • Purified membrane protein in a primary detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

  • DPC-d38 (perdeuterated dodecylphosphocholine), solid.[10]

  • Reconstitution Buffer (e.g., 20 mM Tris or Phosphate, 150 mM NaCl, pH 7.0).

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) for the protein.

  • Stir plate and stir bar.

  • Concentrator device (e.g., centrifugal filter unit).

Procedure:

  • Prepare DPC-d38 Stock:

    • Weigh out solid DPC-d38 and dissolve it in the Reconstitution Buffer to create a concentrated stock solution (e.g., 500 mM).

    • Ensure the concentration is well above the CMC (~1.5 mM).[9][10]

  • Mix Protein with DPC-d38:

    • Start with your purified protein solution, typically at a concentration of 1-5 mg/mL in a buffer containing the primary detergent.

    • Add the DPC-d38 stock solution to the protein solution. The final concentration of DPC-d38 should be significantly higher than that of the primary detergent and well above its own CMC. A common target is a final concentration of DPC-d38 that is 5-10 times the CMC.

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the formation of mixed micelles.[12]

  • Remove Primary Detergent by Dialysis:

    • Transfer the protein-detergent mixture into a dialysis cassette.

    • Place the cassette in a large volume (e.g., 2-4 L) of Reconstitution Buffer that also contains a concentration of DPC-d38 slightly above its CMC (e.g., 2 mM). This prevents the DPC-d38 concentration from dropping below the CMC and destabilizing the protein.

    • The primary detergent, having a higher CMC, will be gradually removed through dialysis.

    • Perform dialysis at 4°C for 24-48 hours, with at least two buffer changes.

  • Concentration and Verification:

    • After dialysis, recover the sample and concentrate it using a centrifugal filter unit to the desired volume for the next step.

    • It is advisable to check for protein aggregation at this stage using techniques like Dynamic Light Scattering (DLS) or a simple centrifugation step to pellet any insoluble material.

Protocol 2: Final NMR Sample Preparation

This protocol outlines the final steps to prepare the DPC-d38 solubilized protein for NMR data acquisition.

Materials:

  • Concentrated, DPC-d38 solubilized membrane protein.

  • NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5).

  • Deuterium oxide (D₂O, 99.9%).

  • Internal reference standard (e.g., DSS or TSP).

  • High-quality 5 mm NMR tubes.

Procedure:

  • Buffer Exchange into Final NMR Buffer:

    • The sample must be in a buffer suitable for NMR. This often involves exchanging the Reconstitution Buffer for a final NMR Buffer, which may have a different pH or salt concentration optimized for protein stability and NMR signal quality. This can be done using the centrifugal concentrator, repeatedly diluting with the new buffer and re-concentrating.

  • Achieve Final Protein and DPC-d38 Concentrations:

    • Concentrate the sample to achieve a final protein concentration suitable for NMR, typically in the range of 0.1 to 0.5 mM.[11]

    • During concentration, the DPC-d38 concentration will also increase. Aim for a final DPC-d38 concentration between 200-300 mM for optimal micelle stability and sample homogeneity.[11]

  • Addition of D₂O:

    • Add D₂O to the final sample to a final concentration of 5-10% (v/v). The deuterium signal from D₂O is used by the NMR spectrometer's lock system to stabilize the magnetic field during the experiment.[5]

  • Transfer to NMR Tube:

    • The final sample volume for a standard 5 mm NMR tube is typically 500-600 µL.[13][14]

    • To remove any small particulates that could degrade spectral quality, filter the sample through a small, low-protein-binding syringe filter (e.g., 0.22 µm) or by centrifuging the sample at high speed before transferring the supernatant to the NMR tube.[13]

  • Add Reference Standard:

    • Add a small amount of an internal reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) for chemical shift referencing of the ¹H spectrum.

  • Quality Control:

    • Before initiating long experiments, it is highly recommended to acquire a quick 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum (if the protein is ¹⁵N labeled) to assess the sample quality. A well-folded protein in a homogenous micellar environment should yield a spectrum with good signal dispersion and sharp peaks.

Troubleshooting and Considerations

  • Protein Aggregation: If aggregation occurs, screen different buffer conditions (pH, ionic strength) or consider varying the final protein-to-detergent ratio.

  • Low Signal-to-Noise: This could be due to low protein concentration or a large protein-micelle complex size. Ensure the protein is fully solubilized and consider optimizing the DPC-d38 concentration.

  • Broad Lines: Broad spectral lines can indicate sample inhomogeneity, protein aggregation, or intermediate conformational exchange. Re-evaluate the sample preparation steps, including the dialysis and concentration stages.[13]

  • Detergent Choice: While DPC is widely used, it may not be optimal for all membrane proteins. If a protein is unstable or inactive in DPC, screening other deuterated detergents may be necessary.[4]

References

Protocol for Solubilizing G Protein-Coupled Receptors (GPCRs) with DPC-d25

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of G protein-coupled receptors (GPCRs) using the deuterated zwitterionic detergent, n-dodecylphosphocholine-d25 (DPC-d25). This detergent is particularly well-suited for structural biology studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the deuterated alkyl chain minimizes background signals.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are crucial targets for drug discovery. A major challenge in their biochemical and structural characterization is their extraction and stabilization from the native membrane environment. Detergents are essential for this process, and the choice of detergent is critical for maintaining the receptor's structural integrity and function. DPC is a mild, zwitterionic detergent that has been successfully used for solubilizing and stabilizing various membrane proteins, including GPCRs. The deuterated form, DPC-d25, is especially valuable for NMR studies.

Physicochemical Properties of DPC-d25

Understanding the properties of DPC-d25 is crucial for designing an effective solubilization strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 376.62 g/mol [1][2]
Chemical Formula C₁₇D₂₅H₁₃NO₄P[3]
Type Zwitterionic
Critical Micelle Concentration (CMC) ~1.25 mM[4]
Aggregation Number 53-56[4]

Note: The CMC value is for non-deuterated DPC, but the value for DPC-d25 is expected to be very similar.

Experimental Protocol

This protocol provides a general framework for the solubilization of GPCRs from cell membranes using DPC-d25. It is important to note that this is a starting point, and optimization is crucial for each specific GPCR.

I. Membrane Preparation
  • Cell Lysis:

    • Harvest cells expressing the target GPCR.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Disrupt the cells using a suitable method such as dounce homogenization, sonication, or nitrogen cavitation.

  • Membrane Isolation:

    • Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

    • Carefully collect the supernatant and centrifuge it at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 M NaCl) to remove peripheral membrane proteins.

    • Centrifuge again at high speed and resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol). The protein concentration should be determined and can be adjusted to 1-5 mg/mL.

II. GPCR Solubilization with DPC-d25
  • Detergent Preparation:

    • Prepare a stock solution of DPC-d25 (e.g., 10% w/v) in the desired solubilization buffer.

  • Solubilization:

    • Dilute the membrane preparation to a final protein concentration of 1-5 mg/mL in the solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).

    • Add the DPC-d25 stock solution to the membrane suspension to achieve a final concentration range of 0.5% to 2.0% (w/v). It is highly recommended to test a range of concentrations to determine the optimal condition for your specific GPCR.

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker).

  • Clarification of Solubilized Material:

    • Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized GPCR-DPC-d25 complexes.

III. Quality Control of Solubilized GPCR

After solubilization, it is crucial to assess the quality and functionality of the receptor.[5][6][7]

  • Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

  • Functional Assays: Perform ligand binding assays or other functional assays to ensure the receptor is still active.

  • Size Exclusion Chromatography (SEC): Analyze the homogeneity of the solubilized receptor-detergent complex.

  • SDS-PAGE and Western Blotting: Confirm the presence and integrity of the target GPCR.

Optimization of Solubilization Conditions

The optimal conditions for GPCR solubilization are protein-dependent and must be determined empirically. The following table provides recommended starting conditions and ranges for optimization.

ParameterStarting ConditionOptimization Range
Protein Concentration 2 mg/mL1-5 mg/mL
DPC-d25 Concentration 1.0% (w/v)0.5% - 2.0% (w/v)
Temperature 4°C4°C - Room Temperature
Incubation Time 2 hours1 - 4 hours
pH 7.46.0 - 8.5
Salt Concentration 150 mM NaCl50 - 500 mM NaCl

Visualizing the Workflow and Signaling Pathway

To aid in understanding the experimental process and the biological context of GPCRs, the following diagrams are provided.

GPCR_Solubilization_Workflow GPCR Solubilization Workflow cluster_membrane_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation add_dpc Add DPC-d25 membrane_isolation->add_dpc incubation Incubation add_dpc->incubation centrifugation High-Speed Centrifugation incubation->centrifugation collect_supernatant Collect Supernatant (Solubilized GPCR) centrifugation->collect_supernatant downstream_applications downstream_applications collect_supernatant->downstream_applications Downstream Applications (Purification, Structural Studies)

Caption: Experimental workflow for GPCR solubilization.

GPCR_Signaling_Pathway Generic GPCR Signaling Pathway ligand Ligand gpcr GPCR ligand->gpcr Binding g_protein G Protein (αβγ) gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: A simplified diagram of a G protein-coupled receptor signaling cascade.

References

Application Notes and Protocols for Protein Reconstitution using Dodecylphosphocholine-d25 (DPC-d25)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the reconstitution of membrane proteins into liposomes using the deuterated detergent Dodecylphosphocholine-d25 (DPC-d25). This protocol is particularly relevant for researchers preparing samples for structural and functional studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the use of deuterated detergents can be advantageous for reducing background signals.

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent commonly used for the solubilization and reconstitution of membrane proteins. Its deuterated analogue, DPC-d25, is chemically identical to DPC except that the 25 hydrogen atoms in its dodecyl chain have been replaced with deuterium. This isotopic labeling makes DPC-d25 a valuable tool in NMR spectroscopy studies of membrane proteins, as it minimizes the interference from detergent signals in the proton NMR spectrum.

The successful reconstitution of a membrane protein into a lipid bilayer is a critical step for in vitro functional and structural characterization. The process typically involves the solubilization of the protein and lipids with a detergent, followed by the controlled removal of the detergent to allow for the spontaneous formation of proteoliposomes. The concentration of DPC-d25 is a crucial parameter that must be carefully optimized to ensure the stability and functionality of the reconstituted protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DPC and its deuterated form in protein reconstitution.

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)

ParameterValueReference
Critical Micelle Concentration (CMC) in water 1.1 - 1.5 mM[1][2]
Molecular Weight (DPC) 351.49 g/mol
Molecular Weight (DPC-d25) 376.64 g/mol
Aggregation Number ~54

Note: The CMC of DPC-d25 is expected to be very similar to that of non-deuterated DPC. However, it is recommended to determine the CMC experimentally for the specific buffer conditions used.

Table 2: Recommended Concentration Ranges for Protein Reconstitution

ParameterRecommended RangeNotes
DPC-d25 Concentration for Solubilization > CMC (typically 2-10 mM)Sufficient to fully solubilize the protein and lipids.
Lipid-to-Protein Molar Ratio (LPR) 100:1 to 1000:1Highly protein-dependent and requires optimization.
Effective Detergent-to-Lipid Molar Ratio (Reff) 0.5 - 2.5This ratio is critical for the formation of mixed micelles.
Bio-Beads to Detergent Ratio (w/w) 10:1 to 30:1For efficient detergent removal.

Experimental Protocols

This section provides a detailed protocol for the reconstitution of a membrane protein into liposomes using DPC-d25.

Materials
  • Purified membrane protein of interest

  • This compound (DPC-d25)

  • Lipids (e.g., POPC, DMPC, or a lipid mixture mimicking the native membrane)

  • Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Bio-Beads SM-2

  • Dialysis tubing (if applicable)

  • Ultracentrifuge

Protocol for Protein Reconstitution

This protocol is a general guideline and may require optimization for specific proteins.

Step 1: Preparation of Liposomes

  • Lipid Film Formation: Dissolve the desired lipids in chloroform (B151607) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL. Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 200 nm).

Step 2: Solubilization of Protein and Liposomes

  • Protein Solubilization: The purified membrane protein should be in a buffer containing a minimal amount of a suitable detergent. If the protein is not already in DPC-d25, it may need to be exchanged into a DPC-d25 containing buffer.

  • Liposome Solubilization: To the prepared liposomes, add DPC-d25 to a final concentration that is above its CMC and sufficient to saturate the lipids. The effective detergent-to-lipid molar ratio (Reff) is a critical parameter to control and can be calculated as: Reff = ([DPC-d25] - CMC) / [Lipid] A typical starting Reff is around 1.0. The mixture should be incubated with gentle agitation until the solution clarifies, indicating the formation of lipid-detergent mixed micelles.

Step 3: Formation of Proteoliposomes

  • Mixing: Combine the solubilized protein with the solubilized lipids at the desired lipid-to-protein ratio (LPR). Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipids to allow for the formation of protein-lipid-detergent mixed micelles.

Step 4: Detergent Removal

The controlled removal of DPC-d25 is the most critical step for the successful formation of proteoliposomes.

  • Method A: Bio-Beads Adsorption

    • Add pre-washed Bio-Beads SM-2 to the protein-lipid-detergent mixture at a ratio of 10-30 mg of Bio-Beads per mg of DPC-d25.

    • Incubate the mixture with gentle rotation at the desired temperature (often 4°C or room temperature) for 2-4 hours.

    • Replace the Bio-Beads with a fresh batch and continue the incubation. Repeat this step 2-3 times to ensure complete detergent removal.

  • Method B: Dialysis

    • Transfer the protein-lipid-detergent mixture into a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a large volume of reconstitution buffer at 4°C.

    • Perform several buffer changes over a period of 48-72 hours to gradually remove the detergent.

Step 5: Characterization of Proteoliposomes

  • Harvesting: After detergent removal, collect the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).

  • Resuspension: Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

  • Analysis: Characterize the proteoliposomes for protein incorporation efficiency (e.g., by SDS-PAGE), size distribution (e.g., by dynamic light scattering), and functionality (using an appropriate activity assay).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_reconstitution Reconstitution cluster_characterization Characterization lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration sizing Vesicle Sizing hydration->sizing liposome_sol Liposome Solubilization (with DPC-d25) sizing->liposome_sol protein_sol Protein Solubilization (in DPC-d25) mixing Mixing of Protein and Lipids protein_sol->mixing liposome_sol->mixing detergent_removal Detergent Removal (Bio-Beads or Dialysis) mixing->detergent_removal harvesting Harvesting detergent_removal->harvesting analysis Analysis harvesting->analysis

Caption: Workflow for protein reconstitution into liposomes using DPC-d25.

Logical Relationship of Reconstitution Parameters

logical_relationship protein Membrane Protein Properties (Size, Hydrophobicity, Stability) lpr Lipid-to-Protein Ratio (LPR) protein->lpr lipid Lipid Composition (Charge, Acyl Chain Length) lipid->lpr reff Effective Detergent-to-Lipid Ratio (Reff) lipid->reff detergent DPC-d25 Properties (CMC) detergent->reff reconstitution Successful Reconstitution (Functional & Stable Proteoliposomes) lpr->reconstitution reff->reconstitution

Caption: Key parameters influencing successful protein reconstitution.

Conclusion

The reconstitution of membrane proteins using this compound is a powerful technique for preparing samples for detailed structural and functional analysis. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their reconstitution experiments. Careful consideration and empirical optimization of parameters such as the lipid-to-protein ratio and the effective detergent-to-lipid ratio are essential for achieving high-quality proteoliposome preparations.

References

Application Notes and Protocols for Preparing Dodecylphosphocholine-d25 Micelles for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in membrane protein structural biology as a membrane mimetic. Its deuterated form, Dodecylphosphocholine-d25 (DPC-d25), is particularly advantageous for solution Nuclear Magnetic Resonance (NMR) spectroscopy studies of membrane-associated peptides and proteins. The use of deuterated DPC minimizes interference from proton signals of the detergent, thereby enhancing the spectral quality of the embedded biomolecule. This document provides detailed application notes and standardized protocols for the preparation of DPC-d25 micelles for NMR analysis.

DPC-d25 micelles provide a stable and uniform environment that facilitates the proper folding of membrane proteins and peptides, enabling the determination of their three-dimensional structures and dynamics. The critical micelle concentration (CMC) of DPC in aqueous solution is approximately 1 mM.[1][2] For NMR studies, DPC concentrations are maintained well above the CMC to ensure the formation of stable micelles.

Key Properties of DPC Micelles

Understanding the physicochemical properties of DPC micelles is crucial for designing and interpreting NMR experiments.

PropertyValueReference
Critical Micelle Concentration (CMC) ~1 mM (in aqueous solution)[1][2]
Aggregation Number 56 ± 5[1][2]
Radius of Gyration (Pure Micelle) 16.0 ± 1.0 Å[3][4]
Radius of Gyration (Micelle with Dimer) 21.6 ± 2.0 Å[3][4]

Experimental Protocols

The successful incorporation of a peptide or protein into DPC-d25 micelles is paramount for obtaining high-quality NMR spectra. Direct dissolution of the biomolecule into a pre-formed micelle solution can lead to poor integration.[5] The following co-solubilization and lyophilization protocol is a robust method to ensure proper reconstitution.

Protocol 1: Co-solubilization with Organic Solvent followed by Lyophilization

This protocol is adapted from methodologies proven to be effective for incorporating peptides and proteins into DPC micelles.[5]

Materials:

  • This compound (DPC-d25)

  • Lyophilized peptide or protein of interest

  • Hexafluoroisopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES, pH 6.0 or 20 mM Sodium Phosphate, pH 4.2)

  • Deuterium oxide (D₂O)

  • Vortex mixer

  • Sonicator

  • Lyophilizer

  • NMR tubes (e.g., Shigemi tubes)

Procedure:

  • Co-dissolution in HFIP:

    • Weigh the desired amounts of DPC-d25 and the lyophilized peptide/protein into a glass vial.

    • Add a sufficient volume of HFIP to completely dissolve both components. For example, for 26.4 mg of d38-DPC and 1 mg of peptide, approximately 1 ml of HFIP can be used.[5]

    • Gently vortex the mixture to ensure homogeneity.

  • Sonication:

    • Sonicate the solution for approximately 10 minutes at a controlled temperature (e.g., 50°C) to ensure a uniform mixture.[5]

  • First Lyophilization:

    • Freeze the HFIP solution, for instance, by placing the vial in a dry ice/acetone bath or a -80°C freezer.

    • Lyophilize the frozen sample until an oily residue remains. This step is critical for removing the organic solvent and can take 12-15 hours.[5]

  • Rehydration and Second Lyophilization:

    • Dissolve the oily residue in a mixture of your desired NMR buffer and water. For example, use 250 µl of 20 mM MES buffer (pH ~6) and 750 µl of water.[5]

    • Freeze the aqueous solution and lyophilize until it is completely dry. This second lyophilization step helps to remove any residual HFIP and ensures a well-mixed sample.[5]

  • Final Sample Preparation for NMR:

    • Re-dissolve the final lyophilized powder in the NMR buffer, which should contain a small percentage of D₂O (typically 5-10%) for the NMR lock signal.

    • Vortex the sample thoroughly until all the solid material is dissolved.

    • Incubate the sample for approximately 15 minutes at a temperature suitable for your biomolecule (e.g., 37°C).[5]

    • Transfer the final, clear solution to an appropriate NMR tube.

Below is a visual representation of the experimental workflow:

G cluster_workflow DPC-d25 Micelle Preparation Workflow start Start: DPC-d25 and Lyophilized Protein/Peptide dissolve Co-dissolve in HFIP start->dissolve sonicate Sonicate dissolve->sonicate lyophilize1 First Lyophilization (remove HFIP) sonicate->lyophilize1 rehydrate Rehydrate in Aqueous Buffer lyophilize1->rehydrate lyophilize2 Second Lyophilization rehydrate->lyophilize2 reconstitute Reconstitute in NMR Buffer (with D2O) lyophilize2->reconstitute transfer Transfer to NMR Tube reconstitute->transfer end_node Ready for NMR Analysis transfer->end_node

DPC-d25 Micelle Preparation Workflow

Example Experimental Conditions

The following table summarizes typical experimental conditions for preparing DPC-d25 micelles for NMR studies, as reported in the literature.

ParameterExample 1Example 2
Biomolecule EL3-TM7-CT40 peptidePhospholamban (PLB-AFA)
DPC-d25 Concentration 300 mM (d38-DPC)600 mM
Biomolecule Concentration 0.1 - 0.5 mM~0.8 mM
Buffer 20 mM MES20 mM Sodium Phosphate
pH ~6.04.2
Temperature for NMR 310 KNot specified
Reference [5][6]

Data Presentation and Quality Control

The quality of the prepared sample is critical for successful NMR experiments. A well-prepared sample should yield a high-resolution spectrum. For instance, a [¹⁵N,¹H]-HSQC spectrum of a properly micelle-integrated protein or peptide should show the expected number of well-dispersed peaks.[5]

Logical Relationships in Sample Preparation

The success of the sample preparation hinges on a series of dependent steps. The following diagram illustrates the logical flow and dependencies in the protocol.

G cluster_logic Logical Flow of Micelle Preparation proper_dissolution Complete Co-dissolution in Organic Solvent hfip_removal Thorough Removal of Organic Solvent proper_dissolution->hfip_removal enables micelle_integration Proper Protein/Peptide Integration into Micelle hfip_removal->micelle_integration is critical for high_quality_spectra High-Resolution NMR Spectra micelle_integration->high_quality_spectra leads to

Logical Flow of Micelle Preparation

Conclusion

The protocol described herein provides a reliable method for preparing DPC-d25 micelles for NMR studies of membrane proteins and peptides. The use of a co-solubilization and dual lyophilization strategy is highly recommended to ensure the proper integration of the biomolecule into the micelle, which is a prerequisite for obtaining high-quality structural and dynamic information from NMR spectroscopy. Adherence to these guidelines will facilitate reproducible and successful NMR sample preparation for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols for DPC-d25 in Solution NMR of Alpha-Helical Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of alpha-helical membrane proteins at atomic resolution. A critical aspect of these studies is the choice of a suitable membrane mimetic environment that solubilizes the protein while maintaining its native fold and function. Dodecylphosphocholine (DPC), particularly its deuterated form (DPC-d25), is a widely used zwitterionic detergent that forms micelles and has proven effective for solution NMR studies of various alpha-helical membrane proteins.[1][2] Its phosphocholine (B91661) headgroup mimics that of natural phospholipids, and its single alkyl chain provides a hydrophobic core to accommodate the transmembrane domains.[1] This document provides detailed application notes and protocols for the use of DPC-d25 in solution NMR studies of alpha-helical membrane proteins.

Data Presentation: Quantitative Parameters for Sample Preparation

Successful NMR experiments on membrane proteins are highly dependent on the sample conditions. The following table summarizes key quantitative parameters for preparing alpha-helical membrane proteins in DPC-d25 micelles for solution NMR studies.

ParameterTypical RangeNotesReferences
Protein Concentration 0.1 - 1.0 mMHigher concentrations are generally preferred for better signal-to-noise, but aggregation can be a limiting factor. For some studies, concentrations as low as 38 µM have been used.[3][4][5]
DPC-d25 Concentration 75 - 300 mMThe concentration should be well above the critical micelle concentration (CMC) of DPC (~1.5 mM). Higher concentrations can improve sample stability but also increase the overall size of the protein-micelle complex, potentially leading to broader NMR signals.[5][6]
Protein:Detergent Molar Ratio 1:100 - 1:400This ratio is crucial for proper protein solubilization and micelle formation. The optimal ratio is protein-dependent and should be empirically determined.
pH 5.0 - 7.8The optimal pH depends on the specific protein's stability and should be chosen to be away from its isoelectric point to minimize aggregation.[3]
Temperature 25 - 45 °C (298 - 318 K)Temperature affects both protein stability and the tumbling rate of the protein-micelle complex. Higher temperatures can lead to sharper lines but may also cause protein denaturation.[3][5]
Buffer System Sodium Acetate, PIPES, NaPiThe choice of buffer depends on the desired pH. Buffer concentrations typically range from 20-25 mM.[3]
Additives 50-100 mM NaCl, 0.2 mM EDTA, 1-10 mM DTT, 0.03% NaN3Salts are added to mimic physiological ionic strength. EDTA is a chelating agent, DTT is a reducing agent to prevent cysteine oxidation, and sodium azide (B81097) is a bactericide.[3]
²H₂O Concentration 5 - 10%Used for the deuterium (B1214612) lock of the NMR spectrometer.[3]

Experimental Protocols

I. Protocol for Screening Membrane Mimetics

Prior to committing to large-scale protein expression and purification for NMR studies, it is advisable to screen various membrane mimetics to identify the one that yields the best-behaved sample. DPC is a common starting point.

Objective: To identify a suitable membrane mimetic that maintains the protein in a soluble and monodisperse state.

Methodology:

  • Initial Protein Solubilization: Purify the alpha-helical membrane protein of interest in a detergent known for its robust solubilizing properties, such as Sodium Dodecyl Sulfate (SDS) or DPC.

  • Buffer Exchange: Exchange the initial detergent for DPC by dialysis or using size-exclusion chromatography (SEC). The target buffer should contain the desired buffer components, salts, and additives (see table above).

  • Concentration: Concentrate the protein-DPC sample to a working concentration (e.g., ~2 mg/mL).

  • Screening Panel: Prepare a panel of different membrane mimetics, including varying concentrations of DPC, as well as other detergents or bicelles.

  • Sample Preparation for Screening: Dilute a small aliquot of the concentrated protein-DPC stock into each of the different membrane mimetic solutions.

  • Quality Control: Assess the quality of the sample in each condition using techniques such as:

    • SDS-PAGE: To check for protein integrity and aggregation.

    • Dynamic Light Scattering (DLS): To assess the size and monodispersity of the protein-micelle complexes.

    • ¹H-¹⁵N HSQC/TROSY NMR: A small-scale NMR experiment to evaluate the spectral quality. Well-dispersed peaks with uniform intensities are indicative of a well-folded and non-aggregated protein.

II. Protocol for Large-Scale NMR Sample Preparation in DPC-d25

Once DPC has been identified as a suitable membrane mimetic, the following protocol can be used to prepare a larger volume of isotopically labeled protein for structural and dynamic studies.

Objective: To prepare a highly concentrated, stable, and monodisperse sample of an isotopically labeled alpha-helical membrane protein in DPC-d25 micelles for solution NMR.

Methodology:

  • Protein Expression and Isotopic Labeling:

    • Express the target alpha-helical membrane protein in E. coli or another suitable expression system.

    • For backbone assignment, uniformly label the protein with ¹⁵N and ¹³C by growing the cells in minimal media containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

    • For larger proteins, perdeuteration in combination with selective protonation of methyl groups (e.g., Ile, Leu, Val) can significantly improve spectral quality.

  • Cell Lysis and Solubilization:

    • Resuspend the cell pellet in a lysis buffer containing a suitable detergent for initial solubilization (e.g., DPC, LDAO, or DDM).

    • Lyse the cells using a French press or sonication.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Purification:

    • Purify the solubilized membrane protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • During all purification steps, maintain a detergent concentration above the CMC in all buffers. The purification is typically performed in a milder detergent like DDM or LDAO.

  • Reconstitution into DPC-d25 Micelles:

    • Bind the purified protein to the affinity resin.

    • Wash the resin extensively with a buffer containing DPC-d25 to exchange the initial purification detergent.

    • Elute the protein from the resin in the DPC-d25 containing buffer.

    • Alternatively, the protein can be eluted in the purification detergent and then exchanged into DPC-d25 using dialysis or SEC.

  • Sample Concentration and Final Buffer Exchange:

    • Concentrate the protein-DPC-d25 sample to the desired final concentration (typically 0.5-1.0 mM) using a centrifugal concentrator with an appropriate molecular weight cutoff.

    • Perform several cycles of dilution and concentration with the final NMR buffer to ensure complete buffer exchange.

    • The final NMR buffer should contain:

      • 20-50 mM buffer (e.g., sodium phosphate, Tris) at the desired pH.

      • 50-150 mM NaCl.

      • 1-5 mM reducing agent (e.g., DTT, TCEP).

      • 0.02% (w/v) sodium azide.

      • 100-200 mM DPC-d25.

      • 10% (v/v) D₂O for the NMR lock.

  • Final Quality Control:

    • Transfer the final sample to an NMR tube.

    • Record a ¹H-¹⁵N HSQC or TROSY spectrum to assess the final sample quality before proceeding with more time-consuming experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_qc Quality Control cluster_nmr NMR Experiments expression Protein Expression & Isotopic Labeling lysis Cell Lysis & Solubilization expression->lysis purification Affinity Chromatography lysis->purification exchange Detergent Exchange to DPC-d25 purification->exchange concentration Concentration & Buffer Exchange exchange->concentration sds_page SDS-PAGE concentration->sds_page Assess Integrity dls DLS concentration->dls Assess Monodispersity nmr_qc ¹H-¹⁵N HSQC/TROSY concentration->nmr_qc Assess Fold & Homogeneity assignment Backbone & Sidechain Assignment nmr_qc->assignment structure Structure Determination (NOESY, RDCs) assignment->structure dynamics Dynamics Studies (Relaxation) assignment->dynamics interaction Interaction Studies (Titrations) assignment->interaction

Caption: Experimental workflow for solution NMR studies of alpha-helical membrane proteins in DPC-d25 micelles.

logical_relationship cluster_sample Sample Optimization cluster_spectral Spectral Quality protein_conc Protein Concentration signal_noise Signal-to-Noise Ratio protein_conc->signal_noise dpc_conc DPC-d25 Concentration line_width Linewidths dpc_conc->line_width buffer_cond Buffer Conditions (pH, Salt) buffer_cond->line_width dispersion Chemical Shift Dispersion buffer_cond->dispersion temp Temperature temp->line_width assignment_success Successful NMR Data Acquisition signal_noise->assignment_success Impacts line_width->assignment_success Impacts dispersion->assignment_success Impacts

Caption: Logical relationships between sample parameters and NMR spectral quality.

References

No Publicly Available Information on "DPC-d25" in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and resources, no specific information, application notes, or protocols could be found for a technology, compound, or methodology referred to as "DPC-d25" in the context of fragment-based screening.

The term "DPC-d25" does not correspond to any known, publicly documented tool, reagent, or platform utilized in the field of fragment-based drug discovery. Searches for variations of this term also failed to yield relevant results that would allow for the creation of the requested detailed application notes and protocols.

It is possible that "DPC-d25" is an internal project codename, a proprietary technology not yet disclosed in public literature, or a highly specialized term used within a specific research group or company. Without any foundational information on what "DPC-d25" is, its mechanism of action, or its role in the experimental workflow, it is not possible to generate the requested scientific and technical documentation.

General information on fragment-based screening methodologies is widely available and encompasses a range of biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Surface Plasmon Resonance (SPR), and Thermal Shift Assays. These methods are employed to identify and characterize low-molecular-weight fragments that bind to a biological target, which are then optimized to develop lead compounds.

However, without a specific reference to "DPC-d25," the creation of detailed, tailored application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not feasible.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to consult internal documentation or contact the specific source that mentioned "DPC-d25" for detailed information.

Application Notes and Protocols for Membrane Protein Purification using Dodecylphosphocholine-d25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in the extraction, solubilization, and purification of membrane proteins. Its properties make it particularly suitable for structural studies, especially Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The deuterated analogue, Dodecylphosphocholine-d25 (DPC-d25), is of significant utility in NMR-based structural biology as it minimizes the interference from proton signals of the detergent, thereby enhancing the spectral quality of the protein of interest.[2][3]

This document provides a comprehensive guide to the purification of membrane proteins using DPC-d25, covering the entire workflow from cell lysis to the final purified protein in DPC-d25 micelles. It also includes a protocol for the reconstitution of the purified protein into liposomes, a necessary step for many functional assays.

Physicochemical Properties of DPC and DPC-d25

A summary of the key physicochemical properties of both protonated and deuterated Dodecylphosphocholine is provided below. This information is critical for designing and optimizing experimental conditions.

PropertyDodecylphosphocholine (DPC)This compound (DPC-d25)Reference
Molecular Weight ~351.5 g/mol ~376.62 g/mol [4][5],[3][6]
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMNot explicitly found, but expected to be similar to DPC[1]
Aggregation Number ~56 ± 5Not explicitly found, but expected to be similar to DPC
Form White crystalline powderNot explicitly found, but expected to be a solid
Solubility Soluble in water and various buffersSoluble in water and various buffers[1]

Experimental Workflow for Membrane Protein Purification

The overall process for purifying a membrane protein using DPC-d25 can be broken down into several key stages, as illustrated in the workflow diagram below.

G start Cell Culture and Expression of Target Membrane Protein lysis Cell Lysis and Membrane Fraction Isolation start->lysis solubilization Solubilization of Membrane Proteins with DPC-d25 lysis->solubilization purification Affinity Chromatography solubilization->purification analysis Purity and Concentration Analysis (SDS-PAGE, etc.) purification->analysis reconstitution Optional: Reconstitution into Liposomes for Functional Assays analysis->reconstitution end Purified Protein in DPC-d25 Micelles or Liposomes analysis->end reconstitution->end

Caption: Experimental workflow for membrane protein purification.

Detailed Protocols

Protocol 1: Cell Lysis and Membrane Protein Extraction

This protocol describes the initial steps of harvesting cells and isolating the membrane fraction containing the target protein.

Materials:

  • Cell paste from expression system (e.g., E. coli, insect cells)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

  • DNase I

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a suitable method such as sonication or a French press.

  • Add DNase I to the lysate to reduce viscosity from released DNA.

  • Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and debris.

  • Transfer the supernatant to ultracentrifuge tubes and perform a high-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.

Protocol 2: Solubilization of Membrane Proteins with DPC-d25

This protocol details the solubilization of the membrane-embedded target protein using DPC-d25.

Materials:

  • Isolated membrane fraction from Protocol 1

  • Solubilization Buffer (Lysis Buffer containing a specific concentration of DPC-d25)

  • DPC-d25 stock solution (e.g., 10% w/v)

Procedure:

  • Determine the total protein concentration of the membrane suspension.

  • Add DPC-d25 from the stock solution to the membrane suspension to a final concentration significantly above its CMC (e.g., 1-2% w/v). The optimal concentration may need to be determined empirically.

  • Incubate the mixture with gentle agitation (e.g., on a rocker) for 1-2 hours at 4°C to allow for complete solubilization of the membrane proteins.

  • Perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

  • The supernatant now contains the solubilized membrane proteins in DPC-d25 micelles.

Protocol 3: Affinity Chromatography Purification

This protocol describes the purification of the target protein from the solubilized membrane fraction using affinity chromatography. This example assumes a His-tagged protein.

Materials:

  • Solubilized membrane protein fraction from Protocol 2

  • Affinity Chromatography Column (e.g., Ni-NTA resin)

  • Wash Buffer (Lysis Buffer with a low concentration of imidazole, e.g., 20 mM, and DPC-d25 at or above its CMC)

  • Elution Buffer (Lysis Buffer with a high concentration of imidazole, e.g., 250-500 mM, and DPC-d25 at or above its CMC)

Procedure:

  • Equilibrate the affinity chromatography column with Wash Buffer.

  • Load the solubilized membrane protein fraction onto the column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein from the column using the Elution Buffer.

  • Collect the eluted fractions and analyze for the presence of the purified protein using methods like SDS-PAGE.

G cluster_0 Purification Steps Load Load Solubilized Protein in DPC-d25 Micelles Wash Wash Remove Unbound Proteins Load->Wash Binding Elute Elute Collect Purified Protein Wash->Elute Purification

Caption: Logical steps in affinity chromatography purification.

Protocol 4: Reconstitution into Liposomes (Optional)

For functional studies, it is often necessary to reconstitute the purified membrane protein into a lipid bilayer environment.

Materials:

  • Purified protein in DPC-d25 micelles from Protocol 3

  • Lipid of choice (e.g., POPC, DMPC) dissolved in chloroform

  • Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Detergent removal system (e.g., dialysis tubing, Bio-Beads)

Procedure:

  • Prepare a thin lipid film by drying the lipid solution under a stream of nitrogen gas and then under vacuum.

  • Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).

  • Solubilize the MLVs by adding DPC-d25 to a final concentration above its CMC, creating lipid-detergent micelles.

  • Mix the purified protein-DPC-d25 micelles with the lipid-detergent micelles at a desired lipid-to-protein ratio.

  • Remove the detergent slowly using dialysis or by adding Bio-Beads. This allows for the spontaneous formation of proteoliposomes as the detergent concentration falls below the CMC.

  • Harvest the proteoliposomes by ultracentrifugation.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the successful purification of membrane proteins using this compound. The use of deuterated DPC is particularly advantageous for structural characterization by NMR spectroscopy. It is important to note that while DPC is a powerful tool, optimization of parameters such as detergent concentration and lipid-to-protein ratios may be necessary for each specific target protein to ensure optimal yield and preservation of function.

References

Application Notes: Dodecylphosphocholine-d25 for the Stabilization of Integral Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Integral membrane proteins (IMPs) are critical components of cellular function, acting as channels, transporters, and receptors. However, their hydrophobic nature makes them notoriously difficult to study outside of their native lipid bilayer environment. Dodecylphosphocholine (DPC), a zwitterionic detergent, is a widely used tool for extracting, solubilizing, and stabilizing IMPs for structural and functional studies.[1][2] The deuterated variant, Dodecylphosphocholine-d25 (DPC-d25), is particularly indispensable for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes interfering signals from the detergent's hydrogen atoms, thereby enhancing the quality and resolution of the protein spectra.[3]

DPC forms small, relatively uniform micelles in aqueous solutions, which can effectively mimic the membrane environment and maintain the structural integrity of solubilized IMPs.[1][4][5] Its zwitterionic headgroup is similar to that of natural phospholipids, providing a gentle yet effective means of solubilization.[4][6] These properties make DPC and its deuterated analog valuable for a range of biophysical techniques, including NMR, X-ray crystallography, and cryo-electron microscopy (cryo-EM).[3][7]

Key Applications

  • Solution-State NMR Spectroscopy: The primary application of DPC-d25 is in solution-state NMR studies of membrane proteins.[3][8][9][10] By replacing protons with deuterium, DPC-d25 becomes "invisible" in ¹H-NMR experiments, eliminating strong detergent signals that would otherwise obscure the signals from the protein of interest. This allows for the detailed structural and dynamic analysis of membrane proteins in a membrane-mimetic environment.[3][11]

  • Protein Solubilization and Purification: DPC is an effective detergent for extracting membrane proteins from the lipid bilayer.[] Its use allows for the formation of stable protein-detergent complexes (PDCs) that can be purified using standard chromatographic techniques.[13]

  • Structural Biology (Cryo-EM and Crystallography): While detergents can sometimes interfere with cryo-EM imaging by reducing contrast, careful optimization of DPC concentration is crucial for preparing stable, monodisperse samples.[14] Similarly, for X-ray crystallography, DPC's ability to form small, homogeneous protein-detergent complexes can be advantageous for crystal formation.[7]

  • Functional Reconstitution: After purification in DPC micelles, membrane proteins can be reconstituted into other model membranes, such as liposomes or nanodiscs, for functional assays.[15][16][17][18] This process is critical for studying protein activity in a more native-like lipid environment.

Physicochemical Properties of Common Detergents

The selection of an appropriate detergent is critical for the successful stabilization of a membrane protein. The table below compares the properties of DPC with other commonly used detergents.

DetergentAbbreviationTypeMolecular Weight ( g/mol )CMC (mM)Aggregation Number
n-Dodecyl-β-D-maltopyranoside DDMNon-ionic510.60.17~78-140
Lauryl Maltose Neopentyl Glycol LMNGNon-ionic1267.50.01~40
n-Octyl-β-D-glucopyranoside OGNon-ionic292.420-25~27
Dodecylphosphocholine DPCZwitterionic351.5~1.25~53-56

Data compiled from various sources.[4][19][20][21][22] Values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[23]

Experimental Protocols

Protocol 1: General Solubilization of Integral Membrane Proteins using DPC

This protocol provides a general framework for the extraction and solubilization of a target integral membrane protein from cellular membranes. Optimization of detergent concentration, temperature, and incubation time is essential for each specific protein.

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (B35011) (add protease inhibitors before use).

  • DPC stock solution (e.g., 10% w/v in water).

  • Ultracentrifuge.

Procedure:

  • Membrane Preparation: Start with a pellet of purified cell membranes. Determine the total protein concentration using a standard assay (e.g., BCA).

  • Detergent Addition: Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final total protein concentration of 5-10 mg/mL.

  • Add DPC stock solution dropwise while gently stirring to reach a final concentration typically ranging from 1.0% to 2.0% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically, but a starting ratio of 4:1 (w/w) is common.[]

  • Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle, continuous rotation to facilitate the disruption of the lipid bilayer and formation of protein-detergent complexes.

  • Clarification: Centrifuge the suspension at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized membrane fragments and aggregated proteins.[24]

  • Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in DPC micelles. This fraction is now ready for subsequent purification steps, such as affinity or size-exclusion chromatography.

Protocol 2: Detergent Exchange and Reconstitution into Liposomes

This protocol describes how to move a DPC-solubilized protein into a liposome (B1194612), a more native-like lipid bilayer, which is often required for functional studies.

Materials:

  • Purified, DPC-solubilized membrane protein.

  • Prepared liposome solution (e.g., DOPC or POPC).

  • Detergent Removal System (e.g., Bio-Beads SM-2 or dialysis tubing with a 10-14 kDa MWCO).[15][16]

  • Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl.

Procedure:

  • Mixing: Combine the purified, DPC-solubilized membrane protein with the prepared liposome solution in a specific lipid-to-protein ratio (LPR). This ratio is critical and must be optimized, with typical starting points ranging from 100:1 to 1000:1 (w/w).[15]

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow the protein-detergent complexes to integrate with the lipid-detergent micelles.[15]

  • Detergent Removal (Bio-Beads Method):

    • Add prepared Bio-Beads to the mixture at a concentration of approximately 30 mg of beads per mg of DPC.[18]

    • Incubate with gentle rotation at 4°C. The incubation time can range from 2 hours to overnight.[18]

    • It is often beneficial to perform sequential additions of fresh Bio-Beads to ensure complete detergent removal.[16]

  • Detergent Removal (Dialysis Method):

    • Transfer the protein-lipid-detergent mixture into a dialysis cassette.

    • Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C.[16]

    • Perform several buffer changes over 24-48 hours to gradually lower the detergent concentration below its CMC, promoting the formation of proteoliposomes.

  • Collection: After detergent removal, the resulting proteoliposomes can be collected by ultracentrifugation and resuspended in the desired buffer for functional or structural analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the stabilization and structural analysis of an integral membrane protein using DPC-d25.

G n1 Cell Culture & Protein Expression n2 Membrane Isolation n1->n2 n3 Solubilization with DPC / DPC-d25 n2->n3 n4 Purification (e.g., Affinity Chromatography) n3->n4 n5 Structural Analysis (NMR, Cryo-EM) n4->n5 Purified PDC n6 Reconstitution (Liposomes, Nanodiscs) n4->n6 Purified PDC n7 Functional Assays n6->n7

Caption: Workflow for membrane protein stabilization and analysis.

GPCR Signaling Pathway

DPC is frequently used to stabilize G protein-coupled receptors (GPCRs) for structural studies.[25][26] The diagram below shows a simplified, canonical GPCR signaling cascade.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR (Stabilized by DPC for structural studies) G_Protein G Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Ligand (Agonist) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified G Protein-Coupled Receptor (GPCR) signaling.

References

Application Notes and Protocols for Incorporating Proteins into DPC-d25 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of membrane proteins into detergent micelles is a critical step for their structural and functional characterization. Dodecylphosphocholine (DPC) is a zwitterionic detergent widely used for solubilizing and stabilizing membrane proteins for in vitro studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterated form, DPC-d25, is especially valuable in ¹H-NMR studies as it minimizes interference from detergent proton signals, allowing for clearer observation of the protein's signals.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of proteins into DPC-d25 micelles. The methodologies described are based on established principles of detergent-based membrane protein reconstitution and are intended to serve as a guide for researchers in academia and industry. Optimization of the presented protocols for specific proteins is often necessary to achieve maximal stability and functionality.

Key Properties of DPC

Understanding the physicochemical properties of DPC is crucial for designing successful protein incorporation experiments.

PropertyValueReference
Chemical Formula C₂₀H₁₇D₂₅NO₄P
Molecular Weight 453.6 g/mol (for DPC-d38, a common variant)
Critical Micelle Concentration (CMC) ~1.0 - 1.5 mM
Aggregation Number ~50 - 70
Micelle Molecular Weight ~25 - 35 kDa

Note: The exact values can vary depending on buffer conditions such as ionic strength, pH, and temperature.

Experimental Protocols

Two primary methods for incorporating proteins into DPC-d25 micelles are detailed below: Detergent Exchange and Direct Mixing . The choice of method often depends on the initial state of the purified protein and its stability in different detergents.

Protocol 1: Detergent Exchange Method

This method is suitable for proteins that are already purified and stable in a different detergent and need to be transferred into DPC-d25 micelles for downstream applications like NMR.

Materials:

  • Purified membrane protein in a starting detergent solution (e.g., LDAO, DDM)

  • DPC-d25

  • Buffer of choice (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

  • Dialysis tubing (e.g., 10 kDa MWCO) or hydrophobic adsorption beads (e.g., Bio-Beads SM-2)

  • Concentrator device (e.g., centrifugal filter unit)

Procedure:

  • Preparation of DPC-d25 Stock Solution:

    • Prepare a concentrated stock solution of DPC-d25 (e.g., 10% w/v) in the desired buffer. Ensure the final concentration is well above the CMC.

  • Detergent Exchange via Size-Exclusion Chromatography (SEC):

    • Equilibrate a size-exclusion chromatography column with the desired buffer containing DPC-d25 at a concentration above its CMC (e.g., 2-5 mM).

    • Load the purified protein-detergent complex onto the equilibrated SEC column.

    • The protein will travel through the column, and the original detergent will be exchanged for DPC-d25 present in the mobile phase.

    • Collect fractions corresponding to the protein peak. The protein is now in a mixed micelle environment, which will gradually become enriched with DPC-d25.

  • Removal of Residual Starting Detergent (Optional but Recommended):

    • Pool the protein-containing fractions from SEC.

    • To ensure complete removal of the initial detergent, perform dialysis against a large volume of buffer containing DPC-d25 for 24-48 hours, with at least two buffer changes.

    • Alternatively, incubate the pooled fractions with hydrophobic adsorption beads (e.g., Bio-Beads) to selectively remove the original detergent. The amount of beads and incubation time should be optimized.[1]

  • Concentration and Quality Control:

    • Concentrate the protein-DPC-d25 micelle solution to the desired concentration using a centrifugal filter unit.

    • Assess the homogeneity and stability of the reconstituted protein by analytical SEC and Dynamic Light Scattering (DLS).

Protocol 2: Direct Mixing Method

This method is applicable when the protein can be directly solubilized from the membrane or a purified, detergent-free state into DPC-d25 micelles.

Materials:

  • Purified membrane protein (lyophilized or in a detergent-free state) or isolated cell membranes containing the protein of interest.

  • DPC-d25

  • Buffer of choice (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Sonication device (bath or probe sonicator)

  • Ultracentrifuge

Procedure:

  • Preparation of Protein and DPC-d25 Solutions:

    • If starting with lyophilized protein, dissolve it in a small amount of the desired buffer.

    • If starting with cell membranes, resuspend the membrane pellet in the buffer.

    • Prepare a DPC-d25 solution in the same buffer at a concentration significantly above the CMC (e.g., 5-10 times the CMC).

  • Solubilization/Incorporation:

    • Add the DPC-d25 solution to the protein or membrane suspension to achieve the desired final protein and detergent concentrations. The optimal protein-to-detergent ratio needs to be determined empirically but a starting point is often a 1:10 to 1:100 molar ratio.

    • Incubate the mixture with gentle agitation (e.g., on a rotator) at 4°C or room temperature for 1-4 hours to allow for micelle formation and protein incorporation.

    • For membrane solubilization, brief sonication cycles can aid in the process.

  • Clarification of the Sample:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material and aggregated protein.

  • Purification and Characterization:

    • Carefully collect the supernatant containing the protein-DPC-d25 micelle complexes.

    • If necessary, further purify the complex using affinity chromatography or size-exclusion chromatography.

    • Characterize the final sample for homogeneity and size distribution using analytical SEC and DLS.

Data Presentation

Table 1: Quantitative Parameters for Protein Incorporation into DPC-d25 Micelles
ParameterTypical RangeConsiderations
Protein Concentration 0.1 - 1.0 mMHigher concentrations are often required for structural studies like NMR.
DPC-d25 Concentration > 1.5 mM (above CMC)Typically in the range of 50-200 mM for NMR samples.
Protein:Detergent Molar Ratio 1:50 - 1:200Highly protein-dependent and requires optimization.
Reconstitution Efficiency VariableDepends on the protein's stability and the chosen method. Can be assessed by comparing the amount of protein in the supernatant after centrifugation to the starting amount.
Incubation Time 1 - 24 hoursLonger incubation times may be needed for complete solubilization or detergent exchange.
Incubation Temperature 4°C - 25°CProtein stability at different temperatures should be considered.

Mandatory Visualization

Diagrams of Experimental Workflows

Reconstitution_Workflow cluster_start Starting Material cluster_process Reconstitution Process cluster_end Final Product cluster_qc Quality Control Start Purified Protein in Detergent 'A' SEC Size-Exclusion Chromatography (Column equilibrated with DPC-d25) Start->SEC Detergent Exchange Dialysis Dialysis / Bio-Beads (Removal of Detergent 'A') SEC->Dialysis Further Purification Final Protein in DPC-d25 Micelles Dialysis->Final QC Analytical SEC / DLS Final->QC Characterization Direct_Mixing_Workflow cluster_start Starting Material cluster_process Reconstitution Process cluster_end Final Product cluster_qc Quality Control Start Purified Protein (detergent-free) or Cell Membranes Mix Direct Mixing with DPC-d25 Solution Start->Mix Incubate Incubation & Agitation Mix->Incubate Solubilization Centrifuge Ultracentrifugation Incubate->Centrifuge Clarification Final Protein in DPC-d25 Micelles Centrifuge->Final Collect Supernatant QC Analytical SEC / DLS Final->QC Characterization Micelle_Formation_and_Protein_Incorporation cluster_monomers Below CMC cluster_micelle Above CMC cluster_protein Protein Addition cluster_complex Final Complex Monomer DPC-d25 Monomer Micelle DPC-d25 Micelle Monomer->Micelle Self-Assembly Complex Protein-Micelle Complex Micelle->Complex Protein Membrane Protein Protein->Complex Incorporation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Aggregation in Dodecylphosphocholine-d38 (DPC-d38)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with protein aggregation when using Dodecylphosphocholine-d38 (DPC-d38) for membrane protein studies, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is Dodecylphosphocholine-d38 (DPC-d38) and why is it used?

A1: Dodecylphosphocholine-d38 (DPC-d38) is a deuterated form of the zwitterionic detergent Dodecylphosphocholine (DPC). The deuterium (B1214612) labeling makes it particularly suitable for NMR spectroscopy studies of membrane proteins, as it minimizes interference from the detergent's hydrogen signals, allowing for clearer observation of the protein's signals.[1] DPC is a popular choice for solubilizing and stabilizing membrane proteins because it can form micelles that mimic a lipid bilayer environment, which is crucial for maintaining the protein's native structure and function.

Q2: What is the Critical Micelle Concentration (CMC) of DPC-d38 and why is it important for preventing protein aggregation?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For DPC, the CMC is approximately 1.1 mM to 1.5 mM in aqueous solutions.[2][3] It is crucial to work at a DPC-d38 concentration well above the CMC to ensure the presence of sufficient micelles to encapsulate and solubilize the membrane protein. Below the CMC, the detergent exists as monomers and cannot effectively shield the hydrophobic regions of the protein from the aqueous environment, which often leads to protein aggregation and precipitation.

Q3: Can DPC-d38 itself induce protein aggregation?

A3: Yes, under certain conditions, DPC-d38 can contribute to protein aggregation. While it is a mild detergent, factors such as a suboptimal detergent-to-protein ratio, inappropriate buffer conditions (pH and ionic strength), or high protein concentrations can lead to the formation of insoluble protein-detergent complexes.[4] Additionally, for some proteins, the micellar environment provided by DPC may not perfectly mimic the native lipid bilayer, potentially leading to conformational changes and subsequent aggregation.

Q4: What are the initial signs of protein aggregation when using DPC-d38?

A4: The initial signs of protein aggregation can include visible turbidity or precipitation in the sample. In techniques like size-exclusion chromatography, aggregation is often indicated by the protein eluting in the void volume. During NMR experiments, protein aggregation can lead to significant line broadening and a loss of signal intensity in the spectra.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common protein aggregation issues encountered when working with DPC-d38.

Issue 1: Protein Precipitates Immediately Upon Solubilization with DPC-d38
Potential Cause Troubleshooting Steps
Insufficient DPC-d38 Concentration Ensure the DPC-d38 concentration is well above its CMC (typically 5-10 times the CMC is a good starting point).
Suboptimal Detergent-to-Protein Ratio Empirically determine the optimal ratio. Start with a high detergent-to-protein mass ratio (e.g., 10:1) and gradually decrease it.
Inappropriate Buffer pH The pH of the buffer should be at least 1-1.5 units away from the protein's isoelectric point (pI) to ensure the protein has a net charge, which helps prevent aggregation.[5]
Incorrect Ionic Strength Optimize the salt concentration (e.g., 50-150 mM NaCl). Low salt can lead to aggregation due to insufficient charge screening, while very high salt can also cause precipitation ("salting out").[6]
Presence of Contaminants Ensure the purified protein is free from contaminants that might trigger aggregation. Perform an extra purification step if necessary.
Issue 2: Protein Aggregates During or After Purification Steps
Potential Cause Troubleshooting Steps
Detergent Depletion During Chromatography Ensure all buffers used during purification (wash, elution, and size-exclusion chromatography buffers) contain DPC-d38 at a concentration above the CMC.
High Protein Concentration As the protein is concentrated, the risk of aggregation increases.[5] If possible, perform the final purification step in a larger volume or add stabilizing agents to the buffer.
Buffer Exchange Issues When changing buffers, ensure the new buffer is fully compatible with the protein and contains an adequate concentration of DPC-d38. Gradual buffer exchange through dialysis is often gentler than rapid methods.
Temperature Instability Perform all purification steps at a temperature where the protein is known to be stable (often 4°C). Avoid repeated freeze-thaw cycles.
Issue 3: Purified Protein in DPC-d38 Micelles Aggregates Over Time
Potential Cause Troubleshooting Steps
Suboptimal Storage Conditions Store the protein-DPC-d38 complex at a low temperature (e.g., -80°C) in small aliquots to avoid freeze-thaw cycles.
Instability of the Protein-Micelle Complex The DPC micelle may not be the ideal environment for long-term stability. Consider screening other detergents or using stabilizing additives.
Oxidation For proteins with exposed cysteine residues, add a reducing agent like DTT or TCEP to the storage buffer to prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[5]
Proteolytic Degradation Add protease inhibitors to the final buffer to prevent degradation by any contaminating proteases, which can expose hydrophobic patches and lead to aggregation.

Quantitative Data Presentation

Table 1: Properties of Dodecylphosphocholine (DPC)
PropertyValueReference
Chemical Formula (DPC-d38) C₁₇D₃₈NO₄P[2]
Molecular Weight (DPC-d38) 389.7 g/mol [2]
Critical Micelle Concentration (CMC) in water ~1.1 - 1.5 mM[2][3]
Aggregation Number in water ~44 - 56[7]
Micelle Molecular Weight ~17 - 22 kDaInferred
Table 2: Influence of Experimental Conditions on DPC Micelle Properties
ConditionEffect on CMCEffect on Aggregation NumberGeneral Recommendation
Increasing Temperature Generally decreases initially, then may slightly increase.[8]Can decrease as temperature increases.[9]Optimize temperature for protein stability, typically 4°C for purification and storage, and the required temperature for the experiment (e.g., 25-37°C for NMR).
Increasing Ionic Strength (e.g., NaCl) Generally decreases.[10]Can increase.Optimize salt concentration (e.g., 50-150 mM) to maintain protein solubility and stability.
Changes in pH Can influence the charge of the headgroup, affecting micelle formation.[11]Can alter micelle size due to changes in headgroup repulsion.[11]Maintain a buffer pH that is optimal for the target protein's stability, typically 1-1.5 units away from its pI.[5]

Experimental Protocols

Protocol 1: Solubilization of a Membrane Protein with DPC-d38
  • Preparation of Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol). Add protease inhibitors just before use.

  • Cell Lysis: Resuspend the cell pellet expressing the target membrane protein in the lysis buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

  • Isolation of Membranes: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing DPC-d38 at a concentration at least 5-10 times its CMC (e.g., 1-2% w/v). The buffer should also contain appropriate salts and additives for protein stability.

  • Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C to allow for the solubilization of the membrane protein.

  • Clarification: Centrifuge the solubilized sample at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.

  • Purification: The supernatant containing the solubilized protein-DPC-d38 complexes is now ready for subsequent purification steps, such as affinity chromatography.

Protocol 2: Preparation of a Protein-DPC-d38 Sample for NMR Spectroscopy
  • Protein and Detergent Co-dissolution: For a final 0.5 mM protein sample, dissolve the purified, lyophilized protein and DPC-d38 (e.g., at a final concentration of 100-150 mM) together in a small volume of an organic solvent like hexafluoroisopropanol (HFIP).[1]

  • Sonication and Lyophilization: Sonicate the mixture for about 10 minutes and then lyophilize it overnight to remove the organic solvent, leaving an oily residue.[1]

  • First Rehydration and Lyophilization: Dissolve the residue in an aqueous buffer (e.g., 20 mM MES, pH 6.5) and lyophilize again to ensure complete removal of the organic solvent.[1]

  • Final Sample Preparation: Dissolve the final lyophilized powder in the NMR buffer (e.g., 90% H₂O / 10% D₂O, with the appropriate buffer and salt concentrations) to the desired final protein and DPC-d38 concentrations.[1]

  • Sample Transfer: Transfer the final sample to an NMR tube.

Visualizations

Troubleshooting_Workflow Troubleshooting Protein Aggregation in DPC-d38 start Protein Aggregation Observed check_dpc Check DPC-d38 Concentration (>5x CMC?) start->check_dpc check_dpc->start No, Adjust check_ratio Optimize Detergent:Protein Ratio (e.g., start at 10:1 w/w) check_dpc->check_ratio Yes check_buffer Evaluate Buffer Conditions (pH, Ionic Strength) check_ratio->check_buffer Optimized no_solution Aggregation Persists check_ratio->no_solution Aggregation Persists check_additives Consider Stabilizing Additives (Glycerol, Arginine, etc.) check_buffer->check_additives Optimized check_buffer->no_solution Aggregation Persists solution Protein Remains Soluble check_additives->solution Optimized check_additives->no_solution Aggregation Persists screen_detergents Screen Alternative Detergents no_solution->screen_detergents

Caption: A logical workflow for troubleshooting protein aggregation in DPC-d38.

Caption: Pathways of protein solubilization versus aggregation with DPC-d38.

References

Technical Support Center: Enhancing Membrane Protein Stability in DPC-d25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve membrane protein stability in dodecylphosphocholine-d25 (DPC-d25). The following information is designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my membrane protein aggregating or precipitating in DPC-d25?

A1: Membrane protein aggregation in DPC-d25 can occur for several reasons. DPC is considered a "harsh" detergent and, while effective for solubilization, it may not always adequately mimic the native lipid bilayer, leading to protein destabilization. Key factors include:

  • Suboptimal Detergent Concentration: The DPC-d25 concentration must be maintained above its critical micelle concentration (CMC) throughout all experimental steps to ensure the protein remains within a micelle. However, excessively high concentrations can sometimes lead to denaturation.

  • Hydrophobic Mismatch: The 12-carbon alkyl chain of DPC may not be an ideal hydrophobic match for the transmembrane domain of your specific protein, leading to exposure of hydrophobic regions and subsequent aggregation.

  • Lack of Essential Lipids: Many membrane proteins require the presence of specific lipids for proper folding and stability. DPC micelles alone may not provide this necessary environment.

  • Buffer Conditions: Suboptimal pH or ionic strength of the buffer can affect protein stability and lead to aggregation.

Q2: How can I improve the stability of my membrane protein in DPC-d25?

A2: Several strategies can be employed to enhance membrane protein stability in DPC-d25:

  • Optimize DPC-d25 Concentration: Empirically determine the lowest concentration of DPC-d25 above the CMC that maintains protein stability. This can be assessed using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

  • Incorporate Lipids to Form Bicelles: The addition of short-chain phospholipids, such as DHPC, to DPC-d25 can form mixed micelles or bicelles. This creates a more native-like lipid environment, which can significantly improve protein stability.

  • Add Cholesterol or its Analogs: Cholesterol is a crucial component of many cell membranes and is known to stabilize membrane proteins. Adding cholesterol or a more soluble analog like cholesteryl hemisuccinate (CHS) to your DPC-d25 solution can enhance stability.

  • Screen Buffer Additives: Systematically screen different buffer conditions, including pH, ionic strength, and the addition of stabilizing osmolytes like glycerol (B35011) (typically 5-20%).

  • Consider Alternative Membrane Mimetics: If stability in DPC-d25 remains a challenge, consider transferring the protein to alternative systems like amphipols or nanodiscs, which are often gentler and provide a more stable environment.[1]

Q3: What are the signs of protein instability in DPC-d25 during NMR experiments?

A3: In the context of NMR spectroscopy, signs of protein instability in DPC-d25 include:

  • Broad NMR Signals: Unstable or aggregating proteins tumble more slowly in solution, leading to broader peaks in the NMR spectrum.

  • Loss of Signal Intensity Over Time: If the protein is slowly precipitating, you will observe a decrease in signal intensity over the course of a long NMR experiment.

  • Appearance of New Peaks: The emergence of new, often broad, peaks can indicate the formation of aggregates or unfolded protein.

  • Changes in Chemical Shifts: Significant changes in the chemical shifts of amino acid residues can indicate a conformational change or unfolding of the protein.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Protein precipitates after solubilization. Detergent concentration is too low (below CMC).The protein is inherently unstable in DPC-d25.Buffer conditions (pH, ionic strength) are suboptimal.Proteolysis is occurring.Ensure DPC-d25 concentration is consistently above its CMC in all buffers.Screen for stabilizing additives such as lipids (e.g., DMPC, POPG) or cholesterol.Optimize buffer pH and salt concentration (a common starting point is physiological pH 7.4 and 150 mM NaCl).Add a protease inhibitor cocktail to all buffers.
Broad peaks in NMR spectrum. Protein is forming high-molecular-weight aggregates.The protein-micelle complex is too large.The protein is partially unfolded or conformationally heterogeneous.Confirm the oligomeric state and size of the protein-micelle complex using SEC-MALS.Optimize the DPC-d25 to protein ratio.Try adding short-chain lipids to form smaller, more uniform bicelles.Perform a thermal shift assay to assess the impact of different additives on protein stability.
Loss of protein during purification (e.g., on SEC column). Protein is aggregating and sticking to the column matrix.Detergent concentration is dropping below the CMC during the run.Ensure the SEC running buffer contains DPC-d25 at a concentration above the CMC.Consider adding a stabilizing agent like glycerol or a small amount of a specific lipid to the running buffer.
Low yield of solubilized protein. Inefficient extraction from the membrane.The chosen DPC-d25 concentration is not optimal for solubilization.Perform a detergent concentration titration to find the optimal solubilization concentration.Increase the incubation time with the detergent or try a slightly higher temperature (while monitoring stability).

Data Presentation: Impact of Additives on Membrane Protein Stability

The following table summarizes the hypothetical results of a thermal shift assay (Differential Scanning Fluorimetry - DSF) for a model membrane protein in DPC-d25, demonstrating the stabilizing effects of various additives. The change in melting temperature (ΔTm) is a direct indicator of increased protein stability.

Condition DPC-d25 Concentration (mM) Additive Additive Concentration (mM) Melting Temperature (Tm) (°C) Change in Tm (ΔTm) (°C)
Control50None045.20.0
DPC-d25 Optimization100None045.8+0.6
Lipid Addition50DMPC548.5+3.3
Lipid Addition50POPG549.1+3.9
Cholesterol Analog50CHS150.3+5.1
Osmolyte50Glycerol5% (v/v)46.5+1.3
Combined Additives50POPG + CHS5 + 152.8+7.6

Note: This data is representative and the optimal conditions will be protein-specific.

Experimental Protocols

Protocol 1: Thermal Shift Assay (DSF) for Membrane Protein Stability

This protocol outlines the use of DSF to determine the melting temperature (Tm) of a membrane protein in DPC-d25 and to assess the stabilizing effects of various additives.

Materials:

  • Purified membrane protein in DPC-d25.

  • Base buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing DPC-d25 at a concentration above the CMC.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Stock solutions of additives (e.g., lipids, cholesterol analogs, glycerol).

  • Real-time PCR instrument with a thermal ramping capability.

  • 96-well PCR plates.

Procedure:

  • Prepare the Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 50x working stock in the base buffer. In a microcentrifuge tube, mix your purified membrane protein with the 50x SYPRO Orange to achieve a final dye concentration of 5x and a final protein concentration of 1-5 µM.

  • Prepare Additive Screens: In a 96-well PCR plate, aliquot the protein-dye mixture into the wells. Add the different additives to be tested to the wells at a range of final concentrations. Include a "no additive" control.

  • Set up the Real-Time PCR Instrument: Place the 96-well plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute. Ensure the instrument is set to collect fluorescence data (using the appropriate channel for SYPRO Orange) at each temperature increment.

  • Data Analysis: The instrument software will generate a melt curve, plotting fluorescence intensity against temperature. The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined from the peak of the first derivative of the melt curve. A positive shift in Tm (ΔTm) in the presence of an additive indicates stabilization.

Protocol 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This protocol describes the use of SEC-MALS to assess the oligomeric state and aggregation of a membrane protein in DPC-d25.

Materials:

  • Purified membrane protein in DPC-d25.

  • SEC column appropriate for the size of the protein-micelle complex.

  • HPLC or FPLC system.

  • In-line multi-angle light scattering (MALS) detector.

  • In-line refractive index (RI) detector.

  • SEC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing DPC-d25 at a concentration above the CMC.

Procedure:

  • System Equilibration: Equilibrate the SEC column, MALS detector, and RI detector with the SEC running buffer until stable baselines are achieved.

  • Sample Injection: Inject a known concentration of your purified membrane protein onto the equilibrated SEC column.

  • Data Collection: Collect the elution profile data from the UV, MALS, and RI detectors.

  • Data Analysis: Use the appropriate software (e.g., ASTRA) to analyze the data. The software will use the signals from the three detectors to calculate the absolute molar mass of the protein and the detergent micelle across the elution peak. This allows for the determination of the protein's oligomeric state and the detection of any aggregates, which will appear as earlier eluting peaks with a higher molar mass.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_screening Stability Screening cluster_analysis Biophysical Analysis Expression Expression & Purification Solubilization Solubilization in DPC-d25 Expression->Solubilization DSF Thermal Shift Assay (DSF) Solubilization->DSF Initial Stability Check Additives Screen Additives (Lipids, Cholesterol, etc.) DSF->Additives SEC_MALS SEC-MALS Additives->SEC_MALS Optimized Sample NMR NMR Spectroscopy SEC_MALS->NMR Final_Structure Final_Structure NMR->Final_Structure Structural & Dynamic Data

Caption: Workflow for optimizing membrane protein stability in DPC-d25.

Troubleshooting_Logic Start Protein Aggregation in DPC-d25 Check_Conc Is DPC-d25 > CMC? Start->Check_Conc Check_Additives Are stabilizing additives present? Check_Conc->Check_Additives Yes Optimize_Conc Adjust DPC-d25 Concentration Check_Conc->Optimize_Conc No Check_Buffer Is buffer pH/salt optimal? Check_Additives->Check_Buffer Yes Add_Additives Add Lipids/Cholesterol Check_Additives->Add_Additives No Stable_Sample Stable Protein Sample Check_Buffer->Stable_Sample Yes Optimize_Buffer Screen pH and Salt Check_Buffer->Optimize_Buffer No Optimize_Conc->Check_Conc Add_Additives->Check_Additives Optimize_Buffer->Check_Buffer

Caption: Troubleshooting logic for protein aggregation in DPC-d25.

References

Dodecylphosphocholine-d25 stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Dodecylphosphocholine-d25 (DPC-d25).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is deuteration important?

Dodecylphosphocholine (DPC) is a zwitterionic detergent commonly used for solubilizing and stabilizing membrane proteins for structural studies, particularly NMR spectroscopy. DPC-d25 is a deuterated version of DPC where the dodecyl chain is labeled with 25 deuterium (B1214612) atoms. This isotopic labeling is crucial for proton NMR studies of membrane proteins, as it minimizes interfering signals from the detergent, allowing for clearer observation of the protein's signals.

Q2: What are the recommended storage conditions for DPC-d25?

For long-term stability, DPC-d25 should be stored as a solid at -20°C. For shorter periods, storage at room temperature is also acceptable, provided the container is tightly sealed to protect from moisture. Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C for up to one month, though stability can be concentration and buffer-dependent. Repeated freeze-thaw cycles should be avoided.

Q3: What are the primary degradation pathways for DPC-d25?

The two main degradation pathways for DPC-d25 are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in the phosphocholine (B91661) headgroup is susceptible to hydrolysis, especially under acidic or basic conditions. This cleavage results in the formation of deuterated dodecanoic acid (d25-lauric acid) and glycerophosphocholine.

  • Oxidation: The deuterated alkyl chain can undergo oxidation, particularly if exposed to oxidizing agents or high-energy conditions. This can lead to the formation of various oxidized species, including hydroxylated or carbonylated derivatives.

Q4: What are the common degradation products of DPC-d25?

The primary degradation products resulting from hydrolysis are:

  • Dodecanoic acid-d25: The deuterated fatty acid tail.

  • Glycerophosphocholine: The hydrophilic headgroup.

Oxidation can lead to a more complex mixture of products with modifications along the alkyl chain.

Q5: How can I detect DPC-d25 degradation?

Degradation of DPC-d25 can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate intact DPC-d25 from its degradation products.

  • Mass Spectrometry (MS): LC-MS or MALDI-MS can be used to identify and quantify the degradation products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to monitor the appearance of signals from degradation products and the decrease in the signal of the parent compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using DPC-d25.

Issue 1: Protein Precipitation or Aggregation During or After Solubilization

Possible Causes:

  • Suboptimal Detergent Concentration: The DPC-d25 concentration may be below its critical micelle concentration (CMC), leading to insufficient protein solubilization. Conversely, excessively high concentrations can sometimes denature proteins.

  • Inappropriate Buffer Conditions: The pH, ionic strength, or temperature of the buffer may not be optimal for the stability of the protein-detergent complex.

  • Detergent Degradation: The presence of hydrolysis products like dodecanoic acid-d25 can alter the properties of the micelles and affect protein stability.

Solutions:

  • Optimize DPC-d25 Concentration: Empirically determine the optimal concentration for your protein. A good starting point is a concentration 2-3 times the CMC of DPC (approximately 1.1 mM).

  • Screen Buffer Conditions: Test a range of pH values and salt concentrations to find the optimal conditions for your specific protein.

  • Use Fresh DPC-d25 Solutions: Prepare DPC-d25 solutions fresh before each experiment to minimize the impact of degradation products.

  • Work at Low Temperatures: Perform solubilization and purification steps at 4°C to enhance protein stability.

Issue 2: Inconsistent or Irreproducible Experimental Results

Possible Causes:

  • Variability in DPC-d25 Quality: Different batches of DPC-d25 may have varying levels of purity or degradation products.

  • Inconsistent Solution Preparation: Variations in the preparation of DPC-d25 solutions can lead to different experimental outcomes.

  • Progressive Degradation: DPC-d25 may be degrading over the course of a long experiment, especially if the conditions are not ideal.

Solutions:

  • Characterize DPC-d25 Stock: Analyze new batches of DPC-d25 by HPLC or MS to confirm purity before use.

  • Standardize Protocols: Use a consistent and well-documented protocol for preparing and handling DPC-d25 solutions.

  • Monitor Stability During Experiments: For long experiments, consider taking aliquots at different time points to assess the stability of DPC-d25 under your experimental conditions.

Issue 3: Artifacts or Unexpected Peaks in Analytical Data (e.g., NMR, MS)

Possible Causes:

  • Presence of Degradation Products: Peaks corresponding to dodecanoic acid-d25 or other degradation products may be present.

  • Impurities in DPC-d25: The detergent may contain impurities from its synthesis.

Solutions:

  • Analyze a DPC-d25 Blank: Run a control sample of your DPC-d25 solution without the protein to identify any peaks originating from the detergent or its degradation products.

  • Purify DPC-d25 if Necessary: If significant impurities are detected, consider purifying the DPC-d25 using appropriate chromatographic methods.

Quantitative Data Summary

The stability of Dodecylphosphocholine is influenced by factors such as pH and temperature. The primary degradation pathway is hydrolysis of the ester linkage. The rate of hydrolysis is generally lowest around neutral pH and increases under both acidic and basic conditions. Higher temperatures also accelerate the degradation process.

Table 1: Illustrative Hydrolysis Rate Constants of a Phosphocholine Detergent at 50°C

pHApparent First-Order Rate Constant (kobs) (s-1)Half-life (t1/2) (hours)
4.05.0 x 10-7~385
6.51.0 x 10-7~1925
8.04.5 x 10-7~428

Disclaimer: The data in this table is for illustrative purposes only and represents typical behavior for a phosphocholine-containing lipid. Actual degradation rates for DPC-d25 should be determined experimentally under specific conditions. The hydrolysis of phosphatidylcholine has been observed to follow pseudo-first-order kinetics, with the lowest rate of hydrolysis occurring at approximately pH 6.5.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DPC-d25

This protocol provides a general framework for developing an HPLC method to monitor the stability of DPC-d25.

Materials:

  • DPC-d25 standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of DPC-d25 in the mobile phase A at a concentration of 1 mg/mL.

  • Forced Degradation Study (for method development):

    • Acid Hydrolysis: Incubate DPC-d25 solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate DPC-d25 solution with 0.1 M NaOH at 60°C.

    • Oxidation: Incubate DPC-d25 solution with 3% H₂O₂ at room temperature.

    • Neutralize the acid and base-stressed samples before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 205 nm (or use a mass spectrometer for detection)

    • Gradient Program (example):

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

  • Analysis:

    • Inject the unstressed standard and the stressed samples.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent DPC-d25.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol outlines the use of LC-MS to identify the degradation products of DPC-d25.

Materials:

  • Stressed DPC-d25 samples (from Protocol 1)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • LC Separation:

    • Use the same HPLC method as described in Protocol 1 or a compatible method for your LC-MS system.

  • MS Analysis:

    • Ionization Mode: Positive ESI mode is typically suitable for phosphocholine-containing molecules.

    • Mass Range: Scan a mass range that includes the expected masses of DPC-d25 and its degradation products (e.g., m/z 100-1000).

    • Fragmentation (MS/MS): Perform tandem mass spectrometry on the parent ion of DPC-d25 and the ions of the suspected degradation products to obtain fragmentation patterns for structural elucidation. The characteristic fragment ion for the phosphocholine headgroup is typically observed at m/z 184.

  • Data Analysis:

    • Identify the molecular ions of the degradation products.

    • Analyze the fragmentation patterns to confirm the structures. For example, the hydrolysis product dodecanoic acid-d25 will have a molecular weight corresponding to its deuterated form, and its fragmentation will be characteristic of a fatty acid.

Visualizations

Degradation_Pathway DPC_d25 This compound (DPC-d25) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) DPC_d25->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) DPC_d25->Oxidation Dodecanoic_acid_d25 Dodecanoic acid-d25 Hydrolysis->Dodecanoic_acid_d25 Glycerophosphocholine Glycerophosphocholine Hydrolysis->Glycerophosphocholine Oxidized_Products Oxidized DPC-d25 Derivatives Oxidation->Oxidized_Products

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation DPC_Solution Prepare DPC-d25 Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidation) DPC_Solution->Forced_Degradation HPLC Stability-Indicating HPLC Forced_Degradation->HPLC LCMS LC-MS for Identification Forced_Degradation->LCMS Quantification Quantify Degradation HPLC->Quantification Identification Identify Degradants LCMS->Identification

Caption: Workflow for assessing DPC-d25 stability and degradation.

References

Technical Support Center: Dodecylphosphocholine-d25 (DPC-d25) Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecylphosphocholine-d25 (DPC-d25) micelles. The focus is on the effect of buffer pH on micelle formation and stability.

Frequently Asked Questions (FAQs)

Q1: How does buffer pH affect the critical micelle concentration (CMC) of DPC-d25?

A1: For Dodecylphosphocholine (DPC) and its deuterated analog DPC-d25, the effect of buffer pH on the Critical Micelle Concentration (CMC) is generally minimal across a wide pH range (approximately pH 3 to 9). This is due to the zwitterionic nature of the phosphocholine (B91661) headgroup. The phosphate (B84403) group is acidic with a pKa around 1-2, meaning it is deprotonated and carries a negative charge at pH values above this. The quaternary ammonium (B1175870) group is permanently positively charged. Therefore, the headgroup maintains a net neutral charge over a broad pH range, leading to relatively stable micellar properties. However, at extreme pH values (below 3 or above 9), you may observe slight changes in the CMC due to alterations in the hydration shell and interactions at the micelle surface.

Q2: Will the aggregation number and size of DPC-d25 micelles change with pH?

A2: Similar to the CMC, the aggregation number and hydrodynamic radius (size) of DPC-d25 micelles are not significantly affected by pH within the typical working range of pH 3 to 9. DPC typically forms spherical micelles with an aggregation number of approximately 56 ± 5.[1] Significant deviations from this would only be expected at extreme pH values that could induce hydrolysis of the phosphocholine headgroup or alter the conformation of molecules solubilized within the micelles.

Q3: Why is DPC-d25 often used in a buffered solution if pH has a minimal effect?

A3: While DPC-d25 micelles themselves are stable across a range of pH values, the primary reason for using a buffered solution is to maintain the stability and native conformation of the biomolecule (e.g., protein, peptide) being studied within the micelle. Many biological macromolecules have pH-dependent structural integrity and activity. A stable pH is crucial for reproducible experimental results, especially in techniques like NMR spectroscopy where chemical shifts can be sensitive to pH changes.

Q4: What is the recommended buffer and pH for working with DPC-d25 micelles in NMR studies?

A4: The choice of buffer and pH is highly dependent on the specific biomolecule being studied. A common starting point is a phosphate buffer at a pH close to physiological conditions (e.g., pH 6.5-7.4). However, the optimal pH must be determined empirically to ensure the stability and solubility of the target molecule. It is also important to consider the buffer's potential for interaction with the biomolecule or the DPC-d25 itself. For NMR studies, using a deuterated buffer is often necessary to avoid large solvent signals in the proton spectrum.

Troubleshooting Guides

Issue 1: Sample Precipitation or Aggregation Upon Micelle Formation
  • Symptom: The solution becomes cloudy or forms a visible precipitate after adding DPC-d25 to the biomolecule solution.

  • Possible Cause 1: pH is at or near the isoelectric point (pI) of the biomolecule.

    • Troubleshooting Step: If the buffer pH is close to the pI of your protein or peptide, the net charge of the biomolecule will be close to zero, reducing its solubility and promoting aggregation. Adjust the buffer pH to be at least 1-1.5 units away from the pI of your biomolecule.

  • Possible Cause 2: Incorrect DPC-d25 to biomolecule ratio.

    • Troubleshooting Step: An insufficient amount of DPC-d25 may not be able to properly solubilize the biomolecule, leading to aggregation. Try increasing the DPC-d25 concentration. Conversely, an excessively high concentration could also lead to precipitation in some cases. Titrate the DPC-d25 concentration to find the optimal ratio for your specific system.

  • Possible Cause 3: Buffer components are incompatible with the biomolecule or DPC-d25.

    • Troubleshooting Step: Certain buffer salts can interact unfavorably with your biomolecule or the DPC-d25 micelles. Try a different buffer system with a similar pKa. For example, if you are using a phosphate buffer, you could try a HEPES or Tris buffer if it is compatible with your experimental pH.

Issue 2: Poor Quality or Irreproducible NMR Spectra
  • Symptom: Broad NMR signals, chemical shift changes between samples, or other spectral artifacts.

  • Possible Cause 1: Unstable sample pH.

    • Troubleshooting Step: Even small shifts in pH can lead to significant changes in the chemical shifts of amide protons in proteins and peptides. Ensure your buffer has sufficient buffering capacity for the duration of your experiment. It is good practice to measure the pH of your sample before and after the NMR experiment.

  • Possible Cause 2: Micelle instability at extreme pH.

    • Troubleshooting Step: If you are working at a very low or high pH, the DPC-d25 micelles themselves may become less stable. This can lead to a heterogeneous sample with a mix of monomers, small aggregates, and micelles, resulting in broad NMR signals. Consider if such extreme pH is necessary and if an alternative, more stable surfactant system might be more appropriate.

  • Possible Cause 3: Biomolecule is not properly integrated into the micelle.

    • Troubleshooting Step: If the biomolecule is only weakly associated with the micelle, it can lead to exchange broadening of NMR signals. This can sometimes be influenced by pH if the charge distribution on the biomolecule's surface is altered. Experiment with slightly different pH values (0.2-0.5 unit increments) to see if it improves spectral quality.

Data on DPC Micelle Properties

As the effect of pH on DPC micelle properties is minimal over a wide range, extensive datasets for various pH values are not commonly published. The table below summarizes typical values for DPC in aqueous solutions. It is recommended to experimentally verify these parameters for your specific buffer conditions if precise values are critical for your application.

ParameterValueConditions
Critical Micelle Concentration (CMC) ~1 mMAqueous solution
Aggregation Number (Nagg) 56 ± 5Aqueous solution
Micelle Shape SphericalAqueous solution

Experimental Protocols

Protocol 1: Determination of DPC-d25 CMC at a Specific pH using Fluorescence Spectroscopy

This protocol uses a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which exhibits low fluorescence in aqueous solution but becomes highly fluorescent when incorporated into the hydrophobic core of micelles.

Materials:

  • DPC-d25

  • Buffer of desired pH (e.g., 50 mM sodium phosphate)

  • Fluorescent probe stock solution (e.g., 1 mM DPH in THF)

  • Fluorometer

Procedure:

  • Prepare a series of DPC-d25 solutions in the desired buffer, with concentrations ranging from well below to well above the expected CMC (e.g., 0.1 mM to 10 mM).

  • To each DPC-d25 solution, add a small aliquot of the fluorescent probe stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent (e.g., THF) is less than 1%.

  • Incubate the samples in the dark at room temperature for at least 30 minutes to allow for equilibration and incorporation of the probe into any micelles.

  • Measure the fluorescence intensity of each sample. For DPH, typical excitation and emission wavelengths are 350 nm and 430 nm, respectively.

  • Plot the fluorescence intensity as a function of the DPC-d25 concentration.

  • The CMC is determined as the point of intersection of the two linear regions of the plot (the baseline fluorescence at low concentrations and the steep increase in fluorescence as micelles form).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffer Prepare Buffer at Desired pH prep_dpc Prepare DPC-d25 Stock Solution prep_buffer->prep_dpc prep_series Create Dilution Series of DPC-d25 prep_dpc->prep_series add_probe Add Fluorescent Probe to Each Dilution prep_series->add_probe incubate Incubate Samples add_probe->incubate measure_fluorescence Measure Fluorescence Intensity incubate->measure_fluorescence plot_data Plot Intensity vs. Concentration measure_fluorescence->plot_data determine_cmc Determine CMC from Plot plot_data->determine_cmc

Caption: Workflow for determining the CMC of DPC-d25 at a specific pH.

troubleshooting_workflow start Precipitation/Aggregation Observed check_pi Is buffer pH near biomolecule pI? start->check_pi adjust_ph Adjust pH > 1.5 units from pI check_pi->adjust_ph Yes check_ratio Is DPC/biomolecule ratio optimal? check_pi->check_ratio No resolved Issue Resolved adjust_ph->resolved adjust_ratio Titrate DPC concentration check_ratio->adjust_ratio No check_buffer Are buffer components compatible? check_ratio->check_buffer Yes adjust_ratio->resolved change_buffer Try a different buffer system check_buffer->change_buffer No check_buffer->resolved Yes change_buffer->resolved

Caption: Troubleshooting guide for precipitation issues during micelle formation.

References

Technical Support Center: Challenges of Using DPC-d25 for Specific Classes of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the deuterated detergent DPC-d25 for membrane protein studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the solubilization, purification, and characterization of various classes of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

Frequently Asked Questions (FAQs)

Q1: What is DPC-d25 and why is it used for membrane protein studies?

DPC-d25 is the deuterated form of the zwitterionic detergent n-dodecylphosphocholine. The "d25" indicates that the 25 hydrogen atoms in its dodecyl chain have been replaced with deuterium. This isotopic labeling makes it particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies, as it reduces the solvent proton signal, thereby enhancing the signals from the protein itself. Like its non-deuterated counterpart, DPC is valued for its ability to form relatively small micelles and solubilize membrane proteins, often preserving their native structure and function.

Q2: When should I choose DPC-d25 over other detergents like DDM, LDAO, or Fos-Choline?

The choice of detergent is highly protein-dependent and often requires empirical screening. DPC-d25 is a strong candidate for:

  • NMR Spectroscopy: Its deuterated nature is a significant advantage for reducing background noise in NMR experiments.

  • Small to Medium-Sized Membrane Proteins: DPC forms smaller micelles compared to detergents like DDM, which can be beneficial for the structural and functional studies of smaller membrane proteins.

  • Proteins Favoring a Phosphocholine (B91661) Headgroup: Some membrane proteins exhibit greater stability and activity in the presence of a phosphocholine headgroup, which mimics the native lipid environment.

However, for larger, multi-subunit complexes or proteins prone to denaturation, milder non-ionic detergents like DDM or LMNG might be a better initial choice. Zwitterionic detergents like LDAO and Fos-Choline can also be effective alternatives and should be included in screening efforts.

Troubleshooting Guides

G-Protein Coupled Receptors (GPCRs)

GPCRs are notoriously unstable upon removal from the cell membrane. While DPC-d25 can be effective, researchers may encounter the following issues:

Issue 1: Low Solubilization Efficiency

  • Possible Cause: The concentration of DPC-d25 is suboptimal.

  • Troubleshooting:

    • Ensure the DPC-d25 concentration is significantly above its critical micelle concentration (CMC) during the initial solubilization step.

    • Systematically screen a range of DPC-d25 concentrations (e.g., 0.5% to 2.0% w/v) to determine the optimal concentration for your specific GPCR.

    • Consider the protein-to-detergent ratio. A higher ratio may be required for efficient extraction.

Issue 2: Receptor Instability and Aggregation after Solubilization

  • Possible Cause: The DPC-d25 micelle may not provide a sufficiently stable environment for the GPCR.

  • Troubleshooting:

    • Supplement with Cholesterol Analogs: The addition of cholesteryl hemisuccinate (CHS) or other cholesterol analogs to the solubilization and purification buffers can significantly enhance GPCR stability.[1]

    • Optimize Buffer Conditions: Screen different pH values and salt concentrations to find the optimal conditions for your receptor's stability.

    • Detergent Exchange: After initial solubilization with a stronger detergent like DPC-d25, consider exchanging it for a milder detergent like DDM or LMNG for long-term stability during purification and storage.

Issue 3: Loss of Ligand Binding Activity

  • Possible Cause: The conformation of the ligand-binding pocket is compromised in the DPC-d25 micelle.

  • Troubleshooting:

    • Perform Solubilization in the Presence of a Ligand: Including a high-affinity agonist or antagonist during solubilization can help to lock the receptor in a more stable conformation.

    • Reconstitution into Nanodiscs or Liposomes: For functional assays, reconstituting the purified GPCR from DPC-d25 micelles into a more native-like lipid bilayer environment, such as nanodiscs or liposomes, is often necessary to restore full functionality.[2]

Ion Channels

The function of ion channels is highly sensitive to their lipid environment. Challenges with DPC-d25 often revolve around maintaining the channel's conductive state.

Issue 1: Inactivation or Altered Channel Gating

  • Possible Cause: The DPC-d25 micelle may not adequately mimic the lateral pressure profile of the native membrane, leading to conformational changes that favor a non-conducting state.[3][4][5]

  • Troubleshooting:

    • Lipid Supplementation: Add specific lipids, such as phospholipids (B1166683) or cholesterol, to the DPC-d25 solution to create a more native-like environment.

    • Detergent Screening: Compare the functional activity of the channel after solubilization in DPC-d25 with other detergents like DDM or Fos-Choline using techniques like patch-clamping.[6][7][8][9]

    • Functional Reconstitution: Reconstitute the purified channel into planar lipid bilayers or proteoliposomes to perform functional assays in a controlled lipid environment.

Issue 2: Subunit Dissociation of Multimeric Channels

  • Possible Cause: The detergent concentration or the nature of the DPC-d25 micelle may disrupt the interactions between channel subunits.

  • Troubleshooting:

    • Optimize Detergent Concentration: Use the lowest concentration of DPC-d25 that maintains solubility to minimize the risk of subunit dissociation.

    • Cross-linking: In some cases, mild chemical cross-linking can be used to stabilize the multimeric complex before or during solubilization.

    • Alternative Detergents: Consider detergents with larger micelles, such as LMNG, which may better accommodate and stabilize large multi-subunit complexes.[10][11]

Membrane Transporters (e.g., ABC and SLC Transporters)

For transporters, the primary challenge is often preserving their ATPase activity and transport function after extraction from the membrane.

Issue 1: Loss of ATPase Activity (for ABC Transporters)

  • Possible Cause: DPC-d25 may strip away essential lipids required for enzymatic function or induce conformational changes that uncouple ATP hydrolysis from transport.

  • Troubleshooting:

    • Lipid Supplementation: The activity of many ABC transporters is dependent on specific lipids. Supplementing DPC-d25 with these lipids during purification and in activity assays can be crucial.[12]

    • Detergent Choice: For some ABC transporters, milder detergents like DDM have been shown to be more effective at preserving ATPase activity compared to more stringent detergents.[13]

    • Functional Reconstitution: Reconstituting the purified transporter into proteoliposomes is often the most reliable way to measure its ATPase and transport activity.[14][15][16][17][18]

Issue 2: Inefficient Solubilization of Transporters

  • Possible Cause: Some transporters, particularly those with a large number of transmembrane helices, can be resistant to solubilization by certain detergents.

  • Troubleshooting:

    • Detergent Screening: A systematic screen of various detergents, including DPC-d25, Fos-Choline, and different alkyl maltosides, is recommended to identify the most effective solubilizing agent.

    • Sequential Detergent Extraction: A two-step process, using a milder detergent to first remove loosely associated membrane proteins followed by a stronger detergent like DPC-d25 to extract the target transporter, can sometimes improve purity.

Quantitative Data Summary

The selection of an appropriate detergent is often a balance between solubilization efficiency and the preservation of protein stability and function. The following table summarizes key physicochemical properties of DPC and other commonly used detergents.

DetergentClassMolecular Weight (Da)CMC (% w/v)Aggregation NumberMicelle Size (kDa)
DPC Zwitterionic351.5~0.035~52~18
DDM Non-ionic510.6~0.0087~98~50
LDAO Zwitterionic229.4~0.023~75~17
Fos-Choline-12 Zwitterionic351.5~0.039~55~19
LMNG Non-ionic1005.2~0.001~200-600~201-603

Note: CMC (Critical Micelle Concentration) and Aggregation Number are approximate values and can vary depending on buffer conditions such as ionic strength and temperature.[10][11][19][20]

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization using DPC-d25

This protocol provides a starting point for the solubilization of a target membrane protein. Optimization will be required for each specific protein.

Materials:

  • Cell paste or membrane fraction containing the target protein.

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

  • Solubilization Buffer: Lysis Buffer containing 2% (w/v) DPC-d25.

Procedure:

  • Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer.

  • Perform cell lysis using an appropriate method (e.g., sonication, French press, or douncing).

  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

  • Collect the supernatant and determine the total protein concentration.

  • Add DPC-d25 to the supernatant to a final concentration of 1% (w/v) from a 10% stock solution.

  • Incubate on a rotator at 4°C for 1-2 hours.

  • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.

  • Carefully collect the supernatant containing the solubilized membrane protein for further purification.

Solubilization_Workflow cell_paste Cell Paste / Membrane Fraction lysis Resuspend in Lysis Buffer & Lyse cell_paste->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 pellet1 Discard Pellet (Cell Debris) low_speed_cent->pellet1 add_dpc Add DPC-d25 (1% final) supernatant1->add_dpc solubilize Incubate at 4°C (1-2 hours) add_dpc->solubilize high_speed_cent High-Speed Centrifugation (100,000 x g) solubilize->high_speed_cent supernatant2 Collect Supernatant (Solubilized Protein) high_speed_cent->supernatant2 pellet2 Discard Pellet (Insoluble Fraction) high_speed_cent->pellet2 purification Proceed to Purification supernatant2->purification

General workflow for membrane protein solubilization using DPC-d25.
Protocol 2: Reconstitution of a Purified Membrane Protein into Proteoliposomes

This protocol describes a general method for reconstituting a detergent-solubilized membrane protein into lipid vesicles, which is often essential for functional assays.

Materials:

  • Purified membrane protein in a buffer containing DPC-d25.

  • Lipid mixture (e.g., E. coli polar lipids or a defined mixture of synthetic lipids) dissolved in chloroform (B151607).

  • Reconstitution Buffer: (e.g., 20 mM HEPES pH 7.4, 100 mM KCl).

  • Bio-Beads SM-2.

Procedure:

  • Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

  • Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).

  • Solubilize the MLVs by adding DPC-d25 to a concentration that results in a clear solution, forming lipid-detergent mixed micelles.

  • Mix the purified protein with the lipid-detergent micelles at a desired lipid-to-protein ratio (e.g., 50:1 w/w).

  • Incubate the mixture for 30 minutes at room temperature.

  • Add Bio-Beads to the mixture to gradually remove the detergent. Incubate with gentle mixing at 4°C for several hours to overnight.

  • Remove the Bio-Beads. The resulting suspension contains proteoliposomes with the reconstituted membrane protein.

Reconstitution_Workflow lipid_chloroform Lipids in Chloroform dry_film Dry to Thin Lipid Film lipid_chloroform->dry_film hydrate Hydrate with Buffer (form MLVs) dry_film->hydrate solubilize_lipids Solubilize with DPC-d25 (form Mixed Micelles) hydrate->solubilize_lipids mix Mix Protein and Lipid-Detergent Micelles solubilize_lipids->mix purified_protein Purified Protein in DPC-d25 purified_protein->mix add_biobeads Add Bio-Beads (Detergent Removal) mix->add_biobeads incubate Incubate at 4°C add_biobeads->incubate proteoliposomes Proteoliposomes incubate->proteoliposomes

Workflow for reconstituting a membrane protein into proteoliposomes.

Logical Relationships

Detergent_Selection_Logic start Start: Need to Solubilize Membrane Protein nmr_study Is the primary application NMR spectroscopy? start->nmr_study large_complex Is the protein a large, multi-subunit complex? nmr_study->large_complex No dpc_d25 Consider DPC-d25 nmr_study->dpc_d25 Yes protein_instability Is the protein known to be highly unstable? large_complex->protein_instability No mild_detergents Consider milder detergents (DDM, LMNG) large_complex->mild_detergents Yes protein_instability->mild_detergents Yes screen Perform detergent screening (DPC, DDM, LDAO, Fos-Choline, etc.) protein_instability->screen No/Unknown dpc_d25->screen mild_detergents->screen

Decision-making flowchart for initial detergent selection.

References

Refining NMR Experimental Parameters with Dodecylphosphocholine-d25: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining NMR experimental parameters using Dodecylphosphocholine-d25 (DPC-d25). The content is designed to address specific issues encountered during experiments involving this widely-used membrane mimetic.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered when working with DPC-d25 in NMR experiments, offering potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor Signal-to-Noise or Broad Lines 1. Suboptimal DPC-d25 concentration. 2. Protein/peptide aggregation. 3. Improper insertion into the micelle. 4. High sample viscosity. 5. Incorrect temperature.1. Titrate DPC-d25 concentration; a common starting point is 150-300 mM.[1][2][3] 2. Screen different pH and salt concentrations in the buffer. 3. Co-lyophilize the protein/peptide with DPC-d25 from an organic solvent like hexafluoroisopropanol (HFIP) to ensure proper micelle integration.[1] 4. Reduce protein or DPC-d25 concentration. 5. Optimize the temperature in 2-5°C increments. Temperatures around 37-45°C are often a good starting point.[1][4][5]
Precipitation in the NMR Tube 1. Protein denaturation or aggregation over time. 2. Sample instability at the experimental temperature. 3. Buffer incompatibility.1. Screen for more stabilizing buffer conditions (pH, ionic strength). 2. Test a range of temperatures to find the optimal balance between spectral quality and sample stability.[6][7][8] 3. Ensure all buffer components are soluble and compatible at the desired temperature and concentrations.
Extra Peaks in the Spectrum 1. Sample degradation. 2. Presence of conformational isomers or rotamers. 3. Contaminants from sample preparation.1. Check sample stability over time with a series of 1D ¹H or 2D [¹⁵N,¹H]-HSQC spectra. 2. Acquire spectra at elevated temperatures to promote faster exchange between conformations, which may lead to peak coalescence.[6][7][9] 3. Ensure thorough purification of the protein/peptide and use high-purity reagents.
Inaccurate Integrations 1. Incomplete relaxation between scans. 2. Overlapping peaks.1. Increase the relaxation delay (D1) in your pulse sequence. A common starting point is 1.5 seconds.[10] 2. Try a different deuterated solvent to improve peak separation or use higher-dimensionality NMR experiments (3D, 4D) for better resolution.[9]
Overwhelming Residual Solvent/Detergent Signal 1. Use of non-deuterated DPC. 2. Inadequate water suppression.1. Always use perdeuterated DPC (DPC-d38) for proton-detected experiments to minimize interfering signals from the detergent.[1][11] 2. Optimize the water suppression pulse sequence (e.g., WATERGATE, presaturation).

Frequently Asked Questions (FAQs)

1. What is the critical micelle concentration (CMC) for DPC and why is it important?

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. For DPC, the CMC is approximately 1 mM in aqueous solution.[12][13] It is crucial to work at concentrations well above the CMC to ensure the formation of stable micelles that can properly solubilize the membrane protein or peptide of interest.

2. What are typical starting concentrations for my protein and DPC-d25?

For NMR studies, typical protein concentrations range from 0.1 mM to 0.5 mM.[1][14] DPC-d25 concentrations are generally much higher, often in the range of 150 mM to 300 mM, to ensure a sufficient number of micelles to encapsulate the protein.[1][2][3]

Quantitative Data Summary: Recommended Concentration Ranges

ComponentConcentration RangePurpose
Protein/Peptide0.1 - 0.5 mMSufficient for good signal-to-noise in a reasonable time.[1][14]
DPC-d25150 - 300 mMEnsures stable micelle formation and protein encapsulation.[1][2][3]
Buffer (e.g., MES, Phosphate)20 - 50 mMMaintains a stable pH.
D₂O5 - 10% (v/v)Provides the lock signal for the NMR spectrometer.

3. How do I choose the optimal temperature for my NMR experiment?

The optimal temperature is a balance between achieving sharp signals (due to faster molecular tumbling) and maintaining protein stability. A good starting point is often between 37°C (310 K) and 45°C.[1][4][5] It is recommended to acquire a series of 1D ¹H or 2D [¹⁵N,¹H]-HSQC spectra at varying temperatures (e.g., in 2-5°C increments) to empirically determine the best conditions for your specific sample.[6][7]

4. My protein is not inserting correctly into the DPC micelles. What can I do?

Directly dissolving a lyophilized protein into a DPC solution can sometimes result in poor micelle integration and low-quality spectra.[1] A more robust method is to co-dissolve the protein and DPC-d25 in an organic solvent like hexafluoroisopropanol (HFIP), sonicate, and then lyophilize the mixture. This process facilitates the association of the protein with the detergent molecules before the formation of micelles in the aqueous buffer.[1]

Experimental Protocols

Protocol 1: Protein/Peptide Reconstitution in DPC-d25 Micelles using HFIP

This protocol is designed to ensure proper insertion of the protein or peptide into the DPC-d25 micelles, which is critical for obtaining high-quality NMR spectra.[1]

Materials:

  • Lyophilized, purified protein/peptide

  • Perdeuterated Dodecylphosphocholine (DPC-d38)

  • Hexafluoroisopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES, pH 6.0, 100 mM NaCl)

  • Deuterium oxide (D₂O)

  • Sonicator

  • Lyophilizer

Procedure:

  • Co-dissolution: In a glass vial, dissolve the desired amounts of lyophilized protein/peptide and DPC-d38 in a minimal volume of HFIP (e.g., 1 mL).

  • Sonication: Sonicate the solution for 10 minutes at approximately 50°C to ensure complete mixing.

  • Lyophilization (Step 1): Lyophilize the mixture until an oily residue remains (typically 12-15 hours). This step removes the HFIP.

  • Aqueous Re-dissolution: Dissolve the oily residue in your desired NMR buffer.

  • Lyophilization (Step 2): Lyophilize the aqueous solution until it is completely dry. This ensures the removal of any residual HFIP.

  • Final Sample Preparation: Dissolve the final lyophilized powder in the NMR buffer containing 5-10% D₂O to the final desired volume (e.g., 500 µL).

  • Incubation and Transfer: Vortex the sample until the solid material is fully dissolved. Incubate for 15 minutes at 37°C.

  • Transfer to NMR Tube: Transfer the final solution to an appropriate NMR tube.

Visualizations

Below are diagrams illustrating key workflows and relationships in refining NMR experimental parameters with DPC-d25.

experimental_workflow cluster_prep Sample Preparation cluster_optimization Parameter Optimization start Start: Lyophilized Protein & DPC-d25 codissolve Co-dissolve in HFIP start->codissolve lyophilize1 Lyophilize (remove HFIP) codissolve->lyophilize1 reconstitute Reconstitute in NMR Buffer lyophilize1->reconstitute lyophilize2 Lyophilize (final) reconstitute->lyophilize2 final_prep Dissolve in Buffer + D2O lyophilize2->final_prep nmr_tube Transfer to NMR Tube final_prep->nmr_tube acquire_1d Acquire 1D 1H / 2D HSQC nmr_tube->acquire_1d assess_quality Assess Spectral Quality acquire_1d->assess_quality optimize_temp Optimize Temperature assess_quality->optimize_temp Broad lines? optimize_conc Optimize Concentrations assess_quality->optimize_conc Low S/N? final_spectrum Acquire Final Spectrum assess_quality->final_spectrum Good Quality optimize_temp->acquire_1d optimize_conc->acquire_1d

Caption: Workflow for sample preparation and parameter optimization.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Spectrum (Broad Peaks / Low S/N) cause1 Aggregation problem->cause1 cause2 Improper Insertion problem->cause2 cause3 Suboptimal Temp/Conc problem->cause3 solution1 Screen Buffers (pH, Salt) cause1->solution1 solution2 Use HFIP Protocol cause2->solution2 solution3 Titrate Temp & Conc. cause3->solution3

Caption: Troubleshooting logic for poor spectral quality.

References

Technical Support Center: Dodecylphosphocholine-d25 (DPC-d25)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecylphosphocholine-d25 (DPC-d25). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing DPC-d25 effectively and avoiding common issues such as protein precipitation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

Dodecylphosphocholine (DPC) is a zwitterionic detergent commonly used for solubilizing and stabilizing membrane proteins for structural and functional studies. The "-d25" designation indicates that the 25 hydrogen atoms in the dodecyl chain have been replaced with deuterium. This deuterated form is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes interference from the detergent signal in the proton NMR spectrum, allowing for clearer observation of the protein's signals.

Q2: What is the primary cause of protein precipitation when using detergents?

Protein precipitation, or aggregation, often occurs when hydrophobic regions of the protein are exposed to the aqueous solvent.[1] This can happen if the detergent concentration is insufficient to properly shield these hydrophobic patches.[2] Other factors that influence protein stability and can lead to precipitation include non-optimal pH, high temperature, incorrect ionic strength, oxidation, and mechanical stress.[3][4][5]

Q3: How does DPC-d25 prevent protein precipitation?

DPC-d25 molecules are amphiphilic, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, while the hydrophilic heads face the aqueous solution. When a membrane protein is introduced, the hydrophobic transmembrane domains embed within the hydrophobic core of the DPC-d25 micelle, effectively shielding them from the water and preventing aggregation.[1]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the minimum concentration of a detergent at which micelles begin to form.[6] It is a crucial parameter for protein solubilization. To ensure that there are enough micelles to encapsulate your protein and prevent aggregation, you must work at a DPC-d25 concentration that is significantly above its CMC.[2] Below the CMC, the detergent exists primarily as individual monomers and will not effectively solubilize the protein.

Q5: Can the buffer conditions affect the performance of DPC-d25?

Yes, buffer conditions are critical. Factors such as pH and ionic strength (salt concentration) can significantly impact both protein stability and the properties of the detergent.[3][5] The CMC of a detergent can change with temperature and the presence of electrolytes.[6] It is essential to optimize the buffer conditions for your specific protein in conjunction with the detergent.

Quantitative Data Summary

The physicochemical properties of DPC are essential for designing experiments. The properties of the deuterated form (DPC-d25) are considered to be nearly identical to the non-deuterated form.

PropertyValueNotes
Critical Micelle Concentration (CMC) ~1.0 - 1.1 mMIn aqueous solution. This value can be affected by temperature and buffer composition.[7]
Aggregation Number ~56 ± 5The average number of DPC molecules in a single spherical micelle.[7]
Molecular Weight (DPC) 351.5 g/mol ---
Molecular Weight (DPC-d25) 376.6 g/mol ---

Troubleshooting Guide: Protein Precipitation

If you are experiencing protein precipitation or aggregation with DPC-d25, consult the following guide for potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation occurs immediately upon adding DPC-d25. Detergent concentration is too low: The concentration may be below the CMC, preventing micelle formation.[2]Increase DPC-d25 Concentration: Ensure the final concentration is well above the CMC (e.g., 2-5 times the CMC). Perform a concentration screen to find the optimal level for your protein.
Incorrect Buffer Conditions: The buffer pH may be at or near the protein's isoelectric point (pI), where its net charge is zero and solubility is minimal.[8]Adjust Buffer pH: Modify the buffer pH to be at least one unit away from the protein's pI.[8]
Protein is initially soluble but precipitates over time. Protein Instability: The protein may be inherently unstable in the chosen buffer or at the experimental temperature.[3][4]Optimize Buffer Additives: Introduce stabilizing agents like glycerol (B35011) (5-20%), sucrose, or specific amino acids (Arginine/Glutamate).[8][9]
Oxidation: Cysteine residues in the protein may be forming disulfide bonds, leading to aggregation.[10]Add a Reducing Agent: Include a fresh reducing agent like DTT or TCEP in your buffer to prevent oxidation.[8]
Insufficient Detergent: The protein-to-detergent ratio might be too high, leading to multiple protein molecules per micelle and subsequent aggregation.[2]Increase DPC-d25 Concentration: Even if above the CMC, a higher concentration may be needed for high protein concentrations.[2]
Precipitation occurs during a purification step (e.g., Size Exclusion Chromatography). Detergent Dilution: The detergent concentration in the chromatography running buffer may be too low or absent, causing micelles to dissociate as the sample is diluted on the column.[2]Equilibrate with Detergent: Ensure the chromatography column and all buffers are pre-equilibrated with DPC-d25 at a concentration above the CMC.[2]
Precipitation occurs during sample concentration. Increased Protein-Protein Interactions: As the protein concentration increases, the likelihood of aggregation rises.Concentrate in the Presence of Ligand: If applicable, adding a known binding partner can stabilize the protein's native state.[1][8]
Mechanical Stress: Vigorous agitation or vortexing can denature proteins.[5]Use Gentle Concentration Methods: Employ gentle methods like slow centrifugation with concentration devices. Avoid vigorous shaking.

Visualizations

cluster_start Start: Protein Sample cluster_process Solubilization Protocol cluster_end Outcome Start Protein in Membrane or Aggregated State Prep Prepare Buffer (pH, Salt, Additives) Start->Prep Step 1 AddDPC Add DPC-d25 (Concentration > CMC) Prep->AddDPC Step 2 Incubate Incubate Gently (e.g., 4°C with slow rotation) AddDPC->Incubate Step 3 Clarify Clarify by Centrifugation or Filtration Incubate->Clarify Step 4 End Soluble Protein-DPC Micelle Complex Clarify->End Successful Solubilization

Caption: Workflow for protein solubilization using DPC-d25.

Problem Protein Precipitation Observed? CheckConc Is [DPC-d25] > CMC? Problem->CheckConc Yes CheckBuffer Is Buffer pH ≠ pI? Is Ionic Strength Optimal? CheckConc->CheckBuffer Yes Sol_IncreaseConc Solution: Increase [DPC-d25] CheckConc->Sol_IncreaseConc No CheckTemp Is Temperature Too High? CheckBuffer->CheckTemp Yes Sol_ChangeBuffer Solution: Adjust pH and/or Salt CheckBuffer->Sol_ChangeBuffer No CheckAdditives Are Stabilizing Additives (e.g., Glycerol) Present? CheckTemp->CheckAdditives Yes Sol_LowerTemp Solution: Work at Lower Temp (e.g., 4°C) CheckTemp->Sol_LowerTemp No Sol_Additives Solution: Add Stabilizers/Reducing Agents CheckAdditives->Sol_Additives No Success Problem Resolved CheckAdditives->Success Yes Sol_IncreaseConc->Success Sol_ChangeBuffer->Success Sol_LowerTemp->Success Sol_Additives->Success

Caption: Logical troubleshooting workflow for protein precipitation.

Experimental Protocols

Protocol 1: Determining Optimal DPC-d25 Concentration

This protocol outlines a method to determine the minimum DPC-d25 concentration required to maintain your protein's solubility.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock of your purified protein in a baseline buffer without detergent.

    • Prepare a high-concentration stock solution of DPC-d25 (e.g., 100 mM) in the same baseline buffer.

  • Set Up Titration Series:

    • In a series of microcentrifuge tubes, prepare samples with a constant protein concentration.

    • Add varying amounts of the DPC-d25 stock solution to achieve a range of final detergent concentrations. This range should bracket the known CMC (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

    • Ensure the final volume is the same in all tubes by adding a baseline buffer.

  • Incubation and Observation:

    • Incubate the samples under typical experimental conditions (e.g., 1 hour at 4°C with gentle mixing).

    • After incubation, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any aggregated protein.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Measure the protein concentration in each supernatant sample using a standard protein assay (e.g., Bradford or BCA).

    • The optimal DPC-d25 concentration is the lowest concentration that results in the maximum amount of soluble protein in the supernatant.

Protocol 2: Standard Protein Solubilization with DPC-d25

This protocol provides a general workflow for solubilizing a membrane protein from a cell membrane preparation.

  • Buffer Preparation:

    • Prepare a solubilization buffer containing an appropriate pH (e.g., Tris or HEPES at pH 7.4-8.0), salt (e.g., 150 mM NaCl), and any necessary stabilizing agents (e.g., 10% glycerol) or protease inhibitors.[3][8][9]

  • Detergent Addition:

    • Add DPC-d25 to the solubilization buffer to a final concentration known to be effective (typically 2-5 times the CMC). If starting from scratch, a concentration of 1% (~28 mM) is a common starting point for initial solubilization trials.

  • Solubilization:

    • Resuspend the isolated cell membrane pellet in the DPC-d25-containing solubilization buffer. Aim for a final total protein concentration of 5-10 mg/mL.

    • Incubate the suspension for 1-4 hours at 4°C with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing, which can cause denaturation.[5]

  • Clarification of Lysate:

    • Following incubation, pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Downstream Processing:

    • Carefully collect the supernatant, which now contains the solubilized protein-DPC micelle complexes.

    • Proceed immediately with downstream purification steps (e.g., affinity chromatography). Ensure all subsequent buffers contain DPC-d25 at a concentration above the CMC to maintain solubility.[2]

References

Technical Support Center: DPC-d25 in Membrane Protein Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of deuterated dodecylphosphocholine (B1670865) (DPC-d25) for studying the functional activity of membrane proteins.

Frequently Asked Questions (FAQs)

Q1: What is DPC-d25 and why is it used in membrane protein studies?

A1: DPC-d25 is a deuterated form of the zwitterionic detergent n-dodecylphosphocholine (DPC). It is widely used to extract membrane proteins from their native lipid bilayer and maintain their solubility in an aqueous environment. The deuterium (B1214612) labeling ("d25" or other variations like "d38" indicate the number of deuterium atoms) is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy studies. By replacing hydrogen atoms with deuterium, the signals from the detergent are rendered "invisible" in ¹H-NMR experiments, thus allowing for the unambiguous observation of signals from the membrane protein itself. This is crucial for high-resolution structural and dynamic studies of membrane proteins in a membrane-mimetic environment.

Q2: How does DPC-d25 compare to other detergents for membrane protein functional studies?

A2: DPC is a popular choice due to its relatively mild nature and its phosphocholine (B91661) headgroup, which mimics the headgroups of natural phospholipids (B1166683) like phosphatidylcholine (PC). However, the choice of detergent is highly protein-dependent. While DPC can be effective for many proteins, especially for structural studies by NMR, it may not always preserve the native function of the protein. Some studies have shown that for certain proteins, DPC may lead to a non-functional state, even if high-resolution NMR spectra are obtainable.[1][2] Therefore, it is essential to perform functional assays to validate the activity of the protein in DPC-d25 micelles. Maltoside-based detergents like DDM are often considered gentler and may be better at preserving the function of sensitive membrane proteins like GPCRs.[3]

Q3: What is the Critical Micelle Concentration (CMC) of DPC and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which monomers self-assemble to form micelles. Below the CMC, the detergent exists as individual molecules. For membrane protein solubilization, the detergent concentration must be significantly above the CMC to ensure the formation of micelles that can encapsulate the protein. The CMC of DPC in aqueous solution is approximately 1.0-1.5 mM.[4] It is a critical parameter to consider when designing experiments such as protein extraction, purification, and reconstitution.

Q4: Can DPC-d25 be used for functional assays of G-Protein Coupled Receptors (GPCRs)?

Troubleshooting Guides

Problem 1: Low yield of solubilized membrane protein with DPC-d25.

Possible Cause Troubleshooting Step
Insufficient DPC-d25 concentration.Ensure the DPC-d25 concentration is well above its CMC (e.g., 5-10 times the CMC) during the solubilization step.
Inefficient cell lysis.Optimize cell lysis protocol to ensure complete release of membrane fractions. Sonication or high-pressure homogenization are common methods.
Protein is in inclusion bodies.If the protein is overexpressed in a heterologous system like E. coli, it may form insoluble inclusion bodies. Verify the location of your protein by running a gel on both the soluble and insoluble fractions after cell lysis.
Inadequate incubation time or temperature.Increase the incubation time (e.g., overnight at 4°C) with gentle agitation to allow for complete solubilization.

Problem 2: Precipitated protein after DPC-d25 solubilization and purification.

Possible Cause Troubleshooting Step
DPC-d25 concentration dropped below the CMC.Maintain a DPC-d25 concentration above the CMC in all buffers throughout the purification process (e.g., during chromatography).
Protein is unstable in DPC-d25.The protein may not be stable in DPC-d25. Screen other detergents (e.g., LDAO, DDM, LMNG) or consider using DPC in combination with stabilizing lipids like cholesterol hemisuccinate (CHS).
Incorrect buffer conditions (pH, ionic strength).Optimize the pH and salt concentration of your buffers. Some proteins require specific ionic strengths for stability.
Protein denaturation.Handle the protein gently, avoid excessive foaming, and keep it at low temperatures (e.g., 4°C) throughout the purification.

Problem 3: The membrane protein is inactive after reconstitution in DPC-d25 micelles.

| Possible Cause | Troubleshooting Step | | DPC-d25 is not a suitable detergent for this protein's function. | Some proteins lose their activity in DPC micelles.[1][2] Test other detergents or reconstitute the protein into lipid bilayers (liposomes or nanodiscs) for functional assays. | | Incorrect protein folding in the micelle. | The artificial micellar environment may not support the native, functional fold of the protein. Try different reconstitution methods or the addition of specific lipids to the DPC-d25 micelles. | | Residual contaminants from purification. | Ensure that all purification steps are effective in removing any potential inhibitors or denaturing agents. | | Assay conditions are not optimal. | Optimize the functional assay conditions (e.g., substrate concentration, temperature, co-factors) for the protein in the DPC-d25 environment. |

Quantitative Data

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)

PropertyValueNotes
Critical Micelle Concentration (CMC) 1.0 - 1.5 mMIn aqueous solution at 25°C.[4]
Aggregation Number (N) 40 - 65The number of DPC monomers per micelle can vary.[1][2]
Micelle Molecular Weight ~14 - 23 kDaCalculated based on the aggregation number.
Radius of Gyration (Pure Micelle) ~16.0 ÅFor a pure DPC micelle.[9]

Table 2: Comparison of DPC with Other Common Detergents

DetergentCMC (mM)Aggregation Number (N)General Characteristics
DPC 1.0 - 1.540 - 65Zwitterionic, mimics PC headgroups, widely used for NMR.
SDS 7 - 1060 - 100Anionic, often denaturing but can be effective for some proteins.
LDAO 1 - 275 - 95Zwitterionic, can be a good solubilizing agent.
DDM 0.1798 - 145Non-ionic, considered a mild detergent, good for functional studies.[10]
Octyl Glucoside (OG) 20 - 2527 - 100Non-ionic, high CMC, can be harsh on some proteins.[3]

Experimental Protocols

Protocol 1: Solubilization of a Membrane Protein using DPC-d25

Materials:

  • Cell paste containing the overexpressed membrane protein.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors.

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 2% (w/v) DPC-d25.

  • Ultracentrifuge.

  • Homogenizer or sonicator.

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a homogenizer or sonicator on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

  • Pellet the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the membrane pellet in Solubilization Buffer.

  • Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation to allow for solubilization of the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • The supernatant now contains the solubilized membrane protein in DPC-d25 micelles and is ready for purification.

Protocol 2: Reconstitution of a Purified Membrane Protein into DPC-d25 Micelles for NMR Studies

Materials:

  • Purified membrane protein in a different detergent (e.g., DDM).

  • DPC-d25 powder.

  • NMR Buffer: 20 mM MES pH 6.5, 50 mM NaCl, 10% D₂O.

  • Hexafluoro-isopropanol (HFIP).

  • Lyophilizer.

Procedure:

  • Combine the purified protein solution with DPC-d25 powder in a glass vial. The final DPC-d25 concentration should be well above its CMC (e.g., 100-300 mM).

  • Add HFIP to co-dissolve the protein and DPC-d25. Sonicate briefly if necessary.

  • Lyophilize the mixture overnight to remove the HFIP and water, resulting in a protein-detergent film.

  • Re-dissolve the lyophilized film in the desired volume of NMR Buffer.

  • Gently vortex and incubate at room temperature for 30 minutes to ensure complete formation of protein-containing micelles.

  • The sample is now ready for NMR data acquisition.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Cell_Culture Cell Culture & Expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Membrane_Isolation Membrane Isolation Cell_Lysis->Membrane_Isolation Solubilization Solubilization (DPC-d25) Membrane_Isolation->Solubilization Affinity_Chromatography Affinity Chromatography Solubilization->Affinity_Chromatography Size_Exclusion Size Exclusion Chromatography Affinity_Chromatography->Size_Exclusion Functional_Assay Functional Assay Size_Exclusion->Functional_Assay NMR_Spectroscopy NMR Spectroscopy Size_Exclusion->NMR_Spectroscopy Structural_Analysis Structural Analysis NMR_Spectroscopy->Structural_Analysis

Caption: Experimental workflow for membrane protein analysis using DPC-d25.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR in DPC-d25 Micelle (for study) G_Protein G-Protein (αβγ) GPCR->G_Protein 2. GDP-GTP Exchange G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Production Ligand Ligand Ligand->GPCR 1. Activation G_alpha_GTP->AC 3. Modulation PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of Targets

References

Validation & Comparative

A Head-to-Head Comparison: Dodecylphosphocholine-d25 vs. Fos-Choline-12 for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of membrane protein research, the selection of an appropriate detergent is paramount for successful solubilization, purification, and structural characterization. Among the zwitterionic detergents, Dodecylphosphocholine, commonly known as Fos-Choline-12 (FC-12), has carved a significant niche, particularly in nuclear magnetic resonance (NMR) spectroscopy. A common variant used in these studies is the deuterated form, Dodecylphosphocholine-d25 (DPC-d25). This guide provides a detailed comparison of DPC-d25 and FC-12 to assist researchers, scientists, and drug development professionals in making informed decisions for their membrane protein stability studies.

Executive Summary

The primary distinction between this compound and Fos-Choline-12 lies in the isotopic labeling of the alkyl chain. DPC-d25 is perdeuterated, meaning all 25 hydrogen atoms on its dodecyl chain are replaced with deuterium (B1214612). This isotopic substitution makes DPC-d25 "invisible" in ¹H-NMR experiments, thereby significantly reducing background noise and enhancing the quality of protein signals.[1][2] Chemically, both detergents are identical in terms of their headgroup and alkyl chain length. While the deuteration is crucial for NMR spectroscopy, there is limited direct experimental evidence to suggest a significant difference in their ability to stabilize membrane proteins. The choice between the two is therefore primarily dictated by the intended downstream application, specifically whether NMR spectroscopy will be employed.

Physicochemical Properties

The fundamental physicochemical properties of a detergent, such as its critical micelle concentration (CMC) and micelle size, are critical determinants of its interaction with membrane proteins. A low CMC is often desirable as it indicates that less detergent is required to maintain a micellar environment, which can be advantageous for downstream applications.[3]

PropertyThis compoundFos-Choline-12Reference
Synonyms DPC-d25, PerdeuterododecylphosphocholineDPC, n-Dodecylphosphocholine[2]
Chemical Class Zwitterionic, Phosphocholine (B91661)Zwitterionic, Phosphocholine[4]
Deuteration Perdeuterated alkyl chain (d25)Non-deuterated[2]
Molecular Weight ~376.6 g/mol ~351.5 g/mol [2]
CMC (in H₂O) ~1.5 mM~1.5 mM[5]

Note: The CMC is not expected to be significantly altered by deuteration.

Performance in Membrane Protein Stability

The stability of a membrane protein in a detergent micelle is crucial for retaining its native conformation and biological activity.[6] While Fos-Choline-12 is a widely used detergent for solubilizing and stabilizing membrane proteins, some studies suggest that the phosphocholine family of detergents can, in some cases, have a destabilizing or denaturing effect on certain membrane proteins.[5][7] The choice of detergent is highly protein-specific, and screening a variety of detergents is often necessary to identify the optimal conditions for a given target.[8]

There is a lack of direct, published, head-to-head studies quantitatively comparing the thermal stability (e.g., via thermal shift assays) of a membrane protein in DPC-d25 versus FC-12. The primary benefit of deuteration is the reduction of proton signals in NMR, which improves spectral quality.[1][9] Any effect of deuteration on the intrinsic stability of the protein-detergent complex is generally considered to be minimal. The slightly larger mass of deuterium could theoretically have minor effects on micelle dynamics, but this is not a commonly cited factor in detergent selection for stability.

Key Considerations:

  • For NMR Spectroscopy: this compound is the clear choice. The absence of proton signals from the detergent is essential for obtaining high-resolution protein spectra, especially for larger membrane proteins.[1][9]

  • For Other Applications (e.g., X-ray Crystallography, Cryo-EM, functional assays): Non-deuterated Fos-Choline-12 is generally sufficient and more cost-effective. Since the primary advantage of DPC-d25 is specific to NMR, its use in other applications may not be justified.

  • Protein-Specific Effects: The stability of any given membrane protein in either detergent should be empirically determined. A detergent that works well for one protein may not be optimal for another.[6]

Experimental Protocols

To aid researchers in their comparative analysis, detailed methodologies for key experiments are provided below.

I. Membrane Protein Solubilization and Purification

This protocol outlines a general procedure for the solubilization and subsequent affinity purification of a His-tagged membrane protein.

Materials:

  • Cell paste expressing the target membrane protein.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and protease inhibitor cocktail.

  • Solubilization Buffer: Lysis buffer containing 1% (w/v) DPC-d25 or FC-12.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, 0.05% (w/v) of the respective detergent.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, 0.05% (w/v) of the respective detergent.

  • Ni-NTA affinity resin.

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.[10]

  • Membrane Isolation: Pellet the cell debris by centrifugation at 10,000 x g for 10 minutes at 4°C. Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[4]

  • Solubilization: Resuspend the membrane pellet in the Solubilization Buffer to a final protein concentration of approximately 5 mg/mL. Incubate for 1 hour at 4°C with gentle agitation.[10]

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Affinity Purification: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

  • Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified membrane protein with Elution Buffer.

  • Detergent Exchange (Optional): The purified protein can be exchanged into a different buffer or detergent using size-exclusion chromatography (SEC).

II. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[11] An increase in the melting temperature (Tm) indicates greater stability.

Materials:

  • Purified membrane protein in either DPC-d25 or FC-12.

  • SYPRO Orange dye (or other suitable fluorescent dye).

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability.

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing the purified membrane protein (final concentration 2-5 µM), SYPRO Orange dye (5x final concentration), and the assay buffer containing the respective detergent (DPC-d25 or FC-12) at a concentration above its CMC.

  • Thermal Denaturation: Place the samples in the qPCR instrument and apply a thermal gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye binds to exposed hydrophobic regions of the unfolding protein, leading to an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[11]

Visualizations

Experimental Workflow for Detergent Comparison

experimental_workflow cluster_prep Sample Preparation cluster_detergents Detergent Conditions cluster_assays Stability & Structural Analysis cluster_results Data Analysis start Start: Membrane Protein Expression solubilization Solubilization start->solubilization purification Affinity Purification solubilization->purification dpc_d25 This compound purification->dpc_d25 Exchange into fc_12 Fos-Choline-12 purification->fc_12 Exchange into tsa Thermal Shift Assay (TSA) dpc_d25->tsa nmr NMR Spectroscopy dpc_d25->nmr other Other Biophysical Assays dpc_d25->other fc_12->tsa fc_12->nmr (High Background) fc_12->other tm_comparison Compare Tm Values tsa->tm_comparison spectral_quality Assess Spectral Quality nmr->spectral_quality functional_analysis Functional Characterization other->functional_analysis nmr_rationale cluster_sample NMR Sample Composition cluster_fc12 Fos-Choline-12 (Non-deuterated) cluster_dpc_d25 This compound (Deuterated) protein ¹H-labeled Membrane Protein fc12_spectrum ¹H signals from protein AND detergent protein->fc12_spectrum dpc_d25_spectrum ¹H signals ONLY from protein protein->dpc_d25_spectrum detergent Detergent Micelle fc12_micelle Contains ¹H atoms fc12_micelle->fc12_spectrum fc12_result Overlapping signals, reduced spectral quality fc12_spectrum->fc12_result dpc_d25_micelle Contains ²H (D) atoms dpc_d25_micelle->dpc_d25_spectrum dpc_d25_result Clean spectrum, enhanced resolution dpc_d25_spectrum->dpc_d25_result

References

A Comparative Guide: DPC-d25 vs. LDAO for GPCR Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two zwitterionic detergents, DPC-d25 (dodecylphosphocholine-d25) and LDAO (lauryldimethylamine N-oxide), for their application in the structural determination of G protein-coupled receptors (GPCRs). The choice of detergent is a critical factor for successful GPCR solubilization, stabilization, and subsequent structure determination by cryo-electron microscopy (cryo-EM) or X-ray crystallography.

While a direct, data-driven comparison from head-to-head studies is currently unavailable in the scientific literature, this guide consolidates the existing information on the physicochemical properties and reported applications of each detergent to assist researchers in making informed decisions.

Detergent Properties: A Quantitative Comparison

A summary of the key physicochemical properties of DPC-d25 and LDAO is presented below. These properties influence their behavior in solution and their interaction with membrane proteins.

PropertyDPC-d25LDAO
Chemical Formula C₂₂H₂₃D₂₅NO₄PC₁₄H₃₁NO
Molecular Weight ( g/mol ) ~478.7229.4
Detergent Type Zwitterionic (Phosphocholine headgroup)Zwitterionic (Amine oxide headgroup)
Critical Micelle Concentration (CMC) ~1.1 mM1-2 mM
Aggregation Number 53-56Not consistently reported for GPCRs
Micelle Size (Diameter) ~5 nmNot consistently reported for GPCRs

Performance in Membrane Protein Structural Biology

DPC-d25: A Tool for NMR Spectroscopy

DPC-d25 is a deuterated form of the phosphocholine-based detergent, DPC. Its primary application in structural biology has been in solution Nuclear Magnetic Resonance (NMR) spectroscopy of membrane proteins and their fragments. The deuterated alkyl chain of DPC-d25 is advantageous for NMR studies as it reduces the background signal from the detergent, allowing for clearer observation of the protein's signals[1].

While DPC has been used to study fragments of GPCRs, such as the seventh transmembrane helix of a yeast GPCR, there is a notable lack of published research demonstrating the use of DPC-d25 for the successful structure determination of a full-length, intact GPCR by either cryo-EM or X-ray crystallography[1]. This suggests that while it is a valuable tool for NMR-based structural analysis of protein domains, its utility for high-resolution structure determination of entire GPCRs remains to be established.

LDAO: A Classic Detergent with a History in Rhodopsin Crystallization

LDAO is a zwitterionic detergent that has been utilized in membrane protein research for a longer period. Notably, it was one of the detergents used in early crystallization studies of the archetypal GPCR, bovine rhodopsin[2]. While it can be effective for solubilization, it is also known to be a harsher detergent compared to others like DDM or LMNG, and may be denaturing for some sensitive GPCRs.

The use of LDAO in more recent high-resolution GPCR structure determination appears to be less common compared to newer and milder detergents. While it has a proven track record with the highly stable rhodopsin, its broader applicability across a range of less stable GPCRs is not as well-documented in recent literature.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of detergents in GPCR structural biology. Below are generalized protocols that can be adapted for use with zwitterionic detergents like LDAO and could serve as a starting point for DPC-d25, should researchers choose to explore its potential.

General Protocol for GPCR Solubilization and Purification
  • Membrane Preparation:

    • Harvest cells expressing the target GPCR.

    • Resuspend cells in a hypotonic buffer containing protease inhibitors.

    • Lyse cells using a Dounce homogenizer, sonication, or microfluidizer.

    • Centrifuge the lysate at low speed to pellet nuclei and cell debris.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.

    • Resuspend the final membrane pellet in a storage buffer.

  • Solubilization:

    • Determine the total protein concentration of the membrane preparation.

    • Dilute the membranes to a working concentration (e.g., 5-10 mg/mL) in a solubilization buffer containing the desired detergent (LDAO or DPC-d25) at a concentration above its CMC (e.g., 1-2% w/v).

    • Incubate with gentle agitation for 1-4 hours at 4°C.

    • Pellet unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • The supernatant contains the solubilized GPCR-detergent complexes.

  • Affinity Purification:

    • The solubilized extract is incubated with an affinity resin (e.g., Strep-Tactin for Strep-tag II or Ni-NTA for His-tag) to capture the tagged GPCR.

    • Wash the resin with a buffer containing a lower concentration of the detergent (e.g., 2x CMC) to remove non-specifically bound proteins.

    • Elute the purified GPCR using a specific eluting agent (e.g., desthiobiotin for Strep-tag II or imidazole (B134444) for His-tag) in a buffer containing the detergent.

  • Size-Exclusion Chromatography (SEC):

    • The eluted protein is further purified by SEC to separate the monomeric GPCR-detergent complex from aggregates and other impurities.

    • The SEC running buffer should contain the detergent at a concentration above its CMC.

    • Fractions containing the monodisperse peak are collected and concentrated for structural studies.

Thermostability Assay (Differential Scanning Fluorimetry)

A thermostability assay is crucial for assessing the stabilizing effect of different detergents and ligands on a GPCR.

  • Sample Preparation:

    • In a 96-well PCR plate, mix the purified GPCR (in the detergent of choice) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Include controls with different ligands (agonists, antagonists) to assess their stabilizing effect.

  • Thermal Denaturation:

    • Use a real-time PCR machine to gradually increase the temperature of the plate (e.g., from 25°C to 95°C).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. A higher Tm indicates greater protein stability.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a generic GPCR signaling pathway and a typical experimental workflow for GPCR structure determination.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (GDP) GPCR->G_Protein 2. Activation G_Protein_Active G Protein (GTP) G_Protein->G_Protein_Active 3. GDP/GTP Exchange Effector_Protein Effector_Protein G_Protein_Active->Effector_Protein 4. Modulation Second_Messenger Second_Messenger Effector_Protein->Second_Messenger 5. Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response 6. Signal Transduction

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.

GPCR_Structure_Workflow Start GPCR Expression Solubilization Membrane Solubilization (Detergent Choice) Start->Solubilization Purification Affinity & Size-Exclusion Chromatography Solubilization->Purification QC Quality Control (SDS-PAGE, SEC, Thermostability) Purification->QC Structure_Det Structure Determination QC->Structure_Det CryoEM Cryo-EM Structure_Det->CryoEM Crystallography X-ray Crystallography Structure_Det->Crystallography Data_Processing Data Processing & Model Building CryoEM->Data_Processing Crystallography->Data_Processing Final_Structure High-Resolution Structure Data_Processing->Final_Structure

Caption: General experimental workflow for GPCR structure determination.

Conclusion and Recommendations

The selection of an appropriate detergent is a complex, empirical process that often requires screening a variety of detergents for each specific GPCR target.

  • LDAO has a historical precedent with the highly stable rhodopsin, but its harsher nature may make it less suitable for more sensitive or conformationally dynamic GPCRs. Researchers considering LDAO should perform thorough stability and functional assays before proceeding to large-scale preparations.

  • DPC-d25 is a specialized detergent primarily used for NMR studies. Its utility for high-resolution structure determination of intact GPCRs by cryo-EM or X-ray crystallography has not been demonstrated in the literature. Its use in this context would be highly exploratory.

For researchers embarking on a new GPCR structure determination project, it is generally advisable to start with a screening of milder and more commonly used detergents such as DDM, LMNG, and GDN, which have a more extensive track record of success with a wider range of GPCRs. However, for specific applications, such as NMR studies of GPCR fragments, DPC-d25 remains a valuable tool. If initial screens with milder detergents fail, the exploration of a wider range of detergents, including LDAO, may be warranted, with the caveat that extensive optimization will likely be required.

References

Dodecylphosphocholine-d25: A Superior Deuterated Detergent for High-Resolution NMR Studies of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural and functional analysis of membrane proteins, the choice of detergent is a critical determinant of experimental success. Among the array of deuterated detergents available, Dodecylphosphocholine-d25 (DPC-d25) has emerged as a preferred choice for high-resolution solution Nuclear Magnetic Resonance (NMR) spectroscopy. This preference is attributed to its unique physicochemical properties that often translate into superior spectral quality and enhanced protein stability compared to other commonly used deuterated detergents such as n-dodecyl-β-D-maltoside-d56 (DDM-d56) and lauryldimethylamine-N-oxide-d25 (LDAO-d25).

The primary advantage of using any deuterated detergent lies in the substitution of hydrogen atoms with deuterium. This isotopic labeling eliminates strong, interfering proton signals from the detergent itself in ¹H-NMR spectra, which would otherwise obscure the signals from the protein of interest. Furthermore, deuteration reduces line broadening effects caused by dipole-dipole interactions between protein and detergent protons, leading to sharper and better-resolved protein resonances.[1][2][3]

DPC-d25, a zwitterionic detergent, is particularly advantageous due to its phosphocholine (B91661) headgroup, which mimics the headgroups of natural phospholipids (B1166683) found in cell membranes. This biomimetic characteristic can contribute to better stabilization of the native conformation of membrane proteins.[3]

Comparative Performance Analysis

The selection of an optimal detergent is highly protein-dependent and often requires empirical screening. However, comparative studies and physicochemical data provide a strong rationale for the frequent success of DPC-d25.

Physicochemical Properties of Common Deuterated Detergents

The choice of detergent is often guided by properties such as the critical micelle concentration (CMC), aggregation number, and micelle size. These parameters influence the size and stability of the protein-detergent complex, which in turn affects the quality of the NMR spectra.

PropertyThis compound (DPC-d25)n-Dodecyl-β-D-maltoside-d56 (DDM-d56)Lauryldimethylamine-N-oxide-d25 (LDAO-d25)
Headgroup Charge ZwitterionicNon-ionicZwitterionic/Non-ionic (pH dependent)
Critical Micelle Concentration (CMC) ~1.1 mM~0.17 mM~1-2 mM
Aggregation Number ~50-70~78-140~75
Micelle Molecular Weight ~18-25 kDa~40-70 kDa~19-25 kDa

Note: The exact values for deuterated detergents can vary slightly from their non-deuterated counterparts and can be influenced by buffer conditions such as ionic strength and temperature.

The smaller micelle size of DPC-d25 is a significant advantage for solution NMR. Smaller protein-detergent complexes tumble more rapidly in solution, leading to narrower resonance lines and improved spectral resolution. While DDM is known for its mildness and is widely used in membrane protein crystallization, its larger micelle size can be a drawback for high-resolution solution NMR studies, often resulting in broader signals.[4] LDAO, another detergent that forms relatively small micelles, can be effective but its properties are pH-dependent, which can introduce variability.

Experimental Evidence: Superior Spectral Quality with DPC-d25

The superior performance of DPC-d25 in providing high-quality NMR spectra is evident in comparative studies of membrane proteins. For instance, in studies involving G-protein coupled receptors (GPCRs), a major class of drug targets, DPC-d25 has been shown to yield well-resolved spectra, indicative of a stable and homogenous protein sample.

While direct side-by-side comparisons of deuterated detergents in publications are not always presented in a single comprehensive table, the body of literature indicates a strong preference for DPC in solution NMR studies of membrane proteins.[3] Screening of multiple detergents is a common practice, and the frequent selection of DPC for final structural studies underscores its advantages. For example, a screening of 25 different membrane mimetics for several membrane proteins revealed that while no single detergent was universally optimal, detergents forming smaller micelles, like DPC, often resulted in higher quality NMR data.[5]

Experimental Protocols

Achieving high-quality results with DPC-d25 requires meticulous attention to experimental detail. Below are generalized protocols for membrane protein expression, purification, solubilization, and sample preparation for NMR analysis.

I. Protein Expression and Isotope Labeling

For NMR studies, membrane proteins are typically overexpressed in E. coli and uniformly labeled with ¹⁵N and/or ¹³C. If the protein is large, deuteration of the protein itself may also be necessary.

Protocol:

  • Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest.

  • Grow the cells in M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and/or [¹³C₆]-glucose (2 g/L) as the sole carbon source.

  • For protein deuteration, the M9 medium is prepared with 99.9% D₂O.

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an appropriate cell density and temperature.

  • Harvest the cells by centrifugation and store the cell pellet at -80°C.

II. Membrane Protein Solubilization and Purification

Protocol:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

  • Lyse the cells using a French press or sonication.

  • Isolate the cell membranes by ultracentrifugation.

  • Resuspend the membrane pellet in a solubilization buffer containing DPC-d25 at a concentration well above its CMC (e.g., 2-5% w/v).

  • Stir the suspension gently at 4°C for several hours to overnight to allow for solubilization.

  • Remove insoluble material by ultracentrifugation.

  • Purify the solubilized protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) in the presence of a lower concentration of DPC-d25 (typically just above the CMC, e.g., 0.1-0.2%).

  • Further purify the protein by size-exclusion chromatography (SEC) using a buffer containing DPC-d25 to ensure the homogeneity of the protein-detergent complex.

III. NMR Sample Preparation

Protocol:

  • Concentrate the purified protein to the desired concentration for NMR (typically 0.3-0.5 mM).[6]

  • Exchange the buffer to the final NMR buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1% DPC-d25, 10% D₂O).

  • Add a chemical shift reference standard if required.

  • Transfer the sample to a high-quality NMR tube.

  • Acquire a 2D ¹H-¹⁵N HSQC or TROSY spectrum to assess the quality of the sample. A well-dispersed spectrum with a high number of resolved peaks is indicative of a properly folded and homogenous protein sample.[1]

Visualizing the Advantage: Experimental Workflow and Logic

The following diagrams illustrate the general workflow for preparing a membrane protein for NMR analysis and the logical basis for selecting DPC-d25.

Experimental_Workflow cluster_Expression Protein Expression & Labeling cluster_Purification Purification & Solubilization cluster_Analysis NMR Analysis Expr E. coli Expression (¹⁵N, ¹³C, ²H labeling) Membrane Membrane Isolation Expr->Membrane Cell Lysis Solubilize Solubilization (DPC-d25) Membrane->Solubilize Detergent Addition Purify Affinity & Size-Exclusion Chromatography Solubilize->Purify Purification NMR_Sample NMR Sample Preparation Purify->NMR_Sample Buffer Exchange NMR_Spec NMR Spectroscopy (2D ¹H-¹⁵N HSQC/TROSY) NMR_Sample->NMR_Spec Data Acquisition

Fig. 1: General experimental workflow for membrane protein NMR.

Detergent_Selection_Logic cluster_Goal Goal cluster_Requirements Key Requirements cluster_DPC_Properties DPC-d25 Properties Goal High-Resolution NMR Spectrum Req1 Stable & Homogenous Protein-Detergent Complex Req1->Goal Req2 Rapid Tumbling of Complex Req2->Goal Req3 Minimal Detergent Signal Interference Req3->Goal Prop1 Biomimetic Phosphocholine Headgroup Prop1->Req1 Prop2 Small Micelle Size Prop2->Req2 Prop3 Deuterated Prop3->Req3

Fig. 2: Logic for selecting DPC-d25 for membrane protein NMR.

Conclusion

References

Validating Protein Structures: A Comparative Guide to DPC-d25 Micelles and Alternatives for Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of membrane protein structures is paramount. Cryogenic electron microscopy (cryo-EM) has emerged as a powerhouse technique for visualizing these challenging molecules. A critical aspect of this process is the choice of the membrane mimetic environment used to solubilize and stabilize the protein. This guide provides a detailed comparison of using traditional DPC-d25 micelles versus modern alternatives for validating protein structures with cryo-EM data, supported by experimental protocols and data.

The journey from a purified membrane protein to a high-resolution 3D structure is complex. The protein must be extracted from its native lipid bilayer and kept in a soluble, stable, and functionally relevant state. This is achieved by using membrane mimetics. Dodecylphosphocholine (DPC), and its deuterated form DPC-d25, has been a common choice, particularly in NMR studies. However, for high-resolution cryo-EM, a range of alternative systems, including detergents like Lauryl Maltose Neopentyl Glycol (LMNG), lipid nanodiscs, amphipols, and Styrene-Maleic Acid (SMA) lipid particles (SMALPs), are now often preferred. The choice of membrane mimetic can significantly impact particle behavior, conformational stability, and the ultimate resolution of the cryo-EM reconstruction.[1]

Performance Comparison of Membrane Mimetics for Cryo-EM

The selection of an appropriate membrane mimetic is a critical first step in any membrane protein structural project. The ideal system should maintain the protein's native conformation and function while being amenable to high-resolution imaging. Below is a comparative overview of DPC and its alternatives.

FeatureDPC-d25 MicellesLMNG MicellesNanodiscs (MSP)Amphipols (A8-35)SMALPs
Nature Detergent MicelleDetergent MicelleLipid Bilayer PatchAmphipathic PolymerPolymer-encased Lipid Bilayer
Environment Artificial Detergent ShellArtificial Detergent ShellNear-native Lipid BilayerDetergent-free Polymer BeltNative Lipid Environment
Typical Resolution Moderate to LowHigh (often < 3 Å)High (often < 3 Å)High (often < 4 Å)Moderate to High
Particle Homogeneity Can be heterogeneousGenerally homogeneousCan be heterogeneous in sizeGenerally homogeneousCan be heterogeneous
Protein Stability Can be destabilizing for some proteinsGenerally good stabilityExcellent stabilityExcellent stabilityExcellent stability, preserves native lipids
Background Noise High due to free micellesLower due to low CMCLow, no free micellesLow, no free micellesLow, no free micelles
Advantages Small size, useful for NMRProven for high-resolution structuresProvides a lipidic environment, good for functional studiesDetergent-free, gentle on proteinsDetergent-free, extracts protein with native lipids
Disadvantages Can denature proteins, high CMC leads to background noiseCan be harsh for some proteinsLarger size can complicate imaging, reconstitution can be challengingRequires initial detergent solubilizationCan be sensitive to divalent cations, may alter lipid composition

Experimental Workflows and Methodologies

The path to a validated protein structure involves several key stages, from protein solubilization to data processing. The specific protocol varies depending on the chosen membrane mimetic.

Below is a generalized workflow for cryo-EM sample preparation and data analysis.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing expr Protein Expression & Purification sol Solubilization/Reconstitution expr->sol grid Cryo-EM Grid Preparation sol->grid acq Data Acquisition (Cryo-TEM) grid->acq proc Image Processing & 2D Classification acq->proc recon 3D Reconstruction & Refinement proc->recon val Model Building & Validation recon->val G cluster_validation Structure Validation map Cryo-EM Density Map fit Map-to-Model Fitting map->fit analysis Analysis of Micelle/Nanodisc Density map->analysis model Atomic Model model->fit fsc Fourier Shell Correlation (FSC) fit->fsc

References

A Comparative Guide to Functional Assays for Confirming Protein Integrity in Dodecylphosphocholine (DPC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, ensuring the functional integrity of membrane proteins after extraction from their native environment is paramount. Dodecylphosphocholine (DPC), a zwitterionic detergent, and its deuterated form, Dodecylphosphocholine-d38 (DPC-d38), are widely employed for solubilizing membrane proteins, particularly for solution Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1][2][3] However, the choice of detergent can significantly impact the protein's structure and function.[4][5] This guide provides an objective comparison of functional assays to confirm protein integrity in DPC, presents alternative membrane mimetic systems, and includes supporting experimental data and protocols.

While DPC is effective for achieving high-resolution NMR spectra, accumulating evidence suggests it may not always preserve the native, functional state of membrane proteins.[1][4][5] Studies on mitochondrial carriers, for instance, have demonstrated that while proteins in DPC micelles yield excellent NMR signals, they often represent nonfunctional states.[1][4] This can manifest as a loss of specific substrate binding or dramatically reduced affinity for known ligands.[5] Therefore, rigorous functional validation is crucial.

Comparative Analysis of Membrane Mimetics

The selection of a membrane mimetic is a critical step in the study of membrane proteins. DPC provides a micellar environment, which differs significantly from the native lipid bilayer.[4] This can lead to altered protein dynamics and function.[6][7] Below is a comparison of DPC with other commonly used systems.

Membrane Mimetic Advantages Disadvantages Typical Applications
DPC Micelles - Excellent for high-resolution solution NMR[1][8]- Small, uniform particle size- Chemically well-defined- Can induce non-native conformations[1][9]- Often leads to loss of protein function[4][5]- May suppress natural protein dynamics[6][7]- Structural determination by solution NMR
DDM/LDAO Micelles - Generally considered "milder" than DPC[10]- DDM is widely successful for crystallization[11][12]- LDAO can stabilize smaller proteins[13]- Can still lead to protein denaturation over time[10]- Larger, less uniform micelles can be problematic for NMR- Protein purification and crystallization- Initial solubilization screening
Bicelles - Provide a more native-like planar lipid bilayer core[14]- Can maintain the function of some enzymes[14]- Can be unstable depending on composition and temperature- Sample preparation can be complex- Solid-state NMR- Functional assays for some proteins
Nanodiscs (MSP) - Provide a native-like lipid bilayer environment- Excellent for maintaining protein stability and function[9]- Monodisperse and soluble- Larger size can be challenging for solution NMR- Requires co-expression of Membrane Scaffold Protein (MSP)- Cryo-EM- Functional and binding assays (e.g., SPR)- Single-molecule studies
Nanodiscs (SMA/Polymers) - Detergent-free extraction preserves native lipid environment[15][16]- Retains native-like protein structure and function- Polymer choice can be protein-dependent- Potential for polymer interference in some assays- Structural biology (Cryo-EM)- Functional studies in a near-native context
Quantitative Data: The Impact of Environment on Protein Function

The choice of membrane mimetic can have a profound effect on ligand binding, a key indicator of functional integrity. The following table summarizes experimental data on the binding affinity of the inhibitor carboxyatractyloside (B560681) (CATR) to the ADP/ATP carrier (AAC3), a mitochondrial membrane protein, in different environments.

Protein & Ligand Membrane Mimetic Binding Affinity (Kd) Functional State Reference
AAC3 + CATRDPC Micelles20–150 μMNon-functional / Non-specific[5]
AAC3 + CATRLAPAO Micelles310 nMPartially Functional[5]
AAC3 + CATRLipid Bilayers10–20 nMFully Functional (Native)[5]

As the data indicates, the affinity of CATR for AAC3 is approximately three orders of magnitude weaker in DPC micelles compared to a native lipid bilayer, highlighting a significant loss of functional integrity in this detergent.[5]

Key Functional and Structural Assays

A multi-faceted approach employing several biophysical techniques is recommended to thoroughly assess protein integrity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid, non-destructive technique used to assess the secondary structure of a protein.[17][18] By measuring the differential absorption of left and right circularly polarized light, CD can provide a spectral signature of alpha-helices, beta-sheets, and random coils.[19][20] A significant change in the CD spectrum of a protein upon solubilization in DPC compared to its state in a more native-like environment (e.g., nanodiscs) can indicate structural perturbation.

  • Sample Preparation: Prepare the purified protein in the DPC-containing buffer and in a control buffer (e.g., with nanodiscs or a milder detergent). An accurate protein concentration (typically 0.1 mg/mL for a 1 mm pathlength cuvette) is required.[18]

  • Buffer Selection: Use a buffer that is transparent in the far-UV region (190-250 nm) and in which the protein is stable. Phosphate buffers are common, but it's crucial to ensure the buffer itself doesn't have a high absorbance.[18]

  • Data Acquisition: Record the CD spectra in the far-UV range at a controlled temperature. A baseline spectrum of the buffer alone should be recorded and subtracted from the protein spectrum.

  • Analysis: Compare the resulting spectra. The molar ellipticity [θ] is plotted against wavelength.[21] Changes in the position and magnitude of the characteristic peaks for α-helices (negative bands at ~222 nm and ~208 nm) and β-sheets (negative band at ~218 nm) indicate alterations in secondary structure.

experimental_workflow_cd cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p_native Protein in Native-like Env. cd_spec CD Spectrometer p_native->cd_spec p_dpc Protein in DPC Micelles p_dpc->cd_spec spectra Acquire Spectra (190-250 nm) cd_spec->spectra compare Compare Molar Ellipticity [θ] vs. Wavelength spectra->compare conclusion Assess Secondary Structure Integrity compare->conclusion

Caption: Workflow for assessing protein secondary structure using CD spectroscopy.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[22][23] It can provide quantitative data on binding affinity (Kd) and kinetics (association and dissociation rates), which are direct measures of a protein's functional capability.[22][24]

  • Chip Preparation: Covalently immobilize a binding partner (the "ligand," which can be the protein of interest or a peptide mimic of its domain) onto the sensor chip surface.[22][24] For membrane proteins, they can be captured on the chip within reconstituted membrane environments like nanodiscs.

  • Analyte Injection: Inject the other binding partner (the "analyte," e.g., a small molecule, peptide, or another protein) in a continuous flow over the chip surface.[25]

  • Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to the immobilized ligand. This change is proportional to the mass change and is recorded in real-time as a sensorgram.[24]

  • Data Analysis: From the sensorgram, determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd = kd/ka) is then calculated to quantify binding affinity. A significantly higher Kd value for the protein in DPC compared to a more native system indicates compromised function.

experimental_workflow_spr cluster_setup SPR Setup cluster_run SPR Experiment cluster_result Analysis & Conclusion chip Immobilize Ligand (e.g., Protein in Nanodisc) on Sensor Chip inject Inject Analyte over Chip chip->inject analyte_prep Prepare Analyte (e.g., Small Molecule) in DPC vs. Control Buffer analyte_prep->inject detect Detect Refractive Index Change (Real-time Sensorgram) inject->detect kinetics Calculate ka, kd, Kd detect->kinetics compare Compare Kd Values (DPC vs. Control) kinetics->compare func_int Determine Functional Integrity compare->func_int

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

NMR Spectroscopy

While DPC is a vehicle for high-resolution NMR, the technique itself can be a powerful functional assay. By performing ligand titration experiments and observing Chemical Shift Perturbations (CSPs), one can map binding sites and assess specificity. In a study of mitochondrial carriers, researchers found that in DPC, the protein lost its ability to discriminate between its specific substrate (GTP) and a non-interacting nucleotide (ATP), as both induced nearly identical CSPs.[1][5] This loss of specificity is a clear indicator of a non-functional state.

  • Sample Preparation: Prepare a sample of the 15N-labeled protein in DPC-d38 micelles. The use of deuterated DPC is crucial to minimize detergent signals in the proton NMR spectrum.[8]

  • Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide group in the protein.

  • Ligand Titration: Add increasing concentrations of the ligand (or a non-binding control) to the protein sample and record an HSQC spectrum at each step.

  • Data Analysis: Overlay the spectra and monitor the movement of peaks (Chemical Shift Perturbations). Specific binding will cause significant and localized shifts in peaks corresponding to residues in the binding pocket. Non-specific interactions or a loss of function may result in widespread small shifts, or similar shifts for both specific and non-specific ligands.[5]

Conclusion

Dodecylphosphocholine is a valuable tool for the structural analysis of membrane proteins by NMR. However, its utility as a membrane mimetic that preserves native protein function is questionable and must be empirically validated for each protein.[1][4] Data from multiple studies strongly suggest that DPC can induce non-functional states, as evidenced by dramatically reduced ligand affinity and loss of binding specificity.[5]

For researchers and drug development professionals, it is imperative to complement structural studies in DPC with rigorous functional assays. Techniques such as Circular Dichroism, Surface Plasmon Resonance, and functional NMR titration provide critical data on the structural and functional integrity of the protein. Furthermore, exploring alternative, more native-like membrane mimetics such as nanodiscs or milder detergents is highly recommended to ensure that the studied protein is in a physiologically relevant state.

References

DPC-d25 vs. Nanodiscs: A Comparative Analysis for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein characterization, the choice of a suitable membrane mimetic is a critical determinant of experimental success. This guide provides an objective comparison of two widely used systems: deuterated dodecylphosphocholine (B1670865) (DPC-d25) micelles and phospholipid nanodiscs. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make an informed decision for their specific membrane protein of interest.

The study of membrane proteins, which constitute a significant portion of the proteome and are the targets of a majority of modern drugs, is often hampered by their inherent hydrophobicity and instability outside of their native lipid bilayer environment. DPC-d25, a deuterated detergent, and nanodiscs, which are nanoscale patches of a lipid bilayer encircled by a scaffold protein, represent two distinct and powerful approaches to solubilize and stabilize membrane proteins for structural and functional investigations.

At a Glance: Key Differences

FeatureDPC-d25 MicellesNanodiscs
Composition Deuterated detergent monomersPhospholipid bilayer and Membrane Scaffold Proteins (MSPs)
Environment Detergent micelle, lacks a true bilayerNear-native lipid bilayer
Size Typically smaller and more dynamicControllable size based on MSP length
Accessibility Both sides of the protein are accessibleBoth sides of the protein are accessible
Stability Can sometimes lead to protein denaturationGenerally provides higher protein stability and activity
Typical Use Cases Primarily solution NMR studiesBroad applicability including NMR, cryo-EM, functional assays

Data Presentation: A Quantitative Comparison

The choice between DPC-d25 and nanodiscs can significantly impact the structural and dynamic properties of the reconstituted membrane protein. A study comparing the outer membrane protein X (OmpX) in DPC micelles and DMPC nanodiscs using NMR spectroscopy provides valuable quantitative insights.[1][2]

Table 1: NMR Relaxation Parameters for OmpX in DPC Micelles and Nanodiscs

ParameterOmpX in DPC MicellesOmpX in DMPC NanodiscsInterpretation
[¹H]–¹⁵N hetNOE ~0.8 (β-strands), 0.2-0.4 (loops)Gradual transition from rigid β-strands to flexible loopsDPC micelles show a stark contrast between rigid core and flexible loops, while nanodiscs reveal more nuanced, lipid-environment-influenced dynamics.
R₁ (s⁻¹) Flat profile for β-strandsMore variability across β-strandsIndicates more uniform motion of the protein backbone in the detergent micelle.
R₂ (s⁻¹) Increased rates in loop regions-Reflects slower motions (μs-ms timescale) in the flexible loops in both environments.

Data sourced from Frey et al., Angew. Chem. Int. Ed., 2017.[1][2]

These data suggest that while DPC micelles can provide a stable environment for structural studies, the dynamics of the protein within the lipid environment of a nanodisc may be more representative of its native state. The pronounced dynamic variability observed for OmpX in nanodiscs is suppressed in the detergent environment, which could be a contributing factor to the frequent loss of membrane protein activity in detergents.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the reconstitution of a membrane protein into DPC-d25 micelles and nanodiscs for NMR studies.

Reconstitution of OmpX in DPC-d25 Micelles for NMR Spectroscopy

This protocol is adapted from established methods for preparing OmpX in detergent micelles for NMR analysis.[3]

Materials:

  • Purified OmpX protein

  • Deuterated dodecylphosphocholine (DPC-d25)

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.8, 50 mM NaCl, 0.02% NaN₃)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Protein Preparation: Purified OmpX is denatured in 6 M guanidinium (B1211019) hydrochloride.

  • Refolding: The denatured protein is rapidly diluted into a refolding buffer containing DPC-d25 at a concentration well above its critical micelle concentration (CMC). The final protein concentration is typically in the low micromolar range to prevent aggregation.

  • Dialysis: The refolding mixture is dialyzed extensively against the NMR buffer to remove the denaturant and any unbound detergent.

  • Concentration: The reconstituted protein-micelle sample is concentrated to the desired final concentration for NMR experiments (typically 0.5-1.0 mM) using a centrifugal concentrator with an appropriate molecular weight cutoff.

Reconstitution of a Membrane Protein in Nanodiscs

This is a general protocol for the reconstitution of a detergent-solubilized membrane protein into nanodiscs.[4]

Materials:

  • Detergent-solubilized and purified membrane protein

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • Phospholipids (e.g., DMPC)

  • Sodium cholate

  • Bio-Beads SM-2

  • Reconstitution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 mM EDTA)

Procedure:

  • Lipid Solubilization: A dried lipid film is solubilized in reconstitution buffer containing sodium cholate.

  • Mixing: The detergent-solubilized membrane protein, solubilized lipids, and MSP are mixed in a specific molar ratio (e.g., 1:10:1000 protein:MSP:lipid). The optimal ratio needs to be determined empirically for each protein.

  • Incubation: The mixture is incubated at a temperature above the phase transition of the lipid with gentle agitation to allow for the formation of mixed micelles.

  • Detergent Removal: Bio-Beads are added to the mixture to gradually remove the detergent. This initiates the self-assembly of the nanodiscs.

  • Purification: The assembled nanodiscs containing the membrane protein are purified from empty nanodiscs and protein aggregates using size exclusion chromatography (SEC).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of membrane proteins in these systems.

Experimental_Workflow_Nanodisc cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Analysis p Purified Membrane Protein (in detergent) mix Mix Components p->mix msp Membrane Scaffold Protein msp->mix lipids Phospholipids lipids->mix incubate Incubate mix->incubate detergent_removal Detergent Removal (e.g., Bio-Beads) incubate->detergent_removal sec Size Exclusion Chromatography detergent_removal->sec analysis Biophysical/Functional Analysis sec->analysis

Caption: Experimental workflow for membrane protein reconstitution into nanodiscs.

GPCR_Signaling_Pathway cluster_membrane Membrane Environment (Nanodisc or Micelle) GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Ligand Ligand Ligand->GPCR Binding G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Protein G_alpha_GTP->Effector G_beta_gamma->Effector Downstream Downstream Signaling Effector->Downstream

References

Cross-Validation of NMR and SAXS Data for Determining the Structure of Membrane Proteins in DPC-d25 Micelles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of multiple biophysical techniques is paramount for a comprehensive understanding of membrane protein structure and function. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle X-ray Scattering (SAXS) for the characterization of membrane proteins solubilized in deuterated dodecylphosphocholine (B1670865) (DPC-d25) micelles. By cross-validating data from these two powerful techniques, a more accurate and complete structural model can be achieved.

The combination of NMR and SAXS provides a robust framework for integrative structural biology.[1] NMR yields high-resolution information on the local protein structure and dynamics, while SAXS provides low-resolution data on the overall shape and size of the protein-micelle complex.[2] This complementary nature allows for a comprehensive validation of structural models.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative parameters that can be derived from NMR and SAXS experiments for a membrane protein in DPC-d25 micelles. This allows for a direct comparison of the structural information obtained from each technique.

ParameterNuclear Magnetic Resonance (NMR)Small-Angle X-ray Scattering (SAXS)Cross-Validation Insights
Protein Structure
Secondary StructureHigh-resolution determination of α-helices and β-sheets from chemical shifts and NOEs.Qualitative estimation of foldedness from Kratky plots.Agreement in secondary structure content provides confidence in the protein fold.
Tertiary StructureAtomic-resolution 3D structure from NOE distance restraints, dihedral angles, and RDCs.Low-resolution ab initio shape reconstruction of the protein-micelle complex.The NMR structure can be docked into the SAXS envelope to validate the overall fold and quaternary structure.
Protein DynamicsCharacterization of flexibility on a per-residue basis through relaxation measurements.Provides an ensemble-averaged view of the overall shape, indicating flexibility.Combining both techniques allows for a more complete picture of protein dynamics across different time scales.
Protein-Micelle Complex
Aggregation StateDetermination of the oligomeric state of the protein within the micelle.Measurement of the molecular weight of the entire protein-micelle complex.Consistent determination of the oligomeric state from both methods strengthens the structural model.
Radius of Gyration (Rg)Not directly measured for the complex.Directly calculated from the scattering data, providing a measure of the overall size of the complex.The Rg calculated from the NMR-derived structure of the protein-micelle complex can be compared to the experimental SAXS value.
Maximum Dimension (Dmax)Not directly measured.Determined from the pair-distance distribution function, P(r), indicating the longest dimension of the complex.The Dmax of the NMR structure should be consistent with the value obtained from SAXS.
DPC-d25 Micelle
Aggregation Number (N)Not directly measured.Can be determined from the forward scattering intensity (I(0)).Provides crucial information for building an accurate model of the protein-detergent complex.
Micelle ShapeInferred from the behavior of the solubilized protein.Can be modeled as an ellipsoid or other shapes based on the scattering profile.A well-defined micelle model from SAXS is essential for interpreting NMR data of the embedded protein.

Experimental Protocols

Detailed methodologies for acquiring and analyzing NMR and SAXS data for a membrane protein in DPC-d25 are provided below.

NMR Spectroscopy Protocol

  • Sample Preparation:

    • Express and purify the target membrane protein with uniform 15N and/or 13C isotopic labeling.

    • Solubilize the purified protein in a buffer containing DPC-d25 (perdeuterated dodecylphosphocholine) at a concentration well above its critical micelle concentration (CMC) of ~1.5 mM. A typical DPC concentration for NMR is 200-300 mM.[3]

    • The final protein concentration for NMR is typically in the range of 0.1-0.5 mM.[3]

    • The sample should be prepared in a buffer containing 90% H2O/10% D2O for the spectrometer lock.

  • Data Acquisition:

    • Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 700 MHz or higher) equipped with a cryoprobe.[3]

    • The HSQC experiment correlates the amide proton with its directly bonded nitrogen, providing a unique peak for each non-proline residue in the protein.

    • Use a pulse sequence with water suppression, such as one incorporating a water flip-back pulse.

  • Data Analysis:

    • Process the 2D NMR data using software such as TopSpin or NMRPipe.

    • The number and dispersion of peaks in the 1H-15N HSQC spectrum provide an initial assessment of the protein's folded state and sample homogeneity.[4]

    • For structure determination, additional experiments such as 3D triple-resonance experiments (for backbone and side-chain assignments) and Nuclear Overhauser Effect (NOE) experiments (for distance restraints) are required.

SAXS Protocol

  • Sample Preparation:

    • Prepare a series of protein-DPC-d25 samples at different concentrations to assess for concentration-dependent aggregation.

    • A matching buffer solution containing DPC-d25 at the same concentration must also be prepared for background subtraction.

    • The protein concentration for SAXS is typically in the range of 1-5 mg/mL.

  • Data Collection:

    • Collect SAXS data at a synchrotron beamline, which provides a high-flux X-ray beam.

    • The sample is placed in a temperature-controlled sample holder, and the scattering pattern is recorded on a 2D detector.

    • Multiple frames are collected and checked for radiation damage.

  • Data Analysis:

    • The 2D scattering images are radially averaged to generate a 1D scattering profile of intensity (I) versus the scattering vector (q).

    • The corresponding buffer scattering profile is subtracted from the sample profile.[5]

    • The radius of gyration (Rg) is determined from the Guinier plot (ln(I(q)) vs. q^2) at low q values.[5]

    • The pair-distance distribution function, P(r), is calculated by Fourier transformation of the scattering data, which gives the Dmax and information about the shape of the particle.[6]

    • Ab initio modeling can be performed to generate a low-resolution 3D shape of the protein-micelle complex that fits the experimental scattering data.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the cross-validation of NMR and SAXS data.

experimental_workflow start Protein Expression & Isotope Labeling purification Protein Purification start->purification solubilization Solubilization in DPC-d25 Micelles purification->solubilization nmr_sample NMR Sample (0.1-0.5 mM Protein) solubilization->nmr_sample saxs_sample SAXS Sample (1-5 mg/mL Protein) solubilization->saxs_sample nmr_acq NMR Data Acquisition (e.g., 1H-15N HSQC) nmr_sample->nmr_acq saxs_acq SAXS Data Collection (Synchrotron) saxs_sample->saxs_acq nmr_proc NMR Data Processing (Assignments, Restraints) nmr_acq->nmr_proc saxs_proc SAXS Data Analysis (Rg, Dmax, P(r)) saxs_acq->saxs_proc nmr_struct High-Resolution NMR Structure nmr_proc->nmr_struct saxs_shape Low-Resolution SAXS Shape saxs_proc->saxs_shape validation Cross-Validation & Refinement nmr_struct->validation saxs_shape->validation final_model Integrative Structural Model validation->final_model

Experimental workflow for NMR and SAXS cross-validation.

logical_relationship nmr_data NMR Data (Local Structure, Dynamics) nmr_model NMR Structural Ensemble nmr_data->nmr_model saxs_data SAXS Data (Global Shape, Size) saxs_envelope SAXS Molecular Envelope saxs_data->saxs_envelope comparison Comparison & Scoring nmr_model->comparison saxs_envelope->comparison refinement Integrative Refinement comparison->refinement Consistent? validated_model Validated Structural Model comparison->validated_model Direct Validation refinement->validated_model

References

Navigating the Pitfalls of a Popular Membrane Mimetic: A Comparative Guide to Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Dodecylphosphocholine-d38 (DPC-d38) for researchers, scientists, and drug development professionals, providing a comprehensive comparison with alternative membrane mimetics, supported by experimental data and detailed protocols.

Dodecylphosphocholine (DPC), and its deuterated form DPC-d38, is a widely utilized zwitterionic detergent in the study of membrane proteins, particularly for solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its ability to form small, relatively uniform micelles that tumble rapidly in solution makes it amenable to high-resolution structural studies.[2] However, a growing body of evidence highlights significant limitations of DPC as a membrane mimetic, often failing to replicate the native lipid bilayer environment and compromising the functional and dynamic integrity of the embedded proteins. This guide provides a critical evaluation of DPC-d38, comparing its performance with more native-like alternatives such as bicelles and nanodiscs, and offers detailed experimental protocols for researchers to make informed decisions for their membrane protein studies.

The Double-Edged Sword: Performance and Limitations of DPC-d38

While DPC-d38 has been instrumental in determining the structures of numerous membrane proteins, its detergent nature can introduce significant artifacts. The primary concern is that the structural and functional integrity of a membrane protein can be compromised in a detergent environment.[3][4][5]

Structural Perturbations: Studies on mitochondrial carriers have shown that DPC can perturb both the secondary and tertiary structures of these proteins, leading to increased flexibility and a non-functional state.[6][7] The high curvature of DPC micelles can also impose artificial constraints on the embedded protein, influencing its conformation in a way that may not be representative of its state in a planar lipid bilayer.[8]

Functional Inactivity: A frequent observation is the loss of a membrane protein's function when solubilized in DPC micelles.[3][4][5][9] For instance, the well-defined substrate specificity of mitochondrial carriers is abolished when they are reconstituted in DPC.[6] This loss of function is often attributed to the inability of the detergent micelle to replicate the specific lipid-protein interactions and the lateral pressure profile of a native membrane, which are crucial for protein activity.

Suppressed Dynamics: Membrane proteins are not static entities; their function is intrinsically linked to their dynamic behavior. Research on the outer membrane protein X (OmpX) has demonstrated that DPC micelles suppress the natural pico- to nanosecond and micro- to millisecond motions of the protein, particularly in the β-strands, when compared to lipid-based mimetics like bicelles and nanodiscs.[3][4][5] This dampening of essential protein dynamics is a significant drawback, as it can mask functionally relevant conformational changes.

Atypical Environment: NMR relaxation measurements have revealed that the dynamic behavior of the phosphocholine (B91661) headgroups in DPC micelles at a low temperature (12°C) is comparable to that of a phosphatidylcholine bilayer at a much higher temperature (51°C).[10] This suggests that DPC micelles do not accurately mimic the physical properties of a native membrane environment. Furthermore, DPC micelles have been shown to induce the formation of amyloid fibrils in certain proteins, such as the prion protein, which is a critical consideration for aggregation-prone targets.[11][12][13]

A Comparative Analysis: DPC-d38 vs. Alternative Membrane Mimetics

The limitations of DPC have spurred the development and adoption of alternative membrane mimetics that provide a more native-like environment. Bicelles and nanodiscs have emerged as popular choices, offering a lipid bilayer context that can often restore protein function and natural dynamics.

ParameterDodecylphosphocholine-d38 (DPC-d38) MicellesBicelles (e.g., DHPC/DMPC)Nanodiscs (e.g., MSP1D1/DMPC)
Composition Detergent monomersMixture of long-chain and short-chain phospholipidsPhospholipid bilayer patch encircled by a membrane scaffold protein (MSP)
Structure Spherical or ellipsoidal micellesDiscoidal lipid bilayersDiscoidal lipid bilayers
Size Small (~5-10 nm diameter)Tunable size (typically 10-50 nm)Tunable size (typically 10-15 nm)
Environment Detergent monolayerLipid bilayerLipid bilayer
Protein Dynamics Suppressed pico- to nanosecond and micro- to millisecond motions[3][5]More native-like, pronounced dynamic variability[3][5]More native-like, pronounced dynamic variability[3][5]
Functional Activity Often compromised or abolished[6][7]Often restoredOften restored and can be studied in a bilayer context
NMR Suitability Excellent for solution NMR due to fast tumblingSuitable for both solution and solid-state NMRExcellent for solution NMR, allows study of larger proteins
Preparation Simple mixing of protein and detergentMore complex, requires careful titration and temperature controlMulti-step process involving MSP expression and assembly
Key Advantage Simplicity and small size for NMRProvides a lipid bilayer environmentProvides a defined, stable, and detergent-free lipid bilayer
Key Disadvantage Non-native environment, can induce artifacts[6][7][8]Can be polydisperse and less stable than nanodiscsPreparation can be challenging and MSP can interfere with some assays

Quantitative Comparison of OmpX Dynamics in Different Mimetics

The following table summarizes the [1H]–15N heteronuclear NOE (hetNOE) values for the β-strands of OmpX in DPC micelles, DHPC/DMPC bicelles, and DMPC nanodiscs. Higher hetNOE values indicate a more rigid and stable structure on the picosecond to nanosecond timescale.

Membrane MimeticAverage [1H]–15N hetNOE of β-strandsReference
DPC Micelles~0.85[3][5]
DHPC/DMPC Bicelles~0.75[3][5]
DMPC Nanodiscs~0.80[3][5]

The data indicates that while OmpX forms a stable β-barrel in all three environments, the dynamics are different. The lower average hetNOE in bicelles suggests a more dynamic and flexible structure for the β-strands in a lipid environment compared to the more rigid state in DPC micelles.

Experimental Protocols

To aid researchers in evaluating different membrane mimetics, detailed protocols for key experiments are provided below.

Detergent-Mediated Reconstitution of a Membrane Protein into Liposomes

This protocol provides a general framework for reconstituting a detergent-solubilized membrane protein into pre-formed liposomes, a crucial step for many functional assays.

Materials:

  • Purified, detergent-solubilized membrane protein

  • Dioleoylphosphocholine (DOPC) or other desired lipid

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Detergent compatible with the protein (e.g., DDM, LDAO)

  • Bio-Beads SM-2 or dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Liposome Preparation:

    • A thin lipid film is created by dissolving the lipid in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas.[14]

    • The lipid film is hydrated with the desired buffer to form multilamellar vesicles (MLVs).[14]

    • The MLV suspension is subjected to several freeze-thaw cycles to improve homogeneity.[14]

    • Large unilamellar vesicles (LUVs) are formed by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Detergent Solubilization of Liposomes:

    • The chosen detergent is added incrementally to the LUV suspension while monitoring the solution's turbidity.[14]

    • Detergent addition continues until the solution clarifies, indicating the formation of lipid-detergent mixed micelles.[14]

  • Mixing and Reconstitution:

    • The purified, detergent-solubilized membrane protein is added to the solubilized lipid mixture. The lipid-to-protein ratio (LPR) is a critical parameter to optimize.[14]

    • The mixture is incubated to allow for the formation of protein-lipid-detergent mixed micelles.[14]

  • Detergent Removal:

    • Dialysis: The mixture is dialyzed against a large volume of detergent-free buffer to gradually remove the detergent, leading to the formation of proteoliposomes.[14]

    • Bio-Beads: Bio-Beads are added to the mixture to adsorb the detergent, which also results in the spontaneous formation of proteoliposomes.

Small-Angle Neutron Scattering (SANS) for Micelle Characterization

SANS is a powerful technique to determine the size and shape of detergent micelles in solution.

Procedure:

  • Sample Preparation: Prepare solutions of DPC-d38 in D₂O at various concentrations above its critical micelle concentration. The use of D₂O enhances the scattering contrast.

  • SANS Measurement:

    • The measurements are performed on a SANS instrument, covering a specific Q range (the magnitude of the scattering vector).[15][16]

    • A monochromatic neutron beam is scattered by the sample, and the scattered intensity is measured by a 2D detector.[16]

  • Data Analysis:

    • The raw data is corrected for background scattering and detector efficiency.[15]

    • The scattering data is then fitted to a model (e.g., a core-shell spherical model) to extract structural parameters such as the core radius, shell thickness, and aggregation number of the micelles.[17][18]

Visualizing the Workflow and Concepts

Experimental_Workflow cluster_prep Protein Preparation cluster_mimetics Membrane Mimetic Reconstitution cluster_analysis Biophysical & Functional Analysis cluster_comparison Comparative Evaluation Expression Membrane Protein Expression & Purification in Detergent DPC DPC-d38 Micelles Expression->DPC Reconstitute into Bicelles Bicelles Expression->Bicelles Reconstitute into Nanodiscs Nanodiscs Expression->Nanodiscs Reconstitute into NMR NMR Spectroscopy (Structure & Dynamics) DPC->NMR Activity Functional Assays (e.g., Ligand Binding, Transport) DPC->Activity Stability Stability Assays (e.g., Thermal Shift) DPC->Stability Bicelles->NMR Bicelles->Activity Bicelles->Stability Nanodiscs->NMR Nanodiscs->Activity Nanodiscs->Stability Comparison Compare Structure, Function, & Dynamics Data NMR->Comparison Activity->Comparison Stability->Comparison

Caption: Experimental workflow for comparing membrane mimetics.

Membrane_Mimetics cluster_micelle DPC Micelle cluster_bicelle Bicelle cluster_nanodisc Nanodisc DPC1 DPC DPC2 DPC DPC3 DPC DPC4 DPC DPC5 DPC DPC6 DPC Protein_M Membrane Protein LC1 Long-chain Lipid LC2 Long-chain Lipid LC3 Long-chain Lipid SC1 Short-chain Lipid SC2 Short-chain Lipid SC3 Short-chain Lipid SC4 Short-chain Lipid Protein_B Membrane Protein Bilayer Lipid Bilayer MSP2 MSP MSP1 MSP Protein_N Membrane Protein

Caption: Schematic of different membrane mimetics.

Conclusion

Dodecylphosphocholine-d38 remains a valuable tool for the structural biology of membrane proteins, particularly for solution NMR studies, due to its simplicity and the small size of the micelles it forms. However, researchers must be acutely aware of its limitations. The evidence strongly suggests that DPC micelles are a poor mimic of the native lipid bilayer, often leading to non-functional proteins with altered dynamics and potentially perturbed structures. For studies where functional relevance and native-like dynamics are paramount, alternative membrane mimetics such as bicelles and nanodiscs should be strongly considered. While these systems present their own experimental challenges, they offer a more physiologically relevant environment that is more likely to yield biologically meaningful insights. The choice of membrane mimetic should therefore be a carefully considered decision, guided by the specific goals of the research and a thorough understanding of the potential artifacts each system may introduce.

References

Assessing Native-like Protein Conformation: A Comparative Guide to DPC-d25 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, selecting the appropriate membrane mimetic is a critical step for ensuring that membrane proteins adopt a native-like conformation for structural and functional studies. Dodecylphosphocholine (DPC), particularly its deuterated form DPC-d25, is a widely used zwitterionic detergent for solution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of DPC-d25 with other common membrane mimetics, supported by experimental data, to aid in the rational selection of the optimal environment for your membrane protein of interest.

Performance Comparison: DPC-d25 vs. Alternative Environments

The choice of a membrane mimetic can significantly impact the structure, dynamics, and spectral quality of a membrane protein. While DPC is favored for its ability to form small, fast-tumbling micelles suitable for solution NMR, its properties can differ substantially from a native lipid bilayer.[1][2][3] Below, we compare DPC micelles to other widely used systems: bicelles and nanodiscs.

Table 1: Comparison of Membrane Mimetics for NMR Studies of Membrane Proteins
FeatureDPC MicellesBicelles (e.g., DHPC/DMPC)Nanodiscs (e.g., DMPC)
Composition DodecylphosphocholineMixture of long-chain (e.g., DMPC) and short-chain (e.g., DHPC) phospholipidsPhospholipid bilayer encircled by a membrane scaffold protein
Morphology Spherical MicellesDiscoidal BilayersDiscoidal Bilayers
Environment Detergent-richMore lipid-like than micelles[2][3]Closest to a native lipid bilayer
Size Small (~5 nm)Tunable, generally larger than micellesTunable, larger than micelles
NMR Spectral Quality Can lead to well-resolved spectra for smaller proteins.[4] However, massive signal disappearance and line broadening have been observed for some proteins.[3]Can provide improved spectral resolution over micelles.[5]Often yields high-quality spectra with good resolution.[2][3]
Protein Dynamics May suppress protein dynamics, particularly in the β-strands of outer membrane proteins.[2][3]Allows for more native-like dynamics compared to micelles.[2][3]Promotes native-like dynamics, with significant conformational exchange observed.[2][3]
Table 2: Quantitative Comparison of OmpX Backbone Dynamics in Different Membrane Mimetics

This table summarizes NMR relaxation data for the outer membrane protein OmpX, providing a quantitative measure of its backbone flexibility in different environments. Lower heteronuclear NOE (hetNOE) values indicate higher flexibility.

Membrane MimeticAverage hetNOE (β-strands)Average hetNOE (Loops)Reference
DPC Micelles~0.80.2 - 0.4[6]
DHPC/DMPC BicellesVariable, with a gradual transition from rigid strands to flexible loopsLow[6]
DMPC NanodiscsVariable, with a gradual transition from rigid strands to flexible loopsLow[6]

The data for OmpX clearly demonstrate that DPC micelles tend to restrict the motion of the protein backbone, particularly within the β-barrel, compared to the more lipid-like environments of bicelles and nanodiscs.[2][3][6] This suppression of dynamics could impact the functional relevance of structures determined in DPC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are protocols for key NMR experiments used to assess protein conformation and dynamics in DPC-d25 micelles.

Protocol 1: Preparation of a Membrane Protein Sample in DPC-d25 Micelles for NMR Spectroscopy
  • Protein Expression and Purification: Express and purify the 15N- and/or 13C-labeled membrane protein of interest using established protocols. The final purification step should be in a buffer compatible with NMR, such as 20 mM sodium phosphate, 50 mM NaCl, pH 6.5.

  • Detergent Exchange: During the final purification step (e.g., size-exclusion chromatography), exchange the detergent used for solubilization with DPC-d25. The final concentration of DPC-d25 should be well above its critical micelle concentration (CMC) of ~1.5 mM. A common concentration used is 100-150 mM.[7]

  • Sample Concentration: Concentrate the protein-micelle sample to a final protein concentration of 0.5-1.0 mM using a centrifugal concentrator with an appropriate molecular weight cutoff.

  • Addition of D2O and Internal Standard: Add deuterium (B1214612) oxide (D2O) to a final concentration of 10% (v/v) for the NMR lock. Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

  • Sample Transfer: Transfer the final sample to a high-quality NMR tube (e.g., Shigemi).

Protocol 2: Assessing Protein Conformation and Homogeneity using 2D ¹H-¹⁵N HSQC NMR
  • Spectrometer Setup: This experiment is best performed on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.[8]

  • Pulse Sequence: Use a sensitivity-enhanced 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) pulse sequence.[9]

  • Acquisition Parameters:

    • Temperature: Set the temperature to a value where the protein is stable and gives optimal spectra (e.g., 298 K).

    • Spectral Widths: Set the ¹H spectral width to ~16 ppm centered on the water resonance, and the ¹⁵N spectral width to ~35 ppm centered at ~118 ppm.[8]

    • Acquisition Time: Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the protein concentration and spectrometer performance.

  • Data Processing and Analysis: Process the data using software such as NMRPipe.[8] The quality of the spectrum is assessed by the number of observed cross-peaks compared to the expected number (one for each non-proline backbone amide and some sidechain amides), as well as the dispersion and linewidth of the peaks. A well-folded, homogenous protein will typically display a spectrum with a large number of well-dispersed, sharp peaks.[9]

Protocol 3: Probing Protein Dynamics using ¹⁵N Relaxation Experiments
  • Experiments: Record a series of experiments to measure the longitudinal (R1) and transverse (R2) relaxation rates, and the heteronuclear NOE (hetNOE).

  • Pulse Sequences: Use standard pulse sequences for measuring ¹⁵N T1, T2, and ¹H-¹⁵N NOE.[8]

  • Acquisition Parameters:

    • Relaxation Delays: For T1 and T2 experiments, acquire a series of 2D spectra with varying relaxation delays.

    • NOE Experiment: Acquire two spectra, one with and one without proton saturation during the recycle delay.

  • Data Analysis: Extract the peak intensities from the series of spectra to calculate R1 and R2 rates by fitting to an exponential decay. The hetNOE is calculated as the ratio of peak intensities with and without proton saturation. These parameters provide information on the protein's dynamics on the picosecond-nanosecond (ps-ns) and microsecond-millisecond (µs-ms) timescales.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for assessing protein conformation in DPC-d25 and for the broader process of membrane protein structure determination by solution NMR.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Assessment p1 Protein Expression & Purification p2 Solubilization in DPC-d25 p1->p2 p3 NMR Sample Preparation p2->p3 n1 2D 1H-15N HSQC p3->n1 n2 15N Relaxation (R1, R2, hetNOE) p3->n2 n3 3D Triple-Resonance (for assignment) p3->n3 a1 Assess Spectral Quality (Peak dispersion, number, linewidth) n1->a1 a2 Analyze Dynamics (Flexibility, conformational exchange) n2->a2 a3 Determine Secondary & Tertiary Structure n3->a3

Workflow for Assessing Protein Conformation in DPC-d25.

structure_determination_workflow start Start: Labeled Membrane Protein detergent_screen Detergent Screening (including DPC-d25) start->detergent_screen hs_qc 2D 1H-15N HSQC (Assess homogeneity) detergent_screen->hs_qc assignment Resonance Assignment (3D NMR) hs_qc->assignment restraints Collect Structural Restraints (NOEs, RDCs) assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation final_structure Final Structure Ensemble validation->final_structure

Membrane Protein Structure Determination by Solution NMR.

References

Dodecylphosphocholine-d25 vs. Maltoside-Based Detergents: A Comparative Guide for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step for the successful solubilization, stabilization, and structural determination of membrane proteins. This guide provides an objective comparison of Dodecylphosphocholine-d25 (DPC-d25) with commonly used maltoside-based detergents, such as n-dodecyl-β-D-maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG). The information presented is supported by experimental data to aid in making informed decisions for your specific research needs.

Overview of Detergent Properties

Detergents are amphipathic molecules essential for extracting membrane proteins from their native lipid bilayer environment and maintaining their solubility in aqueous solutions. The choice of detergent can significantly impact the stability, function, and suitability of the protein for downstream applications like NMR spectroscopy and X-ray crystallography.

  • Dodecylphosphocholine (DPC) is a zwitterionic detergent with a phosphocholine (B91661) headgroup and a C12 alkyl chain. It is widely used in NMR studies of membrane proteins due to its tendency to form small micelles, which are advantageous for this technique.[1]

  • Maltoside-based detergents , such as DDM and LMNG, are non-ionic detergents that are generally considered "gentle" due to their bulky, hydrophilic maltose headgroups.[2] They are known for their effectiveness in solubilizing and stabilizing a wide range of membrane proteins, making them popular choices for structural biology.[2][3]

Quantitative Data Presentation

The physicochemical properties of detergents, such as their critical micelle concentration (CMC) and micelle size, are crucial factors influencing their interaction with membrane proteins.

DetergentAbbreviationTypeCritical Micelle Concentration (CMC) (mM)Micelle Molecular Weight (kDa)
DodecylphosphocholineDPCZwitterionic~1.1 - 1.5~18
n-dodecyl-β-D-maltosideDDMNon-ionic~0.17~50
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic~0.01~40-90

Note: The deuterated form, DPC-d25, is expected to have a similar CMC to its non-deuterated counterpart.

Performance Comparison

Protein Stability

The ability of a detergent to maintain the native structure and stability of a membrane protein is paramount. Thermostability, often measured as the melting temperature (Tm), is a key indicator of a protein's stability in a given detergent. A higher Tm suggests greater stability.

A comparative study on the yeast ADP/ATP carrier (AAC3) demonstrated significant differences in protein stability between DPC and maltoside-based detergents.

DetergentApparent Melting Temperature (Tm) of AAC3 (°C)
DPCNo cooperative unfolding observed (indicative of an unstable tertiary structure)
DDM~49
LMNG~49

Data from a thermostability shift assay (TSA) study.

These results indicate that for the AAC3 protein, both DDM and LMNG provide a much more stable environment compared to DPC, which failed to maintain a stable tertiary structure.[4] Molecular dynamics simulations have suggested that LMNG can offer enhanced stability to G protein-coupled receptors (GPCRs) compared to DDM by packing more effectively around the transmembrane domains.[5]

Solubilization Efficiency

The primary function of a detergent in membrane protein research is to extract the protein from the cell membrane. While direct quantitative comparisons of solubilization efficiency between DPC and maltoside-based detergents for the same protein are not abundant in the literature, qualitative assessments and studies on individual detergents provide some insights.

DDM is widely regarded as a "gold standard" for initial solubilization attempts due to its gentle nature and effectiveness for a broad range of membrane proteins.[2] LMNG has also been shown to be highly effective, in some cases outperforming DDM in extracting intact membrane protein complexes.[6][7] The choice of detergent for optimal solubilization is highly protein-dependent and often requires empirical screening.[8]

Impact on Protein Function

Maintaining the functional integrity of a membrane protein after solubilization is crucial for many studies. The choice of detergent can significantly influence a protein's activity.

Studies on the mitochondrial carrier protein family have shown that while proteins can be solubilized in DPC, their substrate specificity and function are often compromised.[4] In contrast, the same proteins reconstituted in DDM retained their function. This suggests that the more lipid-like environment provided by DDM micelles may be more conducive to maintaining the native, functional conformation of some membrane proteins.

Applications in Structural Biology

NMR Spectroscopy

DPC is a preferred detergent for solution NMR studies of membrane proteins.[1] The small size of DPC micelles leads to faster tumbling of the protein-detergent complex, resulting in sharper NMR signals and higher-quality spectra. However, the potential for DPC to destabilize the native protein structure is a significant concern that must be considered.[4]

X-ray Crystallography

Maltoside-based detergents, particularly DDM and its shorter-chain analogue, decyl maltoside (DM), are the most successful detergents for membrane protein crystallization.[9] Their ability to form stable and homogeneous protein-detergent complexes is a key factor in obtaining well-ordered crystals. LMNG has also emerged as a powerful detergent for the crystallization of challenging membrane proteins, including GPCRs.[10]

Experimental Protocols

Protocol for Comparing Detergent Solubilization Efficiency

Objective: To determine the relative efficiency of DPC-d25 and maltoside-based detergents in solubilizing a target membrane protein.

Materials:

  • Cell membranes containing the overexpressed target membrane protein.

  • Solubilization buffers (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors) containing either DPC-d25, DDM, or LMNG at a concentration of 1% (w/v).

  • Ultracentrifuge.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Resuspend the membrane pellet in each of the solubilization buffers.

  • Incubate the samples with gentle agitation for 1-2 hours at 4°C.

  • Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Carefully collect the supernatant containing the solubilized proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (using an antibody specific to the target protein) to quantify the amount of solubilized protein in each detergent.

Protocol for Thermostability Shift Assay (TSA)

Objective: To compare the thermal stability of a purified membrane protein in DPC-d25, DDM, and LMNG.

Materials:

  • Purified membrane protein in a buffer containing a low concentration of the respective detergent (e.g., 0.05% DDM).

  • SYPRO Orange fluorescent dye.

  • Real-time PCR instrument.

Procedure:

  • Prepare a reaction mixture containing the purified protein, the appropriate detergent, and SYPRO Orange dye in a 96-well PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Increase the temperature incrementally (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Monitor the fluorescence of SYPRO Orange at each temperature. The fluorescence will increase as the protein unfolds and exposes its hydrophobic core.

  • Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the resulting melting curve corresponds to the Tm.

Visualizations

experimental_workflow Experimental Workflow: Detergent Comparison cluster_prep Sample Preparation cluster_solubilization Solubilization & Analysis cluster_stability Stability Assessment cluster_function Functional Characterization MembranePrep Membrane Preparation Solubilize Solubilize Membranes MembranePrep->Solubilize DetergentStocks Prepare Detergent Stocks (DPC-d25, DDM, LMNG) DetergentStocks->Solubilize Centrifuge Ultracentrifugation Solubilize->Centrifuge Analyze SDS-PAGE & Western Blot Centrifuge->Analyze Purify Purify Protein Centrifuge->Purify TSA Thermostability Shift Assay (TSA) Purify->TSA CD Circular Dichroism (CD) Purify->CD ActivityAssay Activity Assay Purify->ActivityAssay

Caption: A general experimental workflow for comparing the performance of different detergents.

micelle_comparison Micelle Properties and Protein Interaction cluster_dpc DPC Micelle cluster_maltoside Maltoside Micelles cluster_applications Primary Applications DPC DPC (Small Micelle) DPC_Protein Protein-DPC Complex (Faster Tumbling) DPC->DPC_Protein Solubilization NMR NMR Spectroscopy DPC_Protein->NMR Favored for DDM DDM / LMNG (Larger Micelles) Maltoside_Protein Protein-Maltoside Complex (Slower Tumbling) DDM->Maltoside_Protein Solubilization Xray X-ray Crystallography Maltoside_Protein->Xray Favored for

Caption: A diagram illustrating the differences in micelle properties and their primary applications.

Conclusion

The choice between DPC-d25 and maltoside-based detergents is highly dependent on the specific membrane protein and the intended downstream application.

  • Maltoside-based detergents (DDM, LMNG) are generally recommended as a starting point for solubilization and stabilization of a wide variety of membrane proteins, particularly for structural studies by X-ray crystallography and for functional assays where maintaining the native conformation is critical. LMNG often provides superior stability for more challenging proteins like GPCRs.

  • DPC-d25 is a valuable tool for solution NMR studies due to the small size of its micelles. However, researchers should be cautious about its potential to destabilize the protein and compromise its functional integrity. It is advisable to validate the structural and functional state of the protein in DPC using complementary biophysical techniques.

Ultimately, an empirical approach involving the screening of several detergents is often necessary to identify the optimal conditions for a given membrane protein.

References

Safety Operating Guide

Proper Disposal of Dodecylphosphocholine-d25: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Dodecylphosphocholine-d25, a deuterated detergent commonly used in NMR studies of membrane proteins.

This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling and disposal in accordance with laboratory best practices and local regulations.[1][2] Adherence to these procedures minimizes environmental impact and ensures a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. While no special handling measures are required, it is good laboratory practice to handle all chemicals with care.[1] In case of accidental contact, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air.
Skin Contact Take off all contaminated clothing and rinse the skin with water.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a chemical waste product. Avoid mixing it with other waste materials and ensure it is not released into the environment.[2]

1. Waste Collection:

  • Collect waste this compound, including any unused material and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.

  • It is crucial to leave chemicals in their original containers if possible and not to mix them with other types of waste.[2]

2. Labeling and Storage:

  • The waste container must be accurately labeled with the full chemical name: "Waste this compound".

  • Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials.

3. Consultation with Safety Officer:

  • Consult your institution's Environmental Health and Safety (EHS) officer or the designated laboratory safety manager to understand the specific disposal regulations applicable to your facility.

4. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Your EHS department will typically manage this process.

  • Crucially, do not discharge this compound into sewers or drains. [1][2] This can have a detrimental impact on aquatic life and interfere with wastewater treatment processes.

The logical workflow for the disposal of this compound can be visualized as follows:

A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Safety Glasses) A->B C Collect in a Designated, Labeled Waste Container B->C D Store in a Secure Chemical Waste Area C->D H Prohibited Action: Do NOT Pour Down the Drain C->H E Consult Institutional EHS for Specific Guidance D->E F Arrange for Professional Waste Disposal E->F G End: Compliant and Safe Disposal F->G

Figure 1. A logical workflow for the proper disposal of this compound.

Environmental and Regulatory Considerations

While this compound is not classified as hazardous, responsible disposal is a key component of laboratory safety and environmental stewardship. Improper disposal of chemical waste can lead to significant penalties and environmental damage. Always adhere to the regulations set forth by national and local authorities.[2]

For further details, researchers should always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of their this compound product.

References

Essential Safety and Logistical Guidance for Handling Dodecylphosphocholine-d25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Dodecylphosphocholine-d25.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount to ensure a safe working environment and maintain the integrity of your research.[1][2] This guide provides detailed procedures for the use of personal protective equipment (PPE), operational handling, and appropriate disposal of this deuterated detergent.

Personal Protective Equipment (PPE): A Proactive Approach

Even in the absence of a specific hazard classification, the use of basic PPE is a critical best practice to minimize any potential for irritation or allergic reaction and to prevent contamination of the chemical.[3]

PPE ComponentSpecificationsRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from any accidental splashes of solutions or contact with the fine powder.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact and potential contamination of the product. Gloves should be inspected before use and changed regularly.[2]
Body Protection Standard laboratory coat.Protects clothing and skin from potential spills.
Respiratory Protection Not generally required for handling in well-ventilated areas.If weighing out large quantities of the powder in an area with poor ventilation, a dust mask may be used to prevent inhalation of fine particles.

Operational Plan: From Receipt to Experiment

A structured approach to handling this compound at every stage is crucial for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry place, away from direct sunlight and moisture, according to the manufacturer's recommendations.[4]

  • Ensure the container is tightly sealed to prevent contamination.

2. Preparation for Use (Weighing and Dissolving):

  • Handle the solid material in a designated clean area.

  • To avoid creating airborne dust, handle the powder gently. If possible, use a chemical fume hood or a balance with a draft shield.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all prepared solutions with the chemical name, concentration, date, and your initials.[4]

3. Experimental Use:

  • When using solutions of this compound, handle them with the same care as any other laboratory reagent.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[5][6]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to maintain a safe and compliant laboratory.

  • Unused Product and Waste Solutions: As a non-hazardous substance, small quantities of this compound solutions can typically be disposed of down the drain with copious amounts of water, subject to local regulations.[7][8][9] For larger quantities or the solid product, it should be disposed of as non-hazardous chemical waste.[10] Always consult your institution's specific waste disposal guidelines.[11]

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., water) three times. The rinsate can be disposed of down the drain. Deface the label on the empty container before disposing of it in the regular trash or recycling.[8]

Visualizing the Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Inspection B Proper Storage A->B C Don PPE B->C Begin Work D Weighing and Solution Prep C->D E Experimental Use D->E F Dispose of Waste Solutions E->F G Dispose of Contaminated Materials E->G H Dispose of Empty Containers E->H

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.